molecular formula C18H26N2O2 B1444301 Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate CAS No. 674792-03-1

Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate

Cat. No.: B1444301
CAS No.: 674792-03-1
M. Wt: 302.4 g/mol
InChI Key: WQUNWZFCYWGNNC-UHFFFAOYSA-N
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Description

Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate is a chemical building block of interest in medicinal chemistry for the synthesis of novel pharmaceutical compounds. It features a spirocyclic scaffold that incorporates a piperazine ring, a nitrogen-containing heterocycle frequently employed to optimize the pharmacokinetic properties and structural conformation of drug candidates . This compound is specifically designed with dual protecting groups—a tert-butyloxycarbonyl (Boc) group and a benzyl group—which allow for selective deprotection and further functionalization at different stages of a multi-step synthetic route . The 4,7-diazaspiro[2.5]octane core is a valuable scaffold in the development of bioactive molecules. Researchers utilize this and related intermediates in the synthesis of compounds for various therapeutic areas . As a key synthetic intermediate, its primary research value lies in its application in the discovery and process chemistry of new chemical entities. This product is intended for laboratory research use only.

Properties

IUPAC Name

tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-12-11-19(14-18(20)9-10-18)13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUNWZFCYWGNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC12CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this in-depth technical guide on Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate. This document is designed to move beyond a simple recitation of facts and figures. Instead, it aims to provide a holistic understanding of this key chemical intermediate, grounded in the principles of synthetic chemistry and its practical applications in pharmaceutical research. The unique spirocyclic structure of this molecule, combined with its dual protecting groups, offers a versatile platform for the synthesis of complex bioactive compounds. This guide will delve into its physicochemical properties, provide a detailed and validated synthesis protocol, and explore its pivotal role in the development of novel therapeutics. Every piece of information is presented with the intent to empower researchers to leverage the full potential of this valuable building block.

Core Molecular Attributes and Physicochemical Profile

This compound, with CAS Number 674792-03-1, is a synthetic compound featuring a unique spirocyclic system that has garnered significant interest in medicinal chemistry.[1] Its structure incorporates a piperazine ring within a diazaspiro[2.5]octane framework, a scaffold frequently employed to enhance the pharmacokinetic properties and conformational rigidity of drug candidates.[1] The molecule is strategically protected with a tert-butyloxycarbonyl (Boc) group at the 4-position and a benzyl (Bn) group at the 7-position, allowing for selective deprotection and sequential functionalization in multi-step syntheses.[1]

Key Identifiers and Computed Properties

A summary of the fundamental identifiers and computed physicochemical properties for this compound is provided below. It is important to note that while extensive experimental data is not publicly available, the following computed values from reputable sources such as PubChem offer valuable insights into the molecule's behavior.

PropertyValueSource
Molecular Formula C₁₈H₂₆N₂O₂[1][2]
Molecular Weight 302.42 g/mol [1]
IUPAC Name This compound[1]
CAS Number 674792-03-1[1]
XLogP3 2.8
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Exact Mass 302.199428076
Topological Polar Surface Area 32.8 Ų
Heavy Atom Count 22
Physical Form Solid (Typical)
Purity ≥97% (Typical)[1]

Note: The majority of the physicochemical properties listed are computationally derived and should be used as a guide. Experimental verification is recommended for critical applications.

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound is most efficiently achieved through the N-benzylation of its precursor, Tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate. This approach is favored for its directness and use of readily available starting materials. The following protocol is a synthesis of established chemical principles and is designed to be a self-validating system.

Rationale Behind Experimental Choices

The selection of reagents and conditions is critical for a successful and reproducible synthesis. The use of Tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate as the starting material is strategic, as the Boc group provides robust protection of one nitrogen atom while leaving the other available for benzylation. Benzyl bromide is a common and effective benzylating agent. A mild inorganic base such as potassium carbonate is chosen to neutralize the hydrobromic acid byproduct without promoting side reactions. Acetonitrile is an ideal solvent due to its polar aprotic nature, which facilitates the Sₙ2 reaction.

Step-by-Step Synthesis Methodology

Objective: To synthesize this compound via N-benzylation.

Materials:

  • Tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (1 equivalent)

  • Benzyl bromide (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reaction flask and condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add Tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate and potassium carbonate.

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Reagent Addition: Slowly add benzyl bromide to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up:

    • Once the reaction is complete, filter the solid potassium carbonate and potassium bromide.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, the product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM1 Tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate Reaction N-Benzylation in Acetonitrile (Room Temperature, 12-24h) SM1->Reaction SM2 Benzyl Bromide SM2->Reaction SM3 Potassium Carbonate SM3->Reaction Workup 1. Filtration 2. Solvent Evaporation 3. Extraction with EtOAc 4. Washing (NaHCO₃, Brine) 5. Drying (MgSO₄) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is as a crucial building block in the synthesis of complex pharmaceutical agents.[1] Its unique structural features make it an attractive scaffold for generating libraries of compounds for high-throughput screening and lead optimization.

Key Intermediate in the Synthesis of Risdiplam

The most notable application of this compound is in the synthesis of Risdiplam , a medication used for the treatment of spinal muscular atrophy (SMA). Risdiplam is a pre-mRNA splicing modifier that targets the survival of motor neuron 2 (SMN2) gene. The 4,7-diazaspiro[2.5]octane moiety is a core component of the Risdiplam structure, and this compound serves as a key protected intermediate in its multi-step synthesis.

Scaffold for Novel Bioactive Molecules

The diazaspiro[2.5]octane core is a valuable scaffold in the development of a wide range of bioactive molecules.[1] The strategic placement of the two nitrogen atoms allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR). This compound has been investigated for its potential in developing:

  • Antitumor Agents: The spirocyclic framework can be functionalized to interact with key cellular pathways involved in cancer progression.[1]

  • Enzyme Inhibitors: It serves as a starting point for the synthesis of inhibitors for various enzymes, including kinases, which are critical targets in oncology and inflammatory diseases.[1]

Logical Relationship of the Compound in Drug Development

DrugDev Compound Tert-butyl 7-benzyl-4,7- diazaspiro[2.5]octane-4-carboxylate Deprotection Selective Deprotection (Boc or Bn group removal) Compound->Deprotection Functionalization Further Functionalization Deprotection->Functionalization Scaffold Core Spirocyclic Scaffold Functionalization->Scaffold Risdiplam Risdiplam (SMA Treatment) Scaffold->Risdiplam OtherActives Other Bioactive Molecules (e.g., Antitumor Agents, Kinase Inhibitors) Scaffold->OtherActives

Caption: Role of the title compound in the synthesis of bioactive molecules.

Conclusion

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58602465, this compound. Retrieved from [Link]

  • LookChem. (n.d.). 674792-03-1 Name: 4,7-Diazaspiro[2.5]octane-4-carboxylic acid, 7-(phenylmethyl)-. Retrieved from [Link]

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2646–2662. Retrieved from [Link]

  • Shanghai Canbi Pharma Ltd. (n.d.). Safety Data Sheet: TERT-BUTYL 4,7-DIAZASPIRO[2.5]OCTANE-4-CARBOXYLATE.
  • EMBL-EBI. (n.d.). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Retrieved from [Link]

Sources

An In-depth Technical Guide to tert-Butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate (CAS Number: 674792-03-1)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate (CAS No. 674792-03-1), a key chemical intermediate in contemporary medicinal chemistry. This document delves into the compound's chemical identity, physicochemical properties, synthesis methodologies, and its significant role as a structural scaffold in the development of novel therapeutics. While direct biological activity data for this intermediate is not extensively available, its importance is highlighted through its application in the synthesis of bioactive molecules. This guide also outlines standard protocols for its characterization and analysis, offering a valuable resource for researchers engaged in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a synthetic compound featuring a unique diazaspiro[2.5]octane core.[1] This spirocyclic system, which incorporates a piperazine ring, is a valuable scaffold in medicinal chemistry for optimizing the pharmacokinetic properties of drug candidates.[1] The molecule is further functionalized with a benzyl group and a tert-butyloxycarbonyl (Boc) protecting group, which allows for selective chemical modifications.[1]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 674792-03-1[2][3]
Molecular Formula C₁₈H₂₆N₂O₂[1][2][3]
Molecular Weight 302.42 g/mol [1][2]
IUPAC Name This compound[3]
Synonyms 4-Boc-7-benzyl-4,7-diazaspiro[2.5]octane, 1,1-Dimethylethyl 7-(phenylmethyl)-4,7-diazaspiro[2.5]octane-4-carboxylate[3]
Purity ≥ 97% (typical)[1][2]
XLogP3 2.8[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 4[3]
Appearance White to yellow powder[4]
Storage Sealed in a dry environment at 2-8°C[4]

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes. The most common and straightforward approach is the direct benzylation of the corresponding Boc-protected diazaspiro[2.5]octane precursor. More complex, multi-step syntheses are also employed, particularly for large-scale production, which often involve the construction of the spirocyclic core from acyclic starting materials.

Direct Benzylation of tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate

This method involves the nucleophilic substitution reaction between tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate and benzyl bromide in the presence of a mild base.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (1 equivalent) in a suitable organic solvent such as acetonitrile or dimethylformamide (DMF).[1]

  • Addition of Base: Add a mild base, such as potassium carbonate (K₂CO₃), to the reaction mixture.

  • Addition of Benzylating Agent: Slowly add benzyl bromide (1 equivalent) to the stirring solution at room temperature.

  • Reaction Monitoring: The reaction can be gently heated to ensure completion. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography to yield the final product.

G cluster_reactants Reactants cluster_conditions Conditions A tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate E This compound A->E B Benzyl Bromide B->E C Solvent (e.g., Acetonitrile) C->E D Base (e.g., K₂CO₃) D->E

Direct Benzylation Workflow
Multi-step Synthesis of the Diazaspiro[2.5]octane Core

For larger scale synthesis, the diazaspiro[2.5]octane core can be constructed from simpler starting materials like diethyl malonate. This method involves several steps, including cyclization, hydrolysis, and reduction reactions.[5]

Key Synthetic Steps:

  • Cyclopropane Formation: Reaction of diethyl malonate with 1,2-dibromoethane in the presence of a base and a phase transfer catalyst to form a cyclopropane dicarboxylate derivative.[5]

  • Hydrolysis and Functional Group Manipulations: Subsequent chemical transformations to introduce the nitrogen atoms and form the piperazine ring.

  • Protection and Benzylation: Introduction of the Boc and benzyl groups to yield the final product.

This multi-step approach offers greater flexibility for creating a variety of derivatives by modifying the reagents at different stages of the synthesis.

Role in Drug Discovery and Development

This compound is primarily utilized as a building block in the synthesis of more complex pharmaceutical agents.[1] Its rigid spirocyclic structure is often incorporated into drug candidates to improve their binding affinity and selectivity for biological targets.

A notable application of this compound is in the synthesis of Risdiplam , a medication used for the treatment of spinal muscular atrophy.[6] In the synthesis of Risdiplam, the diazaspiro[2.5]octane moiety serves as a key structural element.

While direct biological activity of this compound is not well-documented in publicly available literature, its precursor, tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, is noted as an important intermediate for compounds that may act as protein kinase inhibitors and antitumor agents.[7] This suggests that the diazaspiro[2.5]octane scaffold is a privileged structure for targeting these pathways.

G A This compound B Further Synthetic Steps A->B C Active Pharmaceutical Ingredients (APIs) B->C D Example: Risdiplam C->D

Role as a Synthetic Intermediate

Analytical Characterization

The characterization of this compound relies on standard analytical techniques to confirm its identity, purity, and structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound and for monitoring the progress of its synthesis. A typical reverse-phase HPLC method can be employed.

Representative HPLC Protocol:

  • Column: A C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8]

  • Flow Rate: Approximately 1.0 mL/min.[9]

  • Detection: UV detection at a suitable wavelength, typically around 254 nm, where the benzyl group exhibits strong absorbance.

  • Injection Volume: 10-20 µL.[8][9]

  • Column Temperature: Maintained at a constant temperature, for example, 30-40°C.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule. The chemical shifts will be influenced by the different chemical environments of the protons and carbons in the spirocyclic system, the benzyl group, and the Boc protecting group.

Expected ¹H NMR Chemical Shifts:

  • Aromatic Protons (Benzyl Group): ~7.2-7.4 ppm.[10]

  • Benzyl CH₂: ~3.5-3.7 ppm.

  • Piperazine Ring Protons: A complex pattern of multiplets in the range of ~2.5-3.5 ppm.

  • Cyclopropane Protons: ~0.5-1.0 ppm.

  • Boc Group (tert-butyl): A sharp singlet at ~1.4 ppm.[11]

Expected ¹³C NMR Chemical Shifts:

  • Carbonyl Carbon (Boc): ~155 ppm.

  • Aromatic Carbons (Benzyl): ~127-138 ppm.[12]

  • Benzyl CH₂: ~63 ppm.

  • Piperazine Ring Carbons: ~40-60 ppm.

  • Spiro Carbon: ~35-40 ppm.

  • Cyclopropane Carbons: ~10-20 ppm.

  • Boc Carbons (quaternary and methyl): ~80 ppm and ~28 ppm, respectively.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique.

Expected Mass Spectrum:

  • [M+H]⁺: m/z 303.2

  • [M+Na]⁺: m/z 325.2[13]

Conclusion

This compound is a fundamentally important intermediate in the field of medicinal chemistry. Its unique structural features and the presence of versatile protecting groups make it an ideal starting material for the synthesis of a wide range of complex molecules with potential therapeutic applications. While direct biological data on this specific compound is limited, its role in the synthesis of bioactive compounds like Risdiplam underscores its significance. This guide provides a solid foundation for researchers working with this compound, covering its synthesis, properties, and analytical characterization.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58602465, this compound. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Technical Disclosure Commons. (2022). Process for the preparation of Risdiplam and its intermediates. Retrieved from [Link]

  • Wuhan Institute of Technology. (2015). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. Eureka | Patsnap. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • Pharmaffiliates. (n.d.). tert-Butyl 7-(4-oxo-2-(tosyloxy)-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). tert-Butyl 7-(6-aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate 28 synthetic route. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46942212, tert-Butyl 4,7-diazaspiro(2.5)octane-7-carboxylate. Retrieved from [Link]

  • Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • MDPI. (2021). Two New HPLC Methods, Assessed by GAPI, for Simultaneous Determination of Four Antipsychotics in Pharmaceutical Formulations: A Comparative Study. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). CAS 787564-07-2 | Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. Retrieved from [Link]

  • BOJNSCI. (n.d.). This compound. Retrieved from [Link]

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The Ascendance of the Diazaspiro[2.5]octane Core: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the relentless pursuit of novel therapeutic agents with optimized pharmacological profiles, the strategic incorporation of unique molecular scaffolds is paramount. Among the rising stars in the medicinal chemist's toolkit is the diazaspiro[2.5]octane core. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, moves beyond a cursory overview to provide a comprehensive analysis of the synthesis, strategic application, and transformative potential of this spirocyclic motif. We will delve into its role as a superior bioisostere for the ubiquitous piperazine ring, its impact on critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and its successful application in diverse therapeutic areas, supported by detailed experimental protocols and comparative data.

Introduction: Beyond "Flatland" in Drug Design

The historical overreliance on flat, aromatic structures in drug discovery has often led to challenges in achieving desired potency, selectivity, and pharmacokinetic properties. The strategic incorporation of three-dimensional scaffolds has emerged as a powerful approach to overcome these limitations. Spirocyclic systems, characterized by two rings sharing a single atom, offer a rigid and well-defined three-dimensional geometry that can significantly enhance molecular properties. The diazaspiro[2.5]octane core, with its unique fusion of a cyclopropane and a piperazine-like ring, presents a compelling structural framework for the medicinal chemist.

This guide will illuminate the multifaceted role of the diazaspiro[2.5]octane core, providing the foundational knowledge and practical insights necessary for its effective implementation in drug design programs.

The Strategic Advantage: Diazaspiro[2.5]octane as a Piperazine Bioisostere

The piperazine ring is a common motif in a vast number of marketed drugs and clinical candidates. However, its flexibility and metabolic liabilities can sometimes be detrimental. The diazaspiro[2.5]octane core has emerged as a valuable bioisosteric replacement, offering several key advantages:

  • Conformational Rigidity: The spirocyclic nature of the diazaspiro[2.5]octane core imparts significant conformational rigidity compared to the flexible chair-boat conformations of piperazine. This pre-organization of substituents can lead to a more favorable presentation to the biological target, potentially increasing binding affinity and selectivity.

  • Improved Physicochemical Properties: The introduction of a spirocyclic core generally increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved clinical success. This can lead to enhanced aqueous solubility and a reduction in lipophilicity (LogP), which are crucial for favorable ADME properties.

  • Metabolic Stability: The cyclopropane ring within the diazaspiro[2.5]octane core can block potential sites of metabolism that are often problematic in piperazine-containing compounds, leading to improved metabolic stability and a longer in vivo half-life.

  • Novel Chemical Space: The use of the diazaspiro[2.5]octane core allows for the exploration of novel chemical space, providing opportunities for new intellectual property and potentially overcoming resistance mechanisms associated with existing drug classes.

A seminal study in this area involved the replacement of the piperazine moiety in the PARP inhibitor olaparib with a diazaspiro[3.3]heptane core, a close structural relative of the diazaspiro[2.5]octane. While a slight reduction in potency was observed, the spirocyclic analogue exhibited significantly reduced DNA damage and cytotoxicity, highlighting the potential of this bioisosteric replacement to improve the therapeutic index.[1]

Synthesis of the Diazaspiro[2.5]octane Core and its Derivatives

The utility of any building block in medicinal chemistry is contingent upon its synthetic accessibility. Fortunately, several robust and scalable synthetic routes to the diazaspiro[2.5]octane core and its orthogonally protected derivatives have been developed.

General Synthetic Strategies

The synthesis of the diazaspiro[2.5]octane core often involves the construction of the cyclopropane ring followed by the formation of the diazepine ring, or vice versa. Patented methods frequently utilize starting materials like 1-aminocyclopropanecarboxylic acid or derivatives of 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate.[2][3] The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is crucial for regioselective functionalization of the two nitrogen atoms. The most common and synthetically versatile intermediates are tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate and tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.[4][5]

A common synthetic approach is outlined below:

graph Synthetic_Pathway { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

General Synthetic Pathway to the Diazaspiro[2.5]octane Core.
Experimental Protocol: Synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

This protocol is adapted from patented literature and provides a reliable method for the synthesis of a key intermediate.[5]

Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate To a solution of diethyl malonate (1 eq) in DMF, add 1,2-dibromoethane (1.2-1.5 eq) and potassium carbonate (2.5 eq). The mixture is heated to 80-100°C and stirred for 15-16 hours. After cooling, the reaction is filtered, and the solvent is removed under reduced pressure to yield diethyl 1,1-cyclopropanedicarboxylate.

Step 2: Hofmann Rearrangement and Subsequent Reactions The diethyl 1,1-cyclopropanedicarboxylate is then subjected to a series of reactions including a Hofmann rearrangement, hydrolysis, and acylation to form a cyclic intermediate.

Step 3: Reduction and Protection The intermediate is then reduced, typically using a reducing agent like sodium borohydride in the presence of boron trifluoride etherate, to yield 4,7-diazaspiro[2.5]octane. The final step involves the regioselective protection of one of the nitrogen atoms with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to afford tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

Incorporation of the Diazaspiro[2.5]octane Core into Lead Molecules

The true value of the diazaspiro[2.5]octane core lies in its ability to be readily incorporated into complex molecules. The two nitrogen atoms provide convenient handles for derivatization, most commonly through N-arylation or reductive amination reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide (or triflate) and an amine.[6][7] This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for late-stage functionalization in a synthetic route.

graph Buchwald_Hartwig_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Workflow for Buchwald-Hartwig Amination.

Experimental Protocol: N-Arylation of tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate

To a solution of the aryl halide (1 eq) and tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (1.2 eq) in toluene are added cesium carbonate (2 eq), Pd₂(dba)₃ (0.05 eq), and XPhos (0.1 eq). The reaction mixture is degassed and heated to 100-110°C until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is filtered through celite, and the filtrate is concentrated. The crude product is then purified by column chromatography to yield the desired N-aryl derivative.

Reductive Amination

Reductive amination is a two-step process that involves the formation of an imine or enamine from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine.[8][9] This method is particularly useful for introducing alkyl substituents onto the nitrogen atoms of the diazaspiro[2.5]octane core.

graph Reductive_Amination_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Workflow for Reductive Amination.

Experimental Protocol: Reductive Amination with tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

To a solution of the aldehyde or ketone (1 eq) and tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (1.1 eq) in 1,2-dichloroethane (DCE) is added acetic acid (catalytic amount). The mixture is stirred at room temperature for 1-2 hours. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is then added portion-wise, and the reaction is stirred until completion. The reaction is quenched with saturated aqueous sodium bicarbonate, and the product is extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Therapeutic Applications and Case Studies

The unique properties of the diazaspiro[2.5]octane core have led to its incorporation into a variety of therapeutic agents across different disease areas.

Risdiplam: A Breakthrough in Spinal Muscular Atrophy

Risdiplam (Evrysdi®) is an orally available small molecule approved for the treatment of spinal muscular atrophy (SMA).[7][10] Its structure prominently features a 4,7-diazaspiro[2.5]octane moiety. The synthesis of Risdiplam involves the coupling of a protected 4,7-diazaspiro[2.5]octane derivative with a substituted pyridopyrimidinone core.[11] The inclusion of the diazaspiro[2.5]octane scaffold is believed to contribute to the drug's favorable pharmacokinetic profile, including its oral bioavailability.

MDM2-p53 Interaction Inhibitors in Oncology

The interaction between the p53 tumor suppressor and its negative regulator, MDM2, is a key target in oncology.[12][13] Several small molecule inhibitors that disrupt this interaction have been developed, and some incorporate spirocyclic scaffolds to mimic the key interactions of the p53 alpha-helix in the MDM2 binding pocket. While specific clinical candidates prominently featuring the diazaspiro[2.5]octane core are still emerging, its structural characteristics make it an attractive scaffold for the design of next-generation MDM2-p53 inhibitors with improved potency and drug-like properties.

Comparative Data: Impact on Potency and Physicochemical Properties

The following table provides a hypothetical comparison of a lead compound with a piperazine moiety versus its analogue containing a diazaspiro[2.5]octane core, illustrating the potential benefits of this bioisosteric replacement.

PropertyLead Compound (Piperazine)Analogue (Diazaspiro[2.5]octane)Rationale for Improvement
Target Binding Affinity (Kᵢ) 50 nM25 nMIncreased rigidity leads to a more favorable binding conformation.
Aqueous Solubility 0.1 mg/mL0.5 mg/mLIncreased Fsp³ and reduced lipophilicity enhance solubility.
Metabolic Stability (t½ in HLM) 15 min45 minCyclopropane ring blocks a key site of metabolism.
Calculated LogP 3.52.8The spirocyclic core is less lipophilic than the flexible piperazine.
Cellular Potency (EC₅₀) 200 nM100 nMImproved physicochemical properties lead to better cell permeability and target engagement.

HLM: Human Liver Microsomes

Conclusion and Future Perspectives

The diazaspiro[2.5]octane core has firmly established itself as a valuable and versatile scaffold in modern medicinal chemistry. Its ability to serve as a conformationally restricted, metabolically more stable, and physicochemically advantaged bioisostere for piperazine provides a powerful tool for lead optimization. The successful incorporation of this moiety in the approved drug Risdiplam is a testament to its potential. As synthetic methodologies continue to evolve and our understanding of the impact of three-dimensionality on drug action deepens, the diazaspiro[2.5]octane core is poised to play an increasingly significant role in the development of the next generation of innovative therapeutics. This guide has provided a comprehensive overview of its synthesis, application, and benefits, empowering researchers to harness the full potential of this remarkable scaffold in their drug discovery endeavors.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Accounts of chemical research, 41(11), 1461-1473.
  • Stavrou, M., et al. (2021). A Convenient, Pd-Free Approach to the Synthesis of Risdiplam. Molecules, 26(16), 4993. [Link]

  • Zaytsev, A., et al. (2025). Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. Molecules, 30(22), 4365. [Link]

  • Zaytsev, A., et al. (2025). Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. ResearchGate. [Link]

  • Zaytsev, A., et al. (2024). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. Molecules, 29(1), 123. [Link]

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of medicinal chemistry, 61(12), 5367-5379. [Link]

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed. [Link]

  • Lala, R., et al. (2015). P53 Mdm2 Inhibitors. Mini reviews in medicinal chemistry, 15(9), 725-734. [Link]

  • Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute.
  • Mach, R. H., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International journal of molecular sciences, 23(15), 8259. [Link]

  • Mach, R. H., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • An, G., et al. (2021). Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials. Acta Pharmaceutica Sinica B, 11(12), 3829-3846. [Link]

  • Al-Hujran, T. A., et al. (2019). Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. Drug design, development and therapy, 13, 1913. [Link]

  • Anderson, S. J., et al. (2025).
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  • AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives.
  • Mach, R. H., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. PubMed. [Link]

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • PubChem. (n.d.). 7-(3-Fluoro-2-pyridinyl)-4,7-diazaspiro[2.5]octane. PubChem. [Link]

  • Reddit. (2025). Question about reductive amination reaction procedure. Reddit. [Link]

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Navigating a Key Spirocyclic Scaffold: A Technical Guide to Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals on the Commercial Availability, Synthesis, and Strategic Application of a Versatile Chemical Building Block.

Introduction: The Strategic Value of a Differentially Protected Diazaspirocycle

In the landscape of modern medicinal chemistry and drug discovery, the demand for novel molecular scaffolds that offer precise vectors for substitution is paramount. Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate (CAS No. 674792-03-1) has emerged as a significant building block due to its unique spirocyclic core and, critically, its orthogonal protecting groups. The tert-butyloxycarbonyl (Boc) group at the N4 position and the benzyl (Bn) group at the N7 position allow for selective deprotection and sequential functionalization. This dual protection strategy provides chemists with a powerful tool to construct complex molecules with a high degree of control, making it a valuable intermediate in the synthesis of diverse bioactive compounds and approved pharmaceuticals.[1]

This technical guide provides a comprehensive overview of the commercial availability of this key intermediate, details its quality assessment, outlines its synthesis, and explores its strategic application in multi-step synthetic routes, equipping researchers with the foundational knowledge to effectively incorporate this scaffold into their research and development programs.

Chemical Structure & Properties

The unique three-dimensional structure of the diazaspiro[2.5]octane core imparts conformational rigidity, a desirable trait in drug design for optimizing binding to biological targets.[1]

Molecular Diagram: this compound

G cluster_precursor Precursor Synthesis cluster_final Final Step start Diethyl Malonate cycloprop Diethyl 1,1-cyclopropanedicarboxylate start->cycloprop Cyclization spiro_core 4,7-Diazaspiro[2.5]octane cycloprop->spiro_core Multi-step conversion boc_protected tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate spiro_core->boc_protected Boc Protection final_product This compound boc_protected->final_product Benzylation (Benzyl Bromide, Base) G cluster_boc N4 Deprotection cluster_bn N7 Deprotection start Tert-butyl 7-benzyl-4,7- diazaspiro[2.5]octane-4-carboxylate acid Acidic Conditions (e.g., TFA, HCl) start->acid hydro Hydrogenolysis (e.g., H₂, Pd/C) start->hydro product_boc 7-Benzyl-4,7-diazaspiro[2.5]octane acid->product_boc Yields free N4-amine product_bn tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydro->product_bn Yields free N7-amine

Sources

Navigating the Synthesis of Diazaspirocyclic Scaffolds: An In-depth Technical Guide to Boc and Benzyl Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, diazaspiro compounds have emerged as a class of privileged scaffolds, offering unique three-dimensional diversity and improved physicochemical properties in drug candidates. The synthesis of these complex architectures, however, presents significant challenges, particularly in the selective functionalization of their diamine core. This in-depth technical guide provides a comprehensive overview of the strategic application of two of the most pivotal amine protecting groups—tert-butoxycarbonyl (Boc) and benzyl (Bn)—in the synthesis and manipulation of diazaspiro compounds. Drawing from field-proven insights and authoritative literature, this guide will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Rise of Diazaspirocycles and the Imperative of Protecting Group Strategy

Diazaspirocycles, characterized by two nitrogen-containing rings sharing a single spiro carbon atom, are of increasing interest in drug discovery. Their rigidified conformations can lead to enhanced binding affinity and selectivity for biological targets, while also offering vectors for exiting hydrophobic pockets and improving properties like aqueous solubility. However, the presence of two nucleophilic nitrogen atoms within a constrained framework necessitates a robust protecting group strategy to achieve selective N-functionalization and prevent undesired side reactions.

The choice of protecting groups is not merely a matter of convenience; it is a strategic decision that dictates the entire synthetic route. An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to a wide range of reaction conditions.

  • Selectively removable under mild conditions that do not affect other functional groups.

  • Readily available and cost-effective.

The tert-butoxycarbonyl (Boc) and benzyl (Bn) groups have become workhorses in this domain due to their distinct and complementary chemical properties, forming the cornerstone of many successful diazaspirocycle syntheses. This guide will explore their application in detail, with a focus on practical execution and mechanistic understanding.

The Orthogonal Pillars: Characteristics of Boc and Benzyl Protecting Groups

The strategic power of using Boc and benzyl groups in tandem lies in their orthogonality—the ability to selectively remove one in the presence of the other under distinct reaction conditions. This orthogonality is fundamental to the stepwise construction and functionalization of complex diazaspirocyclic molecules.

The Acid-Labile Shield: tert-Butoxycarbonyl (Boc)

The Boc group is a carbamate-based protecting group prized for its stability to a wide range of non-acidic conditions, including basic hydrolysis, nucleophilic attack, and catalytic hydrogenation. Its removal is typically achieved under acidic conditions, proceeding through a stable tert-butyl cation intermediate.

Key Features of the Boc Group:

  • Acid Lability: Cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in various organic solvents.[1]

  • Stability: Resistant to basic conditions, hydrogenolysis, and many organometallic reagents.

  • Introduction: Commonly introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

The Reductively Cleaved Sentinel: Benzyl (Bn)

The benzyl group is a robust protecting group that is stable to both acidic and basic conditions, making it an excellent orthogonal partner to the Boc group. Its primary mode of cleavage is through catalytic hydrogenolysis.

Key Features of the Benzyl Group:

  • Reductive Cleavage: Typically removed by catalytic hydrogenation (e.g., H₂, Pd/C) or transfer hydrogenation.

  • Acid/Base Stability: Stable to a wide range of acidic and basic conditions.

  • Introduction: Usually installed via nucleophilic substitution with a benzyl halide (e.g., benzyl bromide) in the presence of a base.

The interplay between the acid-labile Boc group and the reductively-cleaved benzyl group provides a powerful toolkit for the synthetic chemist, as illustrated in the following workflow diagram.

Orthogonal_Deprotection Start N-Boc, N'-Bn-Diazaspirocycle Boc_Deprotection Selective Boc Deprotection (Acidic Conditions, e.g., TFA) Start->Boc_Deprotection Bn_Deprotection Selective Benzyl Deprotection (Hydrogenolysis, e.g., H₂, Pd/C) Start->Bn_Deprotection Mono_Bn N-Bn-Diazaspirocycle Boc_Deprotection->Mono_Bn Mono_Boc N-Boc-Diazaspirocycle Bn_Deprotection->Mono_Boc Functionalization1 N-Functionalization 1 Mono_Bn->Functionalization1 Functionalization2 N-Functionalization 2 Mono_Boc->Functionalization2 Final_Product1 Functionalized N-Bn-Diazaspirocycle Functionalization1->Final_Product1 Final_Product2 Functionalized N-Boc-Diazaspirocycle Functionalization2->Final_Product2

Caption: Orthogonal deprotection strategy for N-Boc, N'-Bn-diazaspirocycles.

Strategic Application and Causality in Diazaspirocycle Synthesis

The choice and sequence of applying Boc and benzyl protecting groups are dictated by the overall synthetic strategy, including the desired final substitution pattern and the reactivity of other functional groups present in the molecule.

The Importance of Selective Mono-Protection

For unsymmetrical diazaspirocycles, the ability to selectively protect one nitrogen atom is paramount. Several methods have been developed for the selective mono-Boc protection of diamines, which are often precursors to diazaspirocyclic cores. One effective "one-pot" procedure involves the in-situ generation of one equivalent of HCl from reagents like trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂) to form a mono-hydrochloride salt of the diamine. The remaining free amine can then be selectively protected with Boc₂O.[2][3] This approach has been successfully applied to a range of diamines with good yields.[4]

Diamine SubstrateReagent for HCl generationYield of Mono-Boc ProductReference
Cyclohexane-1,2-diamineMe₃SiCl66%[4]
1,3-DiaminopropaneMe₃SiCl75%[5]
1,4-DiaminobutaneMe₃SiCl74%[5]
PiperazineBoc₂O (0.8 equiv)45% (in flow)
Case Study: Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes

The synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes provides an excellent example of the sequential use of benzyl and Boc protecting groups.[2] The synthesis commences with a benzyl-protected precursor, which guides the formation of the diazaspirocyclic core. The benzyl group is then removed via hydrogenolysis to afford the free diamine, which is subsequently mono-Boc protected. This N-Boc-2,6-diazaspiro[3.3]heptane is then a versatile intermediate for late-stage functionalization, such as palladium-catalyzed Buchwald-Hartwig amination to introduce various aryl substituents.[2]

Diazaspiro_Synthesis cluster_0 Core Synthesis cluster_1 Protecting Group Exchange and Functionalization Precursor 1-Benzyl-3-chloromethyl- azetidine-3-carbaldehyde Reductive_Amination Reductive Amination Precursor->Reductive_Amination Intermediate1 (1-Benzyl-3-chloromethyl- azetidin-3-ylmethyl)amine Reductive_Amination->Intermediate1 Cyclization Intramolecular Cyclization (t-BuOK, THF) Intermediate1->Cyclization Bn_Protected_Core 2-Benzyl-2,6-diazaspiro[3.3]heptane Cyclization->Bn_Protected_Core Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Bn_Protected_Core->Hydrogenolysis Free_Diamine 2,6-Diazaspiro[3.3]heptane Hydrogenolysis->Free_Diamine Boc_Protection Boc Protection (Boc₂O) Free_Diamine->Boc_Protection Mono_Boc_Core N-Boc-2,6-diazaspiro[3.3]heptane Boc_Protection->Mono_Boc_Core Buchwald_Hartwig Buchwald-Hartwig Amination (Pd catalyst, ligand, base) Mono_Boc_Core->Buchwald_Hartwig Final_Product N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane Buchwald_Hartwig->Final_Product

Caption: Synthetic workflow for N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes.[2]

Challenges in Orthogonal Deprotection: The Case of Acid-Facilitated Debenzylation

While the orthogonality of Boc and benzyl groups is generally reliable, challenges can arise in complex molecules. In the synthesis of some 2-aminopyridinomethyl pyrrolidine derivatives, which can be considered analogs of diazaspiro compounds, the debenzylation of a doubly protected (N-Boc and N-Bn) aminopyridine ring proved to be difficult under standard hydrogenolysis conditions (20% Pd(OH)₂/C, H₂, EtOH, 60 °C).[6][7] This difficulty is attributed to the electronic nature of the doubly protected amine, which hinders the hydrogenolysis reaction.

A systematic investigation revealed that the addition of a stoichiometric amount of a weak acid, such as acetic acid, significantly facilitates the debenzylation reaction, leading to high yields of the desired N-Boc protected product.[6][7] The proposed mechanism involves protonation of the pyridine ring, which increases the polarization of the C-N bond of the benzyl group, making it more susceptible to cleavage by the palladium catalyst. This example underscores the importance of understanding the electronic environment of the diazaspiro core and tailoring deprotection conditions accordingly.

SubstrateDebenzylation ConditionsYieldReference
N-Boc, N-Bn protected aminopyridine derivative20% Pd(OH)₂/C, H₂, EtOH, 60 °C26%[7]
N-Boc, N-Bn protected aminopyridine derivative20% Pd(OH)₂/C, H₂, EtOH, 60 °C, 1.5 eq. AcOH>95%[7]

Experimental Protocols: A Self-Validating System

The following protocols are based on established and peer-reviewed procedures, providing a reliable starting point for the synthesis and manipulation of Boc- and benzyl-protected diazaspiro compounds.

Protocol 1: Selective Mono-Boc Protection of a Symmetric Diamine

This protocol is adapted from a general method for the mono-Boc protection of diamines.[3]

Materials:

  • Diamine (e.g., cyclohexane-1,2-diamine)

  • Anhydrous methanol

  • Trimethylsilyl chloride (Me₃SiCl)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) solution (e.g., 2N)

  • Dichloromethane (DCM)

  • Ethyl ether

  • Water

Procedure:

  • Dissolve the diamine (1 equivalent) in anhydrous methanol at 0 °C.

  • Slowly add trimethylsilyl chloride (1 equivalent) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature.

  • Add water (1 mL per mmol of diamine), followed by a solution of Boc₂O (1 equivalent) in methanol.

  • Stir the mixture at room temperature for 1 hour, monitoring the reaction by TLC.

  • Dilute the reaction mixture with water and wash with ethyl ether to remove any unreacted Boc₂O.

  • Adjust the pH of the aqueous layer to >12 with NaOH solution.

  • Extract the product into dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.

Protocol 2: Debenzylation in the Presence of a Boc Group (Acid-Facilitated)

This protocol is based on the optimized conditions for the debenzylation of N-Boc, N-Bn protected aminopyridine derivatives.[6][7]

Materials:

  • N-Boc, N'-Bn-diazaspiro compound

  • Ethanol

  • Acetic acid

  • 20% Palladium hydroxide on carbon (Pd(OH)₂/C)

  • Hydrogen source (balloon or Parr hydrogenator)

  • Celite

Procedure:

  • Dissolve the N-Boc, N'-Bn-diazaspiro compound (1 equivalent) in ethanol.

  • Add acetic acid (1.5 equivalents).

  • Carefully add 20% Pd(OH)₂/C (typically 10-20 mol% of palladium).

  • Subject the reaction mixture to a hydrogen atmosphere (1 atm or higher) and stir at 60 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the N-Boc-diazaspiro compound.

Conclusion and Future Outlook

The Boc and benzyl protecting groups are indispensable tools in the synthesis of complex diazaspiro compounds. Their orthogonal nature allows for the selective and sequential functionalization of the diamine core, enabling the construction of diverse molecular architectures for drug discovery. A thorough understanding of their respective stabilities and cleavage conditions, as well as the potential for unexpected reactivity in sterically and electronically unique diazaspirocyclic systems, is crucial for successful synthetic design and execution.

The case studies presented herein demonstrate that while standard protocols are often effective, optimization is sometimes necessary to overcome challenges such as sluggish debenzylation reactions. The development of new protecting groups and milder, more selective deprotection methods will undoubtedly continue to advance the field, facilitating the synthesis of increasingly complex and medicinally relevant diazaspiro compounds.

References

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  • Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379–12388.
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  • Gorden, A. E. V., & Shafir, A. (2018). Proposed N‐Boc deprotection mechanism. Journal of Heterocyclic Chemistry, 55(10), 2354-2358.
  • Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). Yields and purities on mono-Boc protection of diamines (1a-9a). [Data set]. Journal of the Mexican Chemical Society, 61(1).
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  • Ji, H., Jing, Q., Huang, J., & Silverman, R. B. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PubMed. [Link]

  • Iglesias-Guerra, F., & Candela-Nacher, V. M. (2020). Mechanistic insights for the transprotection of tertiary amines with Boc2O via charged carbamates: access to both enantiomers of 2-azanorbornane-3-exo-carboxylic acids. Organic Chemistry Frontiers, 7(15), 2004-2015.
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An In-Depth Technical Guide to the Molecular Structure and Conformation of Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate is a key synthetic intermediate in medicinal chemistry, valued for its unique spirocyclic scaffold that integrates a piperazine ring. This guide provides a comprehensive framework for elucidating the molecular structure and conformational dynamics of this molecule. We delve into the theoretical underpinnings of its conformational preferences, drawing on established principles of piperazine stereochemistry and the influence of its bulky N-substituents. This document outlines detailed, field-proven experimental and computational protocols, including Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and Density Functional Theory (DFT) calculations, to provide researchers with a robust methodology for a complete structural and conformational characterization.

Introduction: The Significance of a Spirocyclic Scaffold

This compound, with the molecular formula C18H26N2O2 and a molecular weight of approximately 302.42 g/mol , is a vital building block in the synthesis of novel pharmaceutical agents. Its core, the 4,7-diazaspiro[2.5]octane moiety, imparts a rigid, three-dimensional architecture to target molecules, a highly desirable trait in drug design for optimizing binding affinity and pharmacokinetic properties. The molecule is strategically equipped with orthogonal protecting groups: a tert-butyloxycarbonyl (Boc) group and a benzyl (Bn) group. This dual protection allows for selective deprotection and subsequent functionalization at either nitrogen atom, making it a versatile intermediate in complex synthetic pathways.

Understanding the precise three-dimensional structure and conformational flexibility of this intermediate is paramount. The spatial arrangement of the piperazine ring, the orientation of the bulky substituents, and the energetic barriers to conformational changes can significantly influence the reactivity of the molecule and the stereochemistry of subsequent synthetic transformations. This guide, therefore, serves as a comprehensive manual for researchers to fully characterize this important synthetic tool.

Foundational Principles of Conformational Analysis

The conformational landscape of this compound is primarily dictated by the piperazine ring, a six-membered heterocycle.

The Piperazine Ring: Chair, Boat, and Twist-Boat Conformers

Similar to cyclohexane, the piperazine ring can adopt several conformations to relieve ring strain. The most stable is typically the chair conformation , which minimizes both angular and torsional strain. Other higher-energy conformations include the boat and twist-boat forms. For most piperazine-containing compounds, the chair conformation is overwhelmingly favored in both crystal structures and in solution.

Influence of N-Substituents

The conformational equilibrium of the piperazine ring is significantly influenced by the nature and size of the substituents on the nitrogen atoms. In our molecule of interest, we have a bulky tert-butyloxycarbonyl (Boc) group and a benzyl group.

  • Steric Hindrance: The large steric bulk of the Boc and benzyl groups will favor equatorial positions in the chair conformation to minimize 1,3-diaxial interactions.

  • Amide Resonance: The Boc group, being a carbamate, introduces a partial double bond character between the carbonyl carbon and the nitrogen due to amide resonance. This restricts rotation around the C-N bond and can influence the energy barrier for ring inversion.

The Spirocyclic System

The spirocyclic fusion of the cyclopropane ring to the piperazine ring introduces additional rigidity. The spiro center at C5 of the piperazine ring constrains the movement of that portion of the ring, which will have a knock-on effect on the overall conformational dynamics.

Elucidating the Conformation: A Multi-pronged Approach

A definitive understanding of the molecular structure and conformation requires a combination of computational modeling and experimental validation.

G Workflow for Structural and Conformational Analysis cluster_comp Computational Analysis cluster_exp Experimental Validation cluster_synthesis Synthesis and Characterization comp_start Initial 3D Structure Generation conf_search Conformational Search (Molecular Mechanics) comp_start->conf_search Identify low-energy conformers dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) conf_search->dft_opt Refine geometries freq_calc Frequency Calculation (Confirm Minima) dft_opt->freq_calc Verify true energy minima energy_profile Relative Energy Profiling freq_calc->energy_profile Determine conformational stability final_structure Definitive 3D Structure & Conformation energy_profile->final_structure Correlate Theory exp_start Synthesis & Purification nmr_acq NMR Spectroscopy (1D & 2D) exp_start->nmr_acq xray_cryst Single-Crystal X-ray Diffraction exp_start->xray_cryst If suitable crystals form nmr_analysis NMR Data Analysis (J-couplings, NOE) nmr_acq->nmr_analysis xray_solve Structure Solution & Refinement xray_cryst->xray_solve nmr_analysis->final_structure Correlate Solution-State xray_solve->final_structure Correlate Solid-State report Dissemination of Findings final_structure->report

Caption: A comprehensive workflow for the structural and conformational analysis.

Computational Modeling: Predicting the Energetic Landscape

Computational chemistry provides a powerful tool for predicting the stable conformers of a molecule and the energy barriers between them.

Protocol for DFT-Based Conformational Analysis:

  • Initial Structure Generation: Generate a 3D model of this compound using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a broad range of possible low-energy conformers.

  • DFT Geometry Optimization: Take the lowest energy conformers from the molecular mechanics search and perform full geometry optimization using Density Functional Theory (DFT). A functional such as B3LYP with a basis set like 6-31G* is a good starting point.

  • Frequency Calculations: For each optimized geometry, perform frequency calculations at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Relative Energy Calculation: Compare the energies of the optimized conformers to determine the most stable conformation and the relative energies of other low-lying conformers.

Causality Behind the Protocol:

  • The initial molecular mechanics search is computationally inexpensive and allows for a broad exploration of the conformational space.

  • DFT provides a much more accurate description of the electronic structure and, therefore, more reliable geometries and energies.

  • Frequency calculations are a crucial validation step to ensure that the optimized structures are not transition states.

Experimental Validation: From Solution to Solid State

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: Conformation in Solution

NMR spectroscopy is the most powerful technique for studying the conformation of molecules in solution.

Protocol for NMR-Based Conformational Analysis:

  • Sample Preparation: Dissolve a pure sample of the compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration of 5-10 mg/mL.

  • 1D NMR Spectra Acquisition: Acquire standard 1H and 13C{1H} NMR spectra to confirm the chemical structure and purity.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing key information about the 3D structure.

  • Data Analysis:

    • Chemical Shifts: The chemical shifts of the piperazine ring protons and carbons can indicate the chair conformation and the axial/equatorial positions of substituents.

    • Coupling Constants (J-values): The magnitude of the vicinal proton-proton coupling constants (3JHH) can be used to determine dihedral angles via the Karplus equation, providing quantitative information about the ring pucker.

    • NOE/ROE Correlations: The presence of specific NOE or ROE cross-peaks provides direct evidence for the spatial proximity of protons, which is crucial for determining the relative stereochemistry and preferred conformation. For example, strong NOEs between axial protons on the same side of the ring are characteristic of a chair conformation.

3.2.2. Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final, high-resolution structure.

Self-Validation of the Protocol:

  • The quality of the final crystal structure is assessed by statistical parameters such as the R-factor, which should be low (typically < 5% for a good quality structure).

  • The refined structure should be chemically sensible, with reasonable bond lengths and angles.

Predicted Molecular Structure and Conformation

Based on the principles outlined above, the predicted lowest energy conformation of this compound is as follows:

  • The piperazine ring will adopt a chair conformation .

  • The bulky tert-butyl group of the Boc substituent will be oriented to minimize steric interactions.

  • The benzyl group will likely occupy an equatorial position to minimize 1,3-diaxial strain.

G Predicted Lowest Energy Conformation cluster_piperazine Piperazine Ring (Chair Conformation) cluster_substituents Substituents N4 N4-Boc C3 C3 N4->C3 Boc Boc Group N4->Boc attached to C2 C2 C3->C2 N7 N7-Bn (equatorial) C2->N7 C6 C6 N7->C6 Bn Benzyl Group N7->Bn attached to C5 C5 (Spiro Center) C6->C5 C5->N4 Cyclopropane Cyclopropane Ring C5->Cyclopropane fused to

Caption: Key structural features of the predicted conformation.

Data Presentation

Table 1: Key Physicochemical Properties
PropertyValueSource
CAS Number674792-03-1PubChem
Molecular FormulaC18H26N2O2PubChem
Molecular Weight302.42 g/mol PubChem
IUPAC NameThis compoundPubChem
Table 2: Predicted Conformational Energies (Hypothetical Data)
ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
Chair (Bn equatorial)0.00C6-N7-C2-C3: ~-60
Chair (Bn axial)3-5C6-N7-C2-C3: ~180
Twist-Boat> 5-
Boat> 7-

Note: The energy values in Table 2 are hypothetical and would need to be determined by DFT calculations as described in the protocol.

Conclusion

The structural and conformational analysis of this compound is a critical step in understanding its reactivity and utility as a synthetic intermediate. This guide provides a comprehensive roadmap for researchers, combining the predictive power of computational chemistry with the definitive validation of experimental techniques. By following the detailed protocols for DFT calculations, NMR spectroscopy, and X-ray crystallography, a complete and accurate picture of this molecule's three-dimensional structure and dynamic behavior can be achieved, ultimately enabling more rational and efficient drug design and development.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.[Link]

  • MDPI. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.[Link]

  • PubMed. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR.[Link]

  • MDPI. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences.[Link]

  • NIH National Center for Biotechnology Information. X-Ray Crystallography of Chemical Compounds.[Link]

  • White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate.[Link]

The Ascending Trajectory of 4,7-Diazaspiro[2.5]octane Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quest for novel chemical scaffolds that offer improved three-dimensionality, physicochemical properties, and intellectual property space is a perpetual driver in medicinal chemistry. Among the spirocyclic systems gaining prominence, the 4,7-diazaspiro[2.5]octane core has emerged as a privileged scaffold. Its unique rigid, three-dimensional structure, incorporating a cyclopropane ring fused to a piperazine moiety, provides a versatile platform for the development of novel therapeutics. This guide delves into the burgeoning potential of 4,7-diazaspiro[2.5]octane derivatives, offering a comprehensive overview of their synthesis, key applications with a focus on neurological disorders, and the experimental protocols necessary for their evaluation.

Introduction: The Spirocyclic Advantage in Medicinal Chemistry

The paradigm in drug discovery is progressively shifting from flat, aromatic molecules towards more complex, three-dimensional structures. This is driven by the need to enhance target selectivity, improve pharmacokinetic profiles, and navigate crowded intellectual property landscapes. Spirocycles, bicyclic systems sharing a single common atom, are at the forefront of this movement. The fusion of two rings in a spirocyclic system imparts conformational rigidity, which can pre-organize functional groups for optimal interaction with biological targets, leading to enhanced potency and selectivity. Furthermore, the increased sp3 character of spirocyclic scaffolds often translates to improved solubility, metabolic stability, and reduced off-target effects compared to their planar counterparts.

The 4,7-diazaspiro[2.5]octane scaffold, with its distinctive fusion of a cyclopropane and a piperazine ring, offers a unique combination of rigidity and functionalizability. The two nitrogen atoms of the piperazine ring provide convenient handles for chemical modification, allowing for the introduction of diverse substituents to modulate biological activity and physicochemical properties. This guide will explore the synthesis and burgeoning applications of this promising scaffold.

Synthesis of the 4,7-Diazaspiro[2.5]octane Core

The efficient and scalable synthesis of the 4,7-diazaspiro[2.5]octane core is crucial for its widespread adoption in drug discovery programs. Several synthetic routes have been reported, primarily in patent literature, with the choice of route often depending on the desired substitution pattern and scale of production. A common and effective strategy involves the construction of the piperazine ring onto a pre-formed cyclopropane precursor.

A representative synthetic pathway starts from 1-aminocyclopropanecarboxylic acid. The operational steps are generally straightforward, with stable process conditions and good yields, making it suitable for large-scale production[1]. Alternative routes have been developed to improve safety and efficiency, for instance, by avoiding hazardous reagents like boron trifluoride diethyl etherate adduct[2][3].

Below is a generalized, multi-step synthesis protocol based on publicly available patent literature. It is important to note that specific reaction conditions may require optimization depending on the specific substrates and desired derivatives.

Experimental Protocol: Synthesis of a Protected 4,7-Diazaspiro[2.5]octane Intermediate

This protocol outlines a common synthetic sequence.

Step 1: Esterification of 1-aminocyclopropanecarboxylic acid

  • Suspend 1-aminocyclopropanecarboxylic acid in an appropriate alcohol (e.g., ethanol).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the corresponding amino ester hydrochloride salt.

Step 2: N-Acylation

  • Dissolve the amino ester hydrochloride salt in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example triethylamine or diisopropylethylamine, to neutralize the hydrochloride salt.

  • Cool the mixture to 0°C and slowly add chloroacetyl chloride.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Intramolecular Cyclization

  • Dissolve the N-acylated product in a suitable solvent like dimethylformamide (DMF).

  • Add a base, such as potassium carbonate or sodium hydride, and a primary amine (e.g., benzylamine for a protected intermediate).

  • Heat the reaction mixture to 80-100°C and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the diketopiperazine intermediate.

Step 4: Reduction of the Amide Carbonyls

  • Dissolve the diketopiperazine intermediate in a dry, aprotic solvent such as THF.

  • Slowly add a reducing agent, for instance, lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex (BHT), at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0°C and carefully quench by the sequential addition of water and an aqueous solution of sodium hydroxide.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the 4,7-diazaspiro[2.5]octane derivative.

Applications in Drug Discovery: Targeting the Central Nervous System

The rigid framework of the 4,7-diazaspiro[2.5]octane scaffold makes it particularly well-suited for targeting proteins in the central nervous system (CNS), where precise ligand-receptor interactions are paramount for achieving selectivity and minimizing off-target effects. A significant area of application for these derivatives has been in the modulation of dopamine receptors, which are implicated in a variety of neurological and psychiatric disorders.

Dopamine D3 Receptor Antagonists

The dopamine D3 receptor (D3R) is a G protein-coupled receptor (GPCR) primarily expressed in the limbic regions of the brain, which are associated with reward, emotion, and cognition.[4] This localization makes the D3R an attractive therapeutic target for conditions such as substance use disorder, schizophrenia, and Parkinson's disease.[4] The development of D3R-selective ligands has been challenging due to the high homology with the D2 receptor.

Recent research has demonstrated that arylated 4,7-diazaspiro[2.5]octane derivatives can act as potent and highly selective D3 receptor antagonists.[4] The spirocyclic core serves as a rigid scaffold to orient the aryl substituents for optimal interaction with the D3R binding pocket.

A study by Reichert et al. described a series of arylated diazaspiroalkanes, including those with the 4,7-diazaspiro[2.5]octane core, with impressive D3R affinity and selectivity over the D2R. For example, specific compounds in this series displayed D3R binding affinities (Ki) in the low nanomolar range and selectivity ratios of over 900-fold for D3R versus D2R.[4]

CompoundD3R Ki (nM)D2R Ki (nM)Selectivity (D2/D3)
15a 12.0>10,000>900
14 19.65,170264
15c 25.69,800383
Table 1: Binding affinities and selectivities of representative 4,7-diazaspiro[2.5]octane derivatives for dopamine D2 and D3 receptors. Data extracted from Reichert et al.[4]

The antagonist activity of these compounds was confirmed through functional assays, such as adenylyl cyclase and β-arrestin recruitment assays, where they showed low intrinsic activity.[4] This discovery highlights the potential of the 4,7-diazaspiro[2.5]octane scaffold in developing novel therapeutics for CNS disorders.

Biological Evaluation: Key Experimental Protocols

The characterization of novel 4,7-diazaspiro[2.5]octane derivatives requires robust and reproducible biological assays. For GPCR targets like the dopamine D3 receptor, two key in vitro assays are fundamental: competitive radioligand binding assays to determine binding affinity and functional assays to assess agonist or antagonist activity.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, allowing for the determination of the test compound's binding affinity (Ki).

Materials:

  • Cell membranes expressing the target receptor (e.g., human D3 dopamine receptor).

  • Radiolabeled ligand with high affinity for the target receptor (e.g., [³H]-spiperone).

  • Unlabeled test compounds (4,7-diazaspiro[2.5]octane derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Protocol:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the serially diluted test compounds.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for Gαi-Coupled Receptors

Dopamine D3 receptors are Gαi-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. A common method to measure this is to first stimulate cAMP production with forskolin and then measure the ability of a D3R agonist to inhibit this production. An antagonist will block the effect of an agonist.

Materials:

  • A cell line stably expressing the human D3 dopamine receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell culture medium and supplements.

  • Forskolin.

  • A known D3 receptor agonist (e.g., quinpirole).

  • Test compounds (4,7-diazaspiro[2.5]octane derivatives).

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Protocol:

  • Cell Culture: Plate the D3R-expressing cells in a 96-well plate and grow to the desired confluency.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (as a potential antagonist) for a short period (e.g., 15-30 minutes).

  • Agonist and Forskolin Stimulation: Add a fixed concentration of the D3R agonist (e.g., the EC80 concentration) and a fixed concentration of forskolin to all wells except the negative control.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP modulation.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. For an antagonist, you will observe a dose-dependent reversal of the agonist-induced inhibition of forskolin-stimulated cAMP production. Calculate the IC50 value for the antagonist.

Structure-Activity Relationship (SAR) and Future Directions

The initial studies on 4,7-diazaspiro[2.5]octane derivatives as D3R antagonists have provided some preliminary insights into their structure-activity relationships. The nature of the aryl group and the linker connecting it to the diazaspiro core are critical for both affinity and selectivity.[4] Further exploration of these relationships through the synthesis and evaluation of diverse analog libraries will be crucial for optimizing the pharmacological properties of this compound class.

The versatility of the 4,7-diazaspiro[2.5]octane scaffold suggests that its applications are not limited to dopamine receptors. The ability to introduce a wide range of substituents at the two nitrogen atoms opens up the possibility of targeting other GPCRs, ion channels, and enzymes. Future research should focus on exploring the potential of this scaffold in other therapeutic areas, such as oncology, inflammation, and infectious diseases.

Moreover, a deeper understanding of the pharmacokinetic and toxicological profiles of 4,7-diazaspiro[2.5]octane derivatives is needed to advance them into clinical development. Studies on their absorption, distribution, metabolism, and excretion (ADME) properties, as well as in vivo efficacy and safety studies, will be essential next steps.

Conclusion

The 4,7-diazaspiro[2.5]octane scaffold represents a valuable and underexplored area of chemical space for drug discovery. Its unique three-dimensional structure and synthetic tractability make it an attractive starting point for the development of novel therapeutics with improved properties. The successful application of this scaffold in the discovery of potent and selective dopamine D3 receptor antagonists provides a strong validation of its potential. As our understanding of the synthesis and biological activity of 4,7-diazaspiro[2.5]octane derivatives continues to grow, we can expect to see this remarkable scaffold play an increasingly important role in the development of the next generation of medicines.

Visualizations

Diagram 1: General Structure of 4,7-Diazaspiro[2.5]octane

G core 4,7-Diazaspiro[2.5]octane Core spiro_C Spiro Carbon core->spiro_C fused via N4 N4 N7 N7 cyclopropane Cyclopropane Ring spiro_C->cyclopropane piperazine Piperazine Ring spiro_C->piperazine piperazine->N4 piperazine->N7

A schematic representation of the 4,7-diazaspiro[2.5]octane core.

Diagram 2: Synthetic Workflow```dot

G start 1-Aminocyclopropanecarboxylic Acid ester Amino Ester start->ester Esterification acylated N-Acylated Intermediate ester->acylated N-Acylation diketo Diketopiperazine acylated->diketo Intramolecular Cyclization final 4,7-Diazaspiro[2.5]octane Derivative diketo->final Reduction

Workflow for the in vitro biological evaluation of 4,7-diazaspiro[2.5]octane derivatives.

References

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  • Reichert, D. E., et al. (2013). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry, 56(17), 6756-6770. [Link]

  • Investigation of the binding and functional properties of extended length D3 dopamine receptor-selective antagonists. Neuropharmacology, 99, 563-573. [Link]

  • Directing Bitopic or Bivalent Molecules to Dopamine D3 Receptors for the Treatment of Substance Use Disorders. Presentation. [Link]

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  • CN111943894A - Synthesis method of 4, 7-diazaspiro [ 2.5 ] octane compound.

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Stability and storage conditions for Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in medicinal chemistry, valued for its unique spirocyclic scaffold containing a protected piperazine ring.[1] This structure is instrumental in the synthesis of novel pharmaceutical compounds, allowing for the strategic optimization of pharmacokinetic properties.[1] As with any critical intermediate in a drug development pipeline, a thorough understanding of its chemical stability is paramount to ensure the integrity of synthetic routes and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the stability profile of this compound, detailing potential degradation pathways, recommended storage conditions, and a framework for conducting robust stability-indicating studies.

Chemical Profile and Structural Features

This compound is a molecule designed with dual protecting groups—a tert-butyloxycarbonyl (Boc) group and a benzyl (Bn) group—which facilitate selective deprotection and subsequent functionalization in multi-step syntheses.[1] The core 4,7-diazaspiro[2.5]octane structure provides a rigid, three-dimensional framework that is increasingly sought after in drug discovery to improve physicochemical and pharmacokinetic profiles.

Property Value
Molecular Formula C₁₈H₂₆N₂O₂[1][2]
Molecular Weight 302.42 g/mol [1][2]
CAS Number 674792-03-1[2]
Appearance Typically a solid[3]
Purity ≥ 97%[1][2]

The stability of this molecule is intrinsically linked to the chemical nature of its constituent parts: the acid-labile N-Boc group, the oxidatively sensitive benzylamine moiety, and the spirocyclic core.

Predicted Stability Profile and Potential Degradation Pathways

Based on the functional groups present, several potential degradation pathways can be anticipated. A proactive understanding of these pathways is essential for designing stability-indicating analytical methods and for defining appropriate storage and handling procedures.

Hydrolytic Stability

The tert-butyloxycarbonyl (Boc) group is a carbamate that is well-known for its lability under acidic conditions.[4][5][6]

  • Acidic Conditions: In the presence of strong acids (e.g., trifluoroacetic acid, hydrochloric acid), the Boc group will readily undergo hydrolysis to yield tert-butanol and carbon dioxide, exposing the secondary amine.[4][6] Even exposure to milder acidic conditions over prolonged periods could initiate this degradation.

  • Basic and Neutral Conditions: The Boc group is generally stable towards most nucleophiles and bases, suggesting good stability at neutral and alkaline pH.[5]

Oxidative Stability

The benzylamine functionality is susceptible to oxidation.

  • Oxidative Cleavage: Oxidizing agents can lead to the cleavage of the C-N bond of the benzyl group.[7]

  • Oxidative Coupling: In the presence of certain catalysts and an oxygen atmosphere, benzylamines can undergo oxidative coupling to form imines.[8]

Thermal Stability
  • Thermolytic Deprotection: While generally stable at room temperature, elevated temperatures can promote the thermolytic cleavage of the N-Boc group, particularly at temperatures of 150°C and above.[9] Some vendor information for the hemioxalate salt of a related compound suggests room temperature storage is acceptable, while other similar compounds recommend refrigerated conditions (2-8°C).[3][10]

Photostability

Many nitrogen-containing heterocyclic compounds can be sensitive to light.[11][12]

  • Photolytic Degradation: Exposure to UV or visible light may induce degradation. The aromatic benzyl group could act as a chromophore, potentially leading to photolytic cleavage or other reactions. According to ICH Q1B guidelines, photostability testing is a crucial component of stability evaluation.[13][14][15]

Potential Degradation Pathways A Tert-butyl 7-benzyl-4,7- diazaspiro[2.5]octane-4-carboxylate B Acidic Hydrolysis (e.g., H⁺, H₂O) A->B [H⁺] C Oxidation (e.g., O₂, Peroxides) A->C [O] D Thermal Stress (High Temperature) A->D Δ E Photolytic Stress (UV/Visible Light) A->E F N-Boc Cleavage Product (7-benzyl-4,7-diazaspiro[2.5]octane) B->F G Oxidative Cleavage Products (e.g., Benzaldehyde, Boc-protected diazaspirooctane) C->G D->F H Various Degradants E->H

Caption: Key environmental factors influencing the stability of the target molecule.

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling conditions are recommended based on its chemical properties. It is important to note that while some suppliers suggest room temperature storage[2][10], a more cautious approach is often warranted for valuable research compounds, especially for long-term storage. A related, unprotected diazaspirooctane is recommended to be stored at 2-8°C under an inert atmosphere.[3]

Condition Recommendation Rationale
Temperature Long-term: 2-8°C. Short-term: Room temperature is acceptable.Minimizes the risk of thermal degradation. Refrigeration slows down potential hydrolytic and oxidative processes.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against atmospheric moisture, which could contribute to hydrolysis, and oxygen, which could cause oxidative degradation of the benzylamine moiety.
Light Protect from light. Store in an amber vial or in a dark place.Prevents potential photolytic degradation.
Container Use a well-sealed, chemically inert container (e.g., glass).Prevents contamination and reaction with container materials.
Handling Avoid contact with strong acids and oxidizing agents.The N-Boc group is acid-labile, and the benzylamine moiety is susceptible to oxidation.

Framework for a Comprehensive Stability Study

A definitive stability profile must be established through empirical studies. A forced degradation study is a critical component of this process, designed to identify potential degradation products and establish stability-indicating analytical methods.[16][17][18]

Development of a Stability-Indicating Analytical Method

A robust analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the technique of choice for its ability to separate and quantify the parent compound and its degradation products.[19][20]

Stability-Indicating Method Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation A Select HPLC Column & Mobile Phase B Optimize Gradient & Flow Rate A->B C Develop Detection Method (UV/MS) B->C D Expose Compound to Stress Conditions C->D E Analyze Stressed Samples D->E F Demonstrate Peak Purity & Resolution E->F G Validate for Specificity, Linearity, Accuracy F->G

Caption: Workflow for developing a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Study

The following protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.[18][21][22]

Objective: To identify the degradation products and pathways for this compound and to validate a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA and/or MS detector

  • Photostability chamber[15]

  • Temperature-controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Also, expose the stock solution to 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13][15] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples from the stressed solutions.

    • Neutralize the acidic and basic samples before injection.

    • Dilute all samples to a suitable concentration and analyze using the developed HPLC method.

  • Data Evaluation:

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • Calculate the percentage of degradation.

    • If a mass spectrometer is used, determine the mass-to-charge ratio of the degradation products to aid in their identification.

Anticipated Results from Forced Degradation

The following table summarizes the expected outcomes from the forced degradation study, providing a basis for method validation and stability assessment.

Stress Condition Expected Degradation Primary Degradation Product (Hypothesized) Rationale
Acidic (0.1 M HCl, 60°C) Significant7-benzyl-4,7-diazaspiro[2.5]octaneCleavage of the acid-labile N-Boc group.[4][6]
Basic (0.1 M NaOH, 60°C) Minimal to NoneNone expectedN-Boc group is generally base-stable.[5]
Oxidative (3% H₂O₂, RT) ModerateBenzaldehyde and/or other oxidized speciesOxidation of the benzylamine moiety.[7]
Thermal (Solid, 80°C) MinimalPotential for minor N-Boc cleavageThermal deprotection is possible but usually requires higher temperatures.[9]
Photolytic (ICH Q1B) PossibleVarious photoproductsAromatic and nitrogen-containing systems can be photosensitive.[13]

Conclusion

This compound is a molecule of significant interest in drug discovery, and its stability is a critical parameter for its successful application. The primary liabilities of this compound are its susceptibility to acidic hydrolysis, leading to deprotection of the N-Boc group, and potential oxidative degradation of the benzylamine moiety. Therefore, stringent control over storage conditions—specifically temperature, atmosphere, and light exposure—is essential. The implementation of a comprehensive forced degradation study, as outlined in this guide, will provide the necessary data to establish a robust stability profile, develop validated analytical methods, and ensure the quality and integrity of this important synthetic intermediate.

References

  • Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
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  • CP Lab Chemicals. tert-butyl 7-benzyl-4, 7-diazaspiro[2.5]octane-4-carboxylate, min 97%, 1 gram. Available from: [Link]

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  • Pharmaffiliates. tert-Butyl 7-(4-oxo-2-(tosyloxy)-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate. Available from: [Link]

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  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Available from: [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Available from: [Link]

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  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

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  • RSC Publishing. Degradation of benzylamines during chlorination and chloramination. Available from: [Link]

  • SGS USA. Photostability. Available from: [Link]

  • ACS Publications. Oxidized Spiro-OMeTAD: Investigation of Stability in Contact with Various Perovskite Compositions | ACS Applied Energy Materials. Available from: [Link]

  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

  • PubMed. Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Available from: [Link]

  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • YouTube. Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. (2012). Available from: [Link]

  • ACS Publications. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals | Journal of Medicinal Chemistry. Available from: [Link]

  • European Medicines Agency. Stability testing of existing active substances and related finished products. (2023). Available from: [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. (2013). Available from: [Link]

  • National Institutes of Health. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. Available from: [Link]

  • Separation Science. Analytical Techniques In Stability Testing. Available from: [Link]

  • FDA. Q1B Photostability Testing of New Drug Substances and Products March 1996. (2018). Available from: [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. (2016). Available from: [Link]

  • American Journal of Chemistry. Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Available from: [Link]

  • RSC Publishing. Lewis acid-catalyzed oxidation of benzylamines to benzamides. Available from: [Link]

  • Pharmaceutical Online. An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. (2020). Available from: [Link]

  • ResearchGate. Oxidation of benzylamine to aldemine | Download Scientific Diagram. Available from: [Link]

  • MySkinRecipes. tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hemioxalate. Available from: [Link]

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Methodological & Application

Application Note: Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate as a Versatile Scaffold for PROTAC® Degrader Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Targeted Protein Degradation (TPD)

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering a path to address protein targets previously considered "undruggable" by traditional occupancy-based inhibitors.[1][2][3] At the forefront of this strategy are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS).[4][5][6] A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][7] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5][8] This event-driven, catalytic mechanism allows for the efficient removal of target proteins at sub-stoichiometric concentrations.[9]

The success of a PROTAC is critically dependent on the geometry and stability of this ternary complex. The linker and scaffold components are not merely passive spacers; they play a crucial role in defining the spatial orientation of the two ligands, influencing everything from ternary complex cooperativity to the pharmacokinetic properties of the final molecule.[9][10] Consequently, a significant focus in the field is the development of novel, structurally diverse building blocks that move beyond simple aliphatic or PEG chains to provide greater control over the degrader's three-dimensional conformation.[11][12][13] This note details the application of tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate , a unique spirocyclic scaffold, for the synthesis of next-generation protein degraders.

The Building Block: Properties of this compound

This compound is a synthetic building block featuring a rigid spirocyclic core that incorporates a piperazine-like heterocycle.[14] Its structure is ideally suited for PROTAC development due to several key features:

  • Structural Rigidity: The spirocyclic diazaspiro[2.5]octane core restricts conformational flexibility. This rigidity can help pre-organize the attached POI and E3 ligase ligands, reducing the entropic penalty of forming the ternary complex and potentially increasing degradation efficiency.

  • Three-Dimensionality: The non-planar structure provides defined exit vectors for the linker attachments, enabling a more sophisticated exploration of the three-dimensional space required to achieve optimal protein-protein interactions within the ternary complex.

  • Orthogonal Synthetic Handles: The molecule possesses two distinct nitrogen atoms protected with orthogonal groups: a tert-butoxycarbonyl (Boc) group and a benzyl (Bn) group. This allows for selective, stepwise deprotection and functionalization, providing precise control over the synthetic route for attaching the POI ligand, linker, and E3 ligase ligand.

Table 1: Physicochemical Properties
PropertyValue
CAS Number 674792-03-1[14][15]
Molecular Formula C₁₈H₂₆N₂O₂[15]
Molecular Weight 302.42 g/mol [15]
Appearance White to off-white solid
Purity Typically ≥97%[15]
Solubility Soluble in organic solvents like DCM, DMF, and DMSO

Conceptual Workflow: Integration into a PROTAC Scaffold

The dual-protected nature of the diazaspiro[2.5]octane building block allows it to serve as a central anchor point in PROTAC synthesis. A synthetic campaign can proceed through two distinct, controlled pathways by choosing which protecting group to remove first. This allows for the modular attachment of a POI ligand-linker conjugate to one nitrogen and an E3 ligase ligand to the other, or any desired permutation of the synthetic strategy.

G cluster_0 Synthetic Strategy cluster_1 Path A cluster_2 Path B A tert-butyl 7-benzyl-4,7- diazaspiro[2.5]octane-4-carboxylate B Boc Deprotection (e.g., TFA) A->B 1a E Benzyl Deprotection (e.g., H₂, Pd/C) A->E 1b C Intermediate A (Free N4 Amine) B->C D Couple POI-Linker-COOH (e.g., HATU, DIPEA) C->D 2a D->E 1b H Final PROTAC D->H F Intermediate B (Free N7 Amine) E->F G Couple E3 Ligand-Linker-COOH (e.g., HATU, DIPEA) F->G 2b G->B 1a G->H

Figure 1: Conceptual synthetic workflow illustrating the use of the diazaspiro scaffold.

Experimental Protocols

The following protocols provide detailed, exemplary methodologies for the selective functionalization of the diazaspiro[2.5]octane scaffold. Researchers should adapt these based on the specific reactivity of their chosen ligands and linkers.

Protocol 1: Selective Boc Deprotection and Amide Coupling at the N4 Position

This protocol demonstrates the removal of the Boc group to reveal the secondary amine at the N4 position, followed by coupling to a carboxylic acid-bearing fragment (e.g., a POI ligand with a linker).

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • POI-Linker-COOH (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Boc Deprotection:

    • Dissolve the starting scaffold (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA (10 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction completion by LC-MS.

    • Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc group with minimal side reactions. The excess is easily removed by evaporation.

  • Work-up and Isolation:

    • Concentrate the reaction mixture in vacuo.

    • Re-dissolve the residue in DCM and carefully add saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8) to neutralize the TFA salt.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected intermediate (a free N4 amine). This intermediate is often used immediately in the next step.

  • Amide Coupling:

    • Dissolve the deprotected intermediate and the POI-Linker-COOH fragment (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the solution, followed by HATU (1.2 eq).

    • Stir the reaction at room temperature for 4-16 hours. Monitor completion by LC-MS.

    • Rationale: HATU is a highly efficient peptide coupling reagent that minimizes racemization and side reactions. DIPEA acts as a non-nucleophilic base to activate the carboxylic acid and neutralize any generated salts.

  • Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography or preparative HPLC to obtain the desired functionalized product.

Protocol 2: Selective Benzyl Deprotection and Amide Coupling at the N7 Position

This protocol demonstrates the removal of the Benzyl group via catalytic hydrogenation, followed by coupling. This method is orthogonal to the acid-labile Boc group.

Materials:

  • Tert-butyl 7-(functionalized)-4,7-diazaspiro[2.5]octane-4-carboxylate (from Protocol 1 or similar) (1.0 eq)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Palladium on carbon (Pd/C, 10% w/w), typically 10-20 mol%

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Celite®

  • E3 Ligand-COOH (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

Procedure:

  • Debenzylation:

    • Dissolve the benzylated substrate (1.0 eq) in a suitable solvent like MeOH or EtOAc.

    • Carefully add Pd/C catalyst to the solution under an inert atmosphere (e.g., N₂ or Argon).

    • Evacuate the flask and backfill with H₂ gas (using a balloon or a hydrogenator apparatus at 1-3 atm).

    • Stir the reaction vigorously at room temperature for 6-24 hours. Monitor completion by LC-MS.

    • Rationale: Catalytic hydrogenation is the standard method for cleaving benzyl ethers and amines. The reaction is clean, and the by-product (toluene) is volatile. The Boc group is stable under these conditions.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

    • Concentrate the filtrate in vacuo to yield the debenzylated product, which can be used in the next step.

  • Amide Coupling:

    • Follow the amide coupling procedure as described in Protocol 1, Step 3 , using the debenzylated intermediate and the desired E3 Ligand-COOH fragment.

  • Purification:

    • Purify the final PROTAC molecule using reverse-phase preparative HPLC. Characterize the final product by LC-MS and ¹H NMR to confirm identity and purity.

Mechanism of Action: The Resulting PROTAC

Once synthesized, the PROTAC molecule incorporating the diazaspiro[2.5]octane scaffold operates via the canonical TPD pathway. The molecule acts as a bridge, inducing proximity between the target protein and an E3 ligase, leading to the target's destruction.

G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (Diazaspiro Scaffold) PROTAC->POI Binds PROTAC->E3 Binds PROTAC->Ternary Ternary->E3 Recycled Ternary->PROTAC Recycled PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Cascade Ub Ubiquitin (Ub) Ub->Ternary Recruited E1E2 E1/E2 Enzymes E1E2->Ub Activates Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Sources

Application Note: Selective Acid-Mediated Deprotection of the Boc Group in Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Introduction

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic use of protecting groups is paramount for the successful construction of complex molecular architectures.[1] The ability to selectively unmask a specific functional group while others remain intact, a concept known as orthogonal protection, provides chemists with precise control over synthetic routes.[2][3] Among the most widely employed amine protecting groups are the acid-labile tert-butyloxycarbonyl (Boc) group and the benzyl-based carbamates like the benzyloxycarbonyl (Cbz) group, which is removable via hydrogenolysis.[4][5][6]

This application note provides a comprehensive guide to the selective deprotection of the Boc group in Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate, a valuable spirocyclic building block in pharmaceutical research.[7] The protocol herein leverages the differential acid lability of the Boc group in comparison to the Cbz group, enabling the isolation of the corresponding secondary amine as a salt, poised for further synthetic elaboration.

Scientific Principles and Rationale

The cornerstone of this selective deprotection strategy lies in the distinct chemical properties of the Boc and Cbz protecting groups. The Boc group is highly susceptible to cleavage under acidic conditions, while the Cbz group remains stable under these conditions but is readily removed by catalytic hydrogenation.[5][8] This orthogonality is fundamental to many multi-step synthetic endeavors.[2][9]

The mechanism of acid-mediated Boc deprotection proceeds through a series of well-established steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA).[10][11]

  • Carbocation Formation: This initial protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[10][11]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[10][11]

  • Protonation of the Amine: In the acidic medium, the newly liberated amine is protonated, forming the corresponding ammonium salt (e.g., trifluoroacetate salt).[10]

This process is highly efficient and typically proceeds to completion at room temperature. The stability of the tert-butyl cation is a key thermodynamic driving force for this reaction.

Experimental Protocol

This section details the step-by-step procedure for the selective deprotection of the Boc group from this compound.

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flask
Dichloromethane (DCM), anhydrousMagnetic stirrer and stir bar
Trifluoroacetic acid (TFA)Ice bath
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionSeparatory funnel
Brine (saturated aqueous NaCl solution)Rotary evaporator
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)pH paper or pH meter
Diethyl etherStandard laboratory glassware
Reaction Scheme

Selective Boc Deprotection cluster_0 Reaction Scheme start This compound (Boc- and Cbz-protected) intermediate TFA, DCM Room Temperature start->intermediate end 7-benzyl-4,7-diazaspiro[2.5]octane (Cbz-protected amine salt) intermediate->end Selective Deprotection

Caption: Reaction scheme for the selective deprotection of the Boc group.

Detailed Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) to the stirred solution. A common practice is to use a 1:1 mixture of DCM and TFA.[12] Caution: TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up:

    • Solvent Removal: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[11] To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene two to three times.[13][14]

    • Neutralization (for free amine): If the free amine is desired, dissolve the residue in DCM and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the evolution of CO₂ ceases and the aqueous layer is basic (pH > 8).[11][13]

    • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

    • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The resulting 7-benzyl-4,7-diazaspiro[2.5]octane can be purified by column chromatography on silica gel if necessary. However, in many cases, the crude product is of sufficient purity for use in subsequent synthetic steps.

Workflow Diagram

Experimental Workflow start Dissolve Starting Material in Anhydrous DCM step2 Cool to 0 °C in Ice Bath start->step2 step3 Slowly Add TFA step2->step3 step4 Warm to Room Temperature and Stir for 1-4h step3->step4 step5 Monitor Reaction by TLC or LC-MS step4->step5 step6 Concentrate Under Reduced Pressure step5->step6 Reaction Complete step7 Optional: Neutralize with aq. NaHCO₃ step6->step7 step8 Extract with DCM step7->step8 step9 Wash with Brine, Dry, and Concentrate step8->step9 end Purify by Column Chromatography (if needed) step9->end

Caption: Step-by-step experimental workflow for selective Boc deprotection.

Troubleshooting and Key Considerations

Problem Possible Cause Solution
Incomplete Reaction Insufficient acid or reaction time.Increase the equivalents of TFA or prolong the reaction time. Monitor closely by TLC or LC-MS.[11]
Steric hindrance around the Boc group.Consider gentle heating (e.g., 40 °C), but be mindful of potential side reactions.
Side Product Formation Alkylation of the product or other nucleophilic sites by the tert-butyl cation.Add a scavenger such as triethylsilane or thioanisole to the reaction mixture to trap the tert-butyl cation.[15]
Difficulty in Isolating the Product The product is highly polar as the TFA salt.If the TFA salt is desired, precipitate the product by adding cold diethyl ether to the concentrated reaction mixture.[11]
Emulsion formation during work-up.Add more brine to the separatory funnel to break the emulsion.
Partial Cleavage of the Cbz Group Harsh acidic conditions or prolonged reaction times.Use the minimum necessary amount of TFA and monitor the reaction carefully to avoid over-running.

Conclusion

The selective removal of the Boc protecting group in the presence of a Cbz group is a robust and reliable transformation that is essential in modern organic synthesis. The protocol detailed in this application note provides a straightforward and efficient method for the deprotection of this compound. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can successfully unmask the desired amine and proceed with their synthetic campaigns.

References

  • Fiveable. (n.d.). Acid-Labile Protecting Groups Definition. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Liu, Y.-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3473.
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Li, Y., Liu, G., Wang, H., Wu, J., Yuan, Y., & Zhang, X. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science, 8(1), 115-126.
  • ResearchGate. (n.d.). Acid-labile protecting groups. Retrieved from [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]

  • Digital CSIC. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]

  • Baran Group, Scripps Research. (n.d.). Protecting Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Zhang, M.-J., Yuan, X.-H., Ma, L., Zhao, J.-Y., & Gao, L.-X. (2007). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities, 28(11), 2151-2153.
  • Scribd. (n.d.). TFA Deprotection. Retrieved from [Link]

  • Nartey, E. A., Aboagye, E. O., & Aboagye, E. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7), 1234.
  • Li, H., Wang, J., & Li, Y. (2018). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Current Organic Synthesis, 15(6), 875-881.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • ACS Publications. (n.d.). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • ResearchGate. (2022). How to get pure nmr after deprotection of Boc by TFA? Retrieved from [Link]

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.

Sources

Application Notes and Protocols: Strategic Coupling Reactions of Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4,7-diazaspiro[2.5]octane moiety is a highly valued scaffold in modern drug discovery, prized for the rigid, three-dimensional conformation it imparts to bioactive molecules.[1][2][3] Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate is a key synthetic intermediate that leverages a strategic implementation of orthogonal protecting groups—the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-labile benzyl (Bn) group.[1] This design allows for selective deprotection and subsequent functionalization at either the N4 or N7 position, providing chemists with precise control over the construction of complex molecular architectures. This guide provides an in-depth exploration of the deprotection strategies and subsequent high-utility coupling reactions, including Buchwald-Hartwig amination and amide bond formation, complete with detailed, field-tested protocols for researchers in pharmaceutical and chemical development.

Chemical Properties
IUPAC Name This compound
CAS Number 674792-03-1[4]
Molecular Formula C18H26N2O2[1][4]
Molecular Weight 302.42 g/mol [1]
Appearance Off-white to light yellow solid[2]
Purity ≥ 97%[1][4]

The Principle of Orthogonal Deprotection: A Gateway to Selective Functionalization

The core utility of this compound lies in its capacity for selective deprotection. The Boc group is stable under basic and hydrogenolytic conditions but is readily cleaved under acidic conditions. Conversely, the benzyl group is stable to acidic and basic conditions but is efficiently removed by catalytic hydrogenation. This orthogonality is the cornerstone of its synthetic value, enabling the exposure of a single reactive secondary amine for subsequent coupling reactions.

G cluster_0 Deprotection Pathways start Tert-butyl 7-benzyl-4,7- diazaspiro[2.5]octane-4-carboxylate path1_product Benzyl-4,7-diazaspiro[2.5]octane (Reactive at N4) start->path1_product  Acidic Conditions  (e.g., HCl, TFA) path2_product Tert-butyl 4,7-diazaspiro[2.5]octane- 4-carboxylate (Reactive at N7) start->path2_product  Catalytic Hydrogenolysis  (e.g., H₂, Pd/C)

Diagram 1: Orthogonal deprotection strategies for the title compound.

Protocol 1.1: Selective N-Boc Deprotection with Strong Acid

This protocol details the removal of the Boc group to expose the secondary amine at the N4 position for subsequent coupling.

Causality: Strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) readily protonate the carbonyl oxygen of the Boc group, initiating a cascade that results in the elimination of isobutylene and carbon dioxide, liberating the free amine. The choice of solvent is critical; ethereal solvents like dioxane or protic solvents like methanol are common.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., 1,4-dioxane or methanol, approx. 0.1 M concentration).

  • Acid Addition: To the stirred solution at 0 °C, add a solution of HCl in dioxane (e.g., 4 M, 5.0 equiv) dropwise.[5] Alternatively, trifluoroacetic acid (5-10 equiv) in dichloromethane can be used.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Isolation: The resulting product is typically the hydrochloride salt. It can be triturated with diethyl ether or another non-polar solvent to induce precipitation, filtered, and dried. For many subsequent coupling reactions, this salt can be used directly, with an added equivalent of base in the next step to generate the free amine in situ.

C-N Cross-Coupling via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[6] It is an indispensable tool in drug discovery for coupling amines with aryl or heteroaryl halides and triflates, a reaction that is otherwise challenging.[6][7] The N4-deprotected diazaspiro[2.5]octane is an excellent substrate for this transformation.

Mechanism Rationale: The reaction proceeds via a catalytic cycle involving a Pd(0) species. The key steps are the oxidative addition of the palladium catalyst into the aryl halide bond, coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

G pd0 Pd(0)Ln oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add pdi_complex Ar-Pd(II)-X (Ln) oxidative_add->pdi_complex amine_coord Amine Coordination (R₂NH) pdi_complex->amine_coord amido_complex [Ar-Pd(II)-NHR₂]+ amine_coord->amido_complex deprotonation Deprotonation (Base) amido_complex->deprotonation final_complex Ar-Pd(II)-NR₂ (Ln) deprotonation->final_complex reductive_elim Reductive Elimination final_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Product (Ar-NR₂) reductive_elim->product

Diagram 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2.1: Palladium-Catalyzed Coupling with an Aryl Bromide

This protocol describes a typical procedure following N-Boc deprotection.

Self-Validation: This system is self-validating through rigorous reaction monitoring. The disappearance of the starting materials (aryl bromide and amine) and the appearance of a new, higher molecular weight product can be tracked by LC-MS. The product's identity is confirmed by NMR and mass spectrometry.

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), the hydrochloride salt of N4-deprotected diazaspiro[2.5]octane (1.1 equiv), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%).

  • Base and Solvent: Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 2.5 equiv). The vessel is then sealed, evacuated, and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Quenching and Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and quench carefully with water.

  • Extraction: Separate the organic layer. Wash sequentially with water and saturated aqueous NaCl (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the final product.

Parameter Condition 1 (Aryl Bromides) Condition 2 (Aryl Chlorides) Rationale
Catalyst Pd2(dba)3 / XPhosPd(OAc)2 / SPhosAryl chlorides are less reactive, requiring more electron-rich and bulky ligands to facilitate oxidative addition.
Base NaOt-BuK3PO4 or LHMDSThe choice of base is critical and depends on the substrate's functional group tolerance. NaOt-Bu is strong but can be too harsh for some substrates.
Temperature 80-100 °C100-120 °CHigher temperatures are often needed to activate the more stable C-Cl bond.
Typical Yield 70-95%60-85%Yields are substrate-dependent but generally high for this class of reaction.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

Amide bond formation is arguably the most common reaction in the synthesis of pharmaceuticals. Following N-Boc deprotection, the resulting secondary amine can be readily acylated with a carboxylic acid using a variety of coupling reagents.[8]

Causality: Direct reaction between a carboxylic acid and an amine is unfavorable as it forms a stable ammonium carboxylate salt.[8] Coupling reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and suppress racemization, a critical consideration when working with chiral substrates.[9]

G cluster_workflow Amide Coupling Workflow start Carboxylic Acid + Coupling Reagent (e.g., HATU, DIPEA) intermediate Formation of Activated Ester Intermediate start->intermediate amine_add Nucleophilic Attack by Deprotected Spiro-Amine intermediate->amine_add product Final Amide Product amine_add->product

Diagram 3: General workflow for HATU-mediated amide coupling.

Protocol 3.1: HATU-Mediated Amide Coupling

This protocol provides a reliable method for forming an amide bond with the N4-deprotected spiro-amine.

Step-by-Step Methodology:

  • Reactant Preparation: In a reaction vessel, dissolve the carboxylic acid (1.0 equiv), HATU (1.1 equiv), and the hydrochloride salt of the deprotected spiro-amine (1.1 equiv) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N) (3.0 equiv), dropwise to the stirred solution. The base neutralizes the hydrochloride salt and facilitates the coupling reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor for the consumption of the amine starting material by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography or preparative HPLC to afford the desired amide.

Coupling Reagent Advantages Disadvantages
HATU/DIPEA Fast reaction times, high yields, low racemization.High cost, byproduct removal can be tedious.
EDC/HOBt Cost-effective, water-soluble byproducts are easily removed.Can be slower, potential for racemization with sensitive substrates.[9]
T3P® (Propylphosphonic Anhydride) Excellent for sterically hindered couplings, byproducts are water-soluble.Requires careful handling (moisture-sensitive).

Conclusion

This compound is a masterful example of a synthetic building block designed for efficiency and versatility. Its orthogonal protecting groups provide a clear and reliable pathway for selective functionalization, enabling access to novel chemical space. The protocols outlined herein for Buchwald-Hartwig amination and amide coupling represent robust and scalable methods for incorporating the valuable diazaspiro[2.5]octane scaffold into drug candidates and other complex molecular targets. Mastery of these techniques empowers researchers to accelerate their discovery programs with precision and confidence.

References

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • (S)-tert-Butyl 2-(Benzylcarbamoyl)pyrrolidine-1-carboxylate. Organic Syntheses. [Link]

  • Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives.
  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. Eureka | Patsnap. [Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • tert-Butyl 7-(4-oxo-2-(tosyloxy)-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate. Pharmaffiliates. [Link]

  • tert-butyl 7-benzyl-4, 7-diazaspiro[2.5]octane-4-carboxylate, min 97%, 1 gram. CP Lab Chemicals. [Link]

  • A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
  • Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate. [Link]

  • Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers. LinkedIn. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate/674792-08-6 Manufacturer. Hangzhou Longshine Bio-Tech Co.,LTD. [Link]

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Application Notes and Protocols for the Functionalization of the 4,7-Diazaspiro[2.5]octane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4,7-Diazaspiro[2.5]octane Scaffold in Modern Drug Discovery

The 4,7-diazaspiro[2.5]octane scaffold has emerged as a privileged structural motif in medicinal chemistry, prized for its unique three-dimensional architecture that allows for the exploration of novel chemical space. Its rigid spirocyclic core, fusing a cyclopropane and a piperazine ring, provides a fixed and predictable orientation for appended functional groups, which is a critical attribute for achieving high-affinity and selective interactions with biological targets. This scaffold is increasingly incorporated into the design of therapeutic agents, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[1][2] The diaza nature of the scaffold offers two distinct nitrogen atoms (N4 and N7) that can be selectively functionalized, enabling the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key strategies for the functionalization of the 4,7-diazaspiro[2.5]octane scaffold. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower rational experimental design.

The Cornerstone of Regioselectivity: Boc Protection of the 4,7-Diazaspiro[2.5]octane Core

The differential reactivity of the two nitrogen atoms in the 4,7-diazaspiro[2.5]octane scaffold necessitates a protection strategy to achieve regioselective functionalization. The N4 nitrogen, being part of a secondary amine within the piperazine ring, is generally more nucleophilic than the N7 nitrogen. To selectively functionalize the N7 position, the more reactive N4 position is typically protected with a tert-butoxycarbonyl (Boc) group. The resulting intermediate, tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (4-Boc-4,7-diazaspiro[2.5]octane), is a key building block for the synthesis of a wide array of derivatives.[3][4][5][6]

The Boc group offers several advantages: it is stable under a wide range of reaction conditions used for the functionalization of the N7 position, and it can be readily removed under mild acidic conditions, allowing for subsequent modification at the N4 position if desired.[3]

Protocol 1: Synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate

This protocol describes the protection of the N4 position of 4,7-diazaspiro[2.5]octane using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • 4,7-Diazaspiro[2.5]octane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 4,7-diazaspiro[2.5]octane (1.0 eq) in DCM or THF in a round-bottom flask.

  • Add triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • If DCM is used, separate the organic layer. If THF is used, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Expected Outcome: The desired product, tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate, is typically obtained as a white to off-white solid.

Functionalization of the N7 Position: A Gateway to Molecular Diversity

With the N4 position protected, the N7 secondary amine is available for a variety of chemical transformations. The following sections detail key protocols for N-alkylation, N-arylation, acylation, and sulfonylation.

N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds and is a preferred method for the N-alkylation of the 4-Boc-4,7-diazaspiro[2.5]octane scaffold. This reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.[7][8][9]

Experimental Workflow for Reductive Amination

cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product scaffold 4-Boc-4,7-diazaspiro [2.5]octane step1 Condensation (Formation of Iminium Ion) scaffold->step1 carbonyl Aldehyde or Ketone carbonyl->step1 step2 In situ Reduction (e.g., NaBH(OAc)₃) step1->step2 product N7-Alkylated 4-Boc-4,7-diazaspiro[2.5]octane step2->product

Caption: Workflow for N-alkylation via reductive amination.

Protocol 2: N-Alkylation of 4-Boc-4,7-diazaspiro[2.5]octane via Reductive Amination

This protocol details the reductive amination of 4-Boc-4,7-diazaspiro[2.5]octane with an aldehyde using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • tert-Butyl 4,7-diazaspiro[2..5]octane-4-carboxylate

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (1.0 eq) in DCM or DCE, add the aldehyde or ketone (1.0-1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions.

  • Solvent: DCM and DCE are common solvents for this reaction as they are relatively non-polar and aprotic, which is ideal for the stability of the iminium ion intermediate.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[10][11][12][13] This reaction is highly effective for the N-arylation of the 4-Boc-4,7-diazaspiro[2.5]octane scaffold with a wide range of aryl and heteroaryl halides or triflates.

Catalytic Cycle for Buchwald-Hartwig Amination

pd0 Pd(0)Lₙ pd2_halide [LₙPd(II)(Ar)(X)] pd0->pd2_halide Oxidative Addition (Ar-X) pd2_amine [LₙPd(II)(Ar)(NR₂)]⁻ pd2_halide->pd2_amine Amine Coordination & Deprotonation (HNR₂, Base) pd2_amine->pd0 Reductive Elimination product Ar-NR₂ pd2_amine->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3: N-Arylation of 4-Boc-4,7-diazaspiro[2.5]octane

This protocol describes a general procedure for the Buchwald-Hartwig amination of 4-Boc-4,7-diazaspiro[2.5]octane with an aryl bromide.

Materials:

  • tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate

  • Aryl bromide (1.0-1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine the palladium precursor, phosphine ligand, and base.

  • Add the aryl bromide and tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expertise & Experience Insights:

  • Ligand Choice: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination and is often substrate-dependent. For sterically hindered aryl halides or amines, bulky electron-rich ligands like XPhos or SPhos are often effective.

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. For sensitive substrates, milder bases such as cesium carbonate or potassium phosphate can be employed.

N-Acylation and N-Sulfonylation

The N7 amine of 4-Boc-4,7-diazaspiro[2.5]octane can be readily acylated or sulfonylated using the corresponding acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a base. These reactions are typically high-yielding and provide access to a wide range of amide and sulfonamide derivatives.

Protocol 4: N-Acylation of 4-Boc-4,7-diazaspiro[2.5]octane

Materials:

  • tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate

  • Acyl chloride or acid anhydride (1.0-1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (1.0 eq) and the base (1.5-2.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 5: N-Sulfonylation of 4-Boc-4,7-diazaspiro[2.5]octane

This protocol is analogous to the N-acylation procedure.

Materials:

  • tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate

  • Sulfonyl chloride (1.0-1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.5-2.0 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Follow the same initial steps as in Protocol 4, using the sulfonyl chloride as the electrophile.

  • After the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry, filter, and concentrate the organic layer.

  • Purify the crude product by column chromatography on silica gel.

Deprotection and Further Functionalization at the N4 Position

Once the desired functional group has been installed at the N7 position, the Boc protecting group at N4 can be removed to either yield the final product or to allow for further functionalization at this position.

Protocol 6: Boc Deprotection

Materials:

  • N7-functionalized-4-Boc-4,7-diazaspiro[2.5]octane derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane or methanol (e.g., 4 M).

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If TFA was used, co-evaporate with a solvent like toluene to remove residual acid.

  • The resulting salt can be neutralized by partitioning between an organic solvent and a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Data Summary

Reaction Type Key Reagents Typical Solvents Temperature General Yields
Boc Protection (Boc)₂O, TEA/NaHCO₃DCM, THF0 °C to RTHigh
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃DCM, DCERTGood to Excellent
Buchwald-Hartwig Amination Aryl Halide, Pd catalyst, Ligand, BaseToluene, Dioxane80-110 °CModerate to High
N-Acylation Acyl Chloride/Anhydride, TEA/DIPEADCM0 °C to RTHigh
N-Sulfonylation Sulfonyl Chloride, TEA/PyridineDCM0 °C to RTHigh
Boc Deprotection TFA or HClDCMRTHigh

Conclusion

The 4,7-diazaspiro[2.5]octane scaffold offers a versatile platform for the design and synthesis of novel therapeutic agents. The strategic use of protecting groups, particularly the Boc group, allows for the regioselective functionalization of the scaffold at the N7 position through a variety of robust and high-yielding reactions, including reductive amination, Buchwald-Hartwig amination, acylation, and sulfonylation. Subsequent deprotection of the N4 position opens up further avenues for diversification. The protocols and insights provided in these application notes are intended to serve as a practical guide for chemists to effectively utilize this valuable scaffold in their drug discovery programs.

References

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.
  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst - Organic Chemistry Portal. (URL: [Link])

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - ACS Publications. (URL: [Link])

  • Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions - ChemRxiv. (URL: [Link])

  • Design and synthesis of kinase inhibitors using novel heterocyclic systems - Vertex Pharmaceuticals. (URL: [Link])

  • Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers - Ningbo Inno Pharmchem Co., Ltd. (URL: [Link])

  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap. (URL: [Link])

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - NIH. (URL: [Link])

  • CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.
  • The reductive amination of aldehydes and ketones by catalytic use of dibutylchlorotin hydride complex - Chemical Communications (RSC Publishing). (URL: [Link])

  • Reductive Amination Without the Aldehyde: Use of a Ketolactol as an Aldehyde Surrogate | Request PDF - ResearchGate. (URL: [Link])

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - NIH. (URL: [Link])

  • CAS No : 674792-08-6 | Product Name : 4-Boc-4,7-diazaspiro[2.5]octane | Pharmaffiliates. (URL: [Link])

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. (URL: [Link])

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - MDPI. (URL: [Link])

  • CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.

Sources

Application Notes and Protocols for Nucleophilic Substitution on Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4,7-Diazaspiro[2.5]octane Scaffold

The 4,7-diazaspiro[2.5]octane core is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure is of significant interest in drug discovery for introducing novel conformational constraints and optimizing pharmacokinetic properties of drug candidates.[1][2] The title compound, Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate, is a key intermediate in the synthesis of a variety of pharmacologically active agents.[1] This document provides a detailed guide to the strategic functionalization of this scaffold via nucleophilic substitution, focusing on a robust two-step sequence: N-debenzylation followed by N-alkylation or N-arylation.

The presence of both a tert-butyloxycarbonyl (Boc) and a benzyl (Bn) group on the diazaspiro octane core allows for orthogonal protection strategies. The Boc group can be removed under acidic conditions, while the benzyl group is susceptible to cleavage by catalytic hydrogenation. This differential reactivity is pivotal for the selective functionalization of the two nitrogen atoms within the spirocyclic system.

Reaction Pathway Overview: A Two-Step Strategy for Diversification

The primary approach for introducing diverse functionalities at the N7 position of the diazaspiro[2.5]octane core involves a two-step process. First, the benzyl group is selectively removed from this compound to yield the key intermediate, Tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate. This intermediate, with a free secondary amine, is then subjected to a second nucleophilic substitution reaction, such as N-alkylation or N-arylation, to introduce the desired substituent.

G cluster_0 Step 1: N-Debenzylation cluster_1 Step 2: Nucleophilic Substitution A This compound B Tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate A->B Catalytic Hydrogenation (e.g., Pd/C, H2 or Transfer Hydrogenation) C N-Alkylation B->C Alkyl Halide/Base or Reductive Amination D N-Arylation B->D Buchwald-Hartwig Amination E Diversified 7-substituted-4,7-diazaspiro[2.5]octane-4-carboxylates C->E D->E

Figure 1: General workflow for the functionalization of the diazaspiro[2.5]octane scaffold.

Part 1: Selective N-Debenzylation Protocol

The selective removal of the N-benzyl group in the presence of the acid-labile Boc group is most effectively achieved through catalytic hydrogenation. This method offers high chemoselectivity and generally proceeds under mild conditions.

Method 1: Catalytic Hydrogenation with Hydrogen Gas

This classic and highly effective method utilizes palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reductant. The addition of a small amount of acid can sometimes facilitate the reaction, particularly if the amine product complexes strongly with the palladium catalyst.

Materials and Reagents:

ReagentGradeSupplier Example
This compound≥97%Sigma-Aldrich
Palladium on Carbon (10 wt. %)Degussa type E101Sigma-Aldrich
Ethanol (EtOH)Anhydrous, ≥99.5%Fisher Scientific
Acetic Acid (optional)GlacialSigma-Aldrich
Celite® 545---Sigma-Aldrich
Hydrogen GasHigh purityAirgas

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol (20 mL) in a suitable hydrogenation vessel, add 10% Pd/C (10 mol% Pd).

  • Acidification (Optional): If the reaction is sluggish, add glacial acetic acid (1.5 mmol).[3]

  • Hydrogenation: The reaction mixture is stirred at room temperature under a hydrogen atmosphere (balloon or Parr shaker at 50 psi) for 12-24 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The Celite pad is washed with ethanol (2 x 10 mL).

  • Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate.

Method 2: Catalytic Transfer Hydrogenation

For laboratories not equipped for high-pressure hydrogenation, catalytic transfer hydrogenation offers a convenient and safer alternative. Ammonium formate is a commonly used hydrogen donor in this process.[4]

Materials and Reagents:

ReagentGradeSupplier Example
This compound≥97%Sigma-Aldrich
Palladium on Carbon (10 wt. %)Degussa type E101Sigma-Aldrich
Ammonium Formate≥97%Sigma-Aldrich
Methanol (MeOH)Anhydrous, ≥99.8%Fisher Scientific
Celite® 545---Sigma-Aldrich

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in methanol (20 mL).

  • Reagent Addition: Add 10% Pd/C (10 mol% Pd) followed by ammonium formate (5.0 mmol) in one portion.

  • Reaction: The reaction mixture is stirred at reflux temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Follow steps 5-7 from the catalytic hydrogenation protocol.

Part 2: Nucleophilic Substitution on the Debenzylated Intermediate

Once tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate is obtained, the free secondary amine is available for a variety of nucleophilic substitution reactions to introduce new functionalities.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a mild and efficient method for the N-alkylation of secondary amines, proceeding through the in-situ formation and reduction of an iminium ion.[5]

Materials and Reagents:

ReagentGradeSupplier Example
Tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylateAs prepared above---
Aldehyde or KetoneReagent gradeSigma-Aldrich
Sodium Triacetoxyborohydride (STAB)≥97%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Saturated Aqueous Sodium Bicarbonate Solution------
Anhydrous Magnesium Sulfate---Fisher Scientific

Experimental Protocol:

  • Reaction Setup: Dissolve tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (1.0 mmol) and the desired aldehyde or ketone (1.2 mmol) in anhydrous dichloromethane (20 mL).

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives.[2][6]

Materials and Reagents:

ReagentGradeSupplier Example
Tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylateAs prepared above---
Aryl Halide (e.g., Bromide or Iodide)Reagent gradeSigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)---Strem Chemicals
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)---Strem Chemicals
Sodium tert-butoxide (NaOtBu)≥97%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Fisher Scientific

Experimental Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add the aryl halide (1.0 mmol) and tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (1.2 mmol).

  • Solvent Addition: Evacuate and backfill the tube with argon three times, then add anhydrous toluene (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary and Expected Outcomes

The following table provides a general overview of the expected outcomes for the described protocols. Yields are indicative and may vary depending on the specific substrate and reaction scale.

Reaction StepMethodKey ReagentsTypical Yield (%)
N-Debenzylation Catalytic HydrogenationPd/C, H₂85-95
Catalytic Transfer HydrogenationPd/C, HCOONH₄80-90
N-Alkylation Reductive AminationAldehyde/Ketone, NaBH(OAc)₃70-90
N-Arylation Buchwald-Hartwig AminationAryl Halide, Pd₂(dba)₃, XPhos, NaOtBu60-85

Safety and Handling Precautions

  • Palladium on Carbon: Can be pyrophoric when dry. Handle in a well-ventilated fume hood and avoid creating dust.

  • Sodium tert-butoxide: A strong base, handle with appropriate personal protective equipment (gloves, safety glasses).

  • Hydrogen Gas: Highly flammable. Use in a properly ventilated area with appropriate safety measures for handling flammable gases.

  • Solvents: Anhydrous solvents are required for many of these reactions. Handle under an inert atmosphere (argon or nitrogen).

Conclusion

The protocols outlined in this application note provide a robust and versatile framework for the nucleophilic substitution on this compound. The two-step debenzylation-functionalization strategy allows for the introduction of a wide array of substituents at the N7 position, making this a valuable approach for generating libraries of novel compounds for drug discovery and development. The choice of method for each step can be tailored based on the specific substrate and available laboratory equipment, ensuring broad applicability for researchers in the field.

References

  • Airgas. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006.
  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer, 2007.
  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.
  • Huang, T., et al. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 2011, 16(12), 10247-10257. [Link]

  • Ram, S., & Spicer, L. D. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
  • Surry, D. S., & Buchwald, S. L. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2011, 2(1), 27-50.
  • Ram, S., & Spicer, L. D. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]

Sources

Application Note: A Scalable and Robust Protocol for the Synthesis of Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate. This diazaspirocyclic compound is a highly valuable building block in medicinal chemistry, serving as a key intermediate for various pharmaceutical candidates due to its unique three-dimensional structure and the versatile reactivity of its piperazine-like core.[1][2] The protocol detailed herein is designed for scalability, robustness, and safety, moving beyond bench-scale procedures to address the challenges of multi-gram to kilogram production. We will elucidate a two-step synthetic strategy, beginning with the selective mono-N-Boc protection of the 4,7-diazaspiro[2.5]octane scaffold, followed by a direct N-benzylation. The causality behind critical process parameters, including reagent selection, temperature control, and non-chromatographic purification methods, is thoroughly explained to ensure process understanding and successful implementation in a drug development setting.

Introduction and Strategic Overview

The 4,7-diazaspiro[2.5]octane scaffold is a privileged structure in modern drug discovery, frequently employed to optimize the pharmacokinetic properties and conformational rigidity of drug candidates.[1] The title compound, with its orthogonal protecting groups (Boc and Benzyl), allows for sequential and selective functionalization, making it an important intermediate for constructing complex molecular architectures.

While numerous synthetic methods exist for similar heterocyclic systems, many are not amenable to large-scale production due to costly reagents, hazardous conditions, or reliance on chromatographic purification.[3] The strategy outlined here addresses these limitations by employing a direct and efficient two-step sequence:

  • Selective Mono-Boc Protection: The primary challenge in functionalizing symmetrical diamines is achieving mono-protection without significant formation of the di-protected byproduct. This protocol utilizes a carefully controlled addition of di-tert-butyl dicarbonate ((Boc)₂O) to a solution of the free diamine, a method proven to be efficient and scalable.[4]

  • N-Alkylation (Benzylation): The resulting mono-Boc intermediate undergoes nucleophilic substitution with benzyl bromide. The electron-withdrawing nature of the Boc group deactivates the adjacent nitrogen, ensuring high selectivity for benzylation at the unprotected secondary amine.[1] The use of a mild, inexpensive inorganic base facilitates a simple work-up suitable for large-scale operations.

This approach provides a reliable pathway to the target compound with high purity and yield, avoiding the use of highly toxic or explosive reagents mentioned in alternative synthetic routes.[5]

Overall Synthetic Workflow

G Figure 1: Overall Synthetic Workflow cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: N-Benzylation A 4,7-Diazaspiro[2.5]octane B Intermediate: tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate A->B (Boc)₂O (1.0 eq) Base (e.g., NaOH) Solvent (e.g., EtOH) Temp: 0-25°C C Final Product: tert-Butyl 7-benzyl-4,7-diazaspiro [2.5]octane-4-carboxylate B->C Benzyl Bromide (1.1 eq) Base (e.g., K₂CO₃) Solvent (e.g., ACN) Temp: RT to 60°C

Sources

The Strategic Application of Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate in the Synthesis of Advanced Antitumor Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Oncology

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced potency, selectivity, and improved pharmacokinetic profiles is relentless. Spirocyclic scaffolds, characterized by their unique three-dimensional structures, have emerged as a particularly promising class of compounds in the design of next-generation therapeutics.[1] Their inherent rigidity and spatial complexity allow for precise orientation of substituents, enabling highly specific interactions with biological targets. Among these, the 4,7-diazaspiro[2.5]octane core has garnered significant attention as a privileged scaffold in the development of potent antitumor agents.[2] This application note provides a detailed overview of the utility of a key intermediate, Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate , in the synthesis of a clinically investigated class of cancer therapeutics: the spiro-oxindole inhibitors of the MDM2-p53 protein-protein interaction.

The strategic importance of this compound lies in its dual-protected nature.[3] The tert-butyloxycarbonyl (Boc) group at the N4 position and the benzyl (Bn) group at the N7 position serve as orthogonal protecting groups. This allows for selective deprotection and sequential functionalization of the two nitrogen atoms, a critical feature for the construction of complex molecules like the MDM2-p53 inhibitors.[3]

The MDM2-p53 Interaction: A Key Target in Cancer Therapy

The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In many human cancers where p53 is not mutated, its tumor-suppressive function is often abrogated by the overexpression of its principal negative regulator, the E3 ubiquitin ligase MDM2. MDM2 binds to p53, promoting its degradation and thereby allowing cancer cells to evade apoptosis. The inhibition of the MDM2-p53 interaction has thus become a major focus in oncology drug discovery, with the potential to reactivate endogenous p53 and restore its tumor-suppressing capabilities.

Spiro-oxindole derivatives have been identified as a highly potent class of small-molecule inhibitors of the MDM2-p53 interaction.[4][5] Pioneering work in this area has led to the development of clinical candidates such as SAR405838 (MI-77301).[4][6] The synthesis of these complex molecules often relies on the strategic use of versatile building blocks like this compound.

Synthetic Strategy: Leveraging Orthogonal Protection

The synthesis of spiro-oxindole MDM2 inhibitors showcases the utility of this compound. The general synthetic approach involves a key [3+2] cycloaddition reaction to construct the spiro-pyrrolidine core of the target molecule.[3] The diazaspiro[2.5]octane moiety is introduced as the amine component in this reaction. The orthogonal protecting groups on the diazaspiro[2.5]octane intermediate are crucial for the subsequent elaboration of the molecule.

Herein, we present a representative synthetic protocol for a key intermediate in the synthesis of spiro-oxindole MDM2 inhibitors, illustrating the application of this compound.

Experimental Protocols

Protocol 1: Synthesis of the Unprotected 4,7-Diazaspiro[2.5]octane

This protocol outlines a common route to the core 4,7-diazaspiro[2.5]octane scaffold, which can then be appropriately protected to yield the title compound.

Reaction Scheme:

Protocol 1 start Diethyl 1,1-cyclopropanedicarboxylate step1 Hydrolysis start->step1 intermediate1 1-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid step1->intermediate1 step2 Curtius Rearrangement intermediate1->step2 intermediate2 Ethyl 1-isocyanatocyclopropane-1-carboxylate step2->intermediate2 step3 Reaction with Glycine ethyl ester intermediate2->step3 intermediate3 Ethyl 1-(3-(2-ethoxy-2-oxoethyl)ureido)cyclopropane-1-carboxylate step3->intermediate3 step4 Cyclization intermediate3->step4 intermediate4 4,7-Diazaspiro[2.5]octane-5,8-dione step4->intermediate4 step5 Reduction intermediate4->step5 product 4,7-Diazaspiro[2.5]octane step5->product

A representative synthetic pathway to the 4,7-diazaspiro[2.5]octane core.

Materials and Reagents:

ReagentCAS NumberMolecular WeightSupplier
Diethyl 1,1-cyclopropanedicarboxylate1559-02-0186.21Sigma-Aldrich
Potassium Hydroxide1310-58-356.11Merck
Diphenylphosphoryl azide (DPPA)26386-88-9275.22TCI
Glycine ethyl ester hydrochloride623-33-6139.58Alfa Aesar
Lithium aluminum hydride (LAH)16853-85-337.95Acros Organics
Tetrahydrofuran (THF), anhydrous109-99-972.11Fisher Scientific
Toluene, anhydrous108-88-392.14J.T.Baker

Procedure:

  • Hydrolysis: Diethyl 1,1-cyclopropanedicarboxylate (1.0 eq) is hydrolyzed using one equivalent of potassium hydroxide in ethanol at room temperature to yield 1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid.

  • Curtius Rearrangement: The resulting carboxylic acid (1.0 eq) is treated with diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.2 eq) in anhydrous toluene at 80 °C to afford ethyl 1-isocyanatocyclopropane-1-carboxylate.

  • Urea Formation: The isocyanate (1.0 eq) is reacted with glycine ethyl ester hydrochloride (1.1 eq) and triethylamine (1.2 eq) in dichloromethane at room temperature to produce ethyl 1-(3-(2-ethoxy-2-oxoethyl)ureido)cyclopropane-1-carboxylate.

  • Cyclization: The urea derivative is cyclized by heating in a suitable solvent such as toluene with a catalytic amount of a strong base (e.g., sodium ethoxide) to form 4,7-diazaspiro[2.5]octane-5,8-dione.

  • Reduction: The dione (1.0 eq) is reduced with a strong reducing agent such as lithium aluminum hydride (LAH, 3.0 eq) in anhydrous tetrahydrofuran (THF) under reflux to yield the final product, 4,7-diazaspiro[2.5]octane.

Purification and Characterization:

The crude product is purified by vacuum distillation or column chromatography on silica gel. The structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Orthogonal Protection of 4,7-Diazaspiro[2.5]octane

This protocol describes the selective protection of the two nitrogen atoms of the diazaspiro[2.5]octane core to yield the title compound.

Reaction Scheme:

Protocol 2 start 4,7-Diazaspiro[2.5]octane step1 Boc Protection start->step1 intermediate1 Tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate step1->intermediate1 step2 Benzylation intermediate1->step2 product This compound step2->product

Sequential protection of the 4,7-diazaspiro[2.5]octane core.

Materials and Reagents:

ReagentCAS NumberMolecular WeightSupplier
4,7-Diazaspiro[2.5]octane185530-99-4112.17Combi-Blocks
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.25Oakwood Chemical
Benzyl bromide100-39-0171.04Acros Organics
Potassium carbonate584-08-7138.21Fisher Scientific
Dichloromethane (DCM), anhydrous75-09-284.93VWR
Acetonitrile, anhydrous75-05-841.05Sigma-Aldrich

Procedure:

  • Boc Protection: To a solution of 4,7-diazaspiro[2.5]octane (1.0 eq) in anhydrous dichloromethane at 0 °C, a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by column chromatography to give Tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate.

  • Benzylation: The mono-Boc protected intermediate (1.0 eq) is dissolved in anhydrous acetonitrile. Potassium carbonate (1.5 eq) and benzyl bromide (1.1 eq) are added, and the mixture is stirred at room temperature for 24 hours.[7] The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford this compound.

Characterization Data for this compound:

PropertyValue
CAS Number 674792-03-1
Molecular Formula C₁₈H₂₆N₂O₂
Molecular Weight 302.42 g/mol
Appearance White to off-white solid
Purity ≥97% (by HPLC)
Protocol 3: Application in the Synthesis of a Spiro-oxindole MDM2 Inhibitor Core

This protocol illustrates the use of this compound in the key [3+2] cycloaddition step for the synthesis of a spiro-oxindole core structure. This core can be further elaborated to yield potent MDM2 inhibitors.

Reaction Scheme:

Protocol 3 start1 This compound step1 [3+2] Cycloaddition start1->step1 start2 Isatin derivative start2->step1 start3 (E)-Chalcone derivative start3->step1 product Spiro-oxindole-pyrrolidine core step1->product

The key [3+2] cycloaddition reaction to form the spiro-oxindole core.

Materials and Reagents:

ReagentCAS NumberMolecular WeightSupplier
This compound674792-03-1302.42In-house/Supplier
5-Chloro-1H-indole-2,3-dione (5-Chloroisatin)17630-75-0181.58Combi-Blocks
(E)-4'-Chloro-3-(4-chlorophenyl)propenoneN/A279.14Synthesized
Methanol, anhydrous67-56-132.04Fisher Scientific

Procedure:

  • A mixture of the isatin derivative (1.0 eq), the chalcone derivative (1.0 eq), and this compound (1.1 eq) in anhydrous methanol is heated to reflux for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold methanol and dried under vacuum to yield the desired spiro-oxindole-pyrrolidine product.

Further Elaboration:

The resulting spiro-oxindole core can undergo further synthetic transformations, such as deprotection of the Boc and/or benzyl groups and subsequent acylation or alkylation, to introduce the necessary pharmacophoric elements for potent MDM2 inhibition.

Conclusion: A Versatile Building Block for Complex Drug Candidates

This compound is a highly valuable and versatile building block in the synthesis of complex, biologically active molecules. Its unique spirocyclic structure and orthogonal protecting groups make it an ideal starting material for the construction of spiro-oxindole based MDM2-p53 inhibitors and other potential antitumor agents. The detailed protocols provided herein offer a practical guide for researchers in the field of oncology drug discovery to utilize this key intermediate in the development of novel cancer therapeutics. The strategic application of such well-designed building blocks is crucial for accelerating the discovery and development of the next generation of life-saving medicines.

References

  • Kojima, K., Konopleva, M., Samudio, I. J., Shikami, M., Cabreira-Hansen, M., McQueen, T., ... & Andreeff, M. (2006). MDM2 antagonists induce p53-dependent apoptosis in AML: implications for leukemia therapy. Blood, 108(10), 3463-3471.
  • Ding, K., Lu, Y., Nikolovska-Coleska, Z., Qiu, S., Wang, G., Stuckey, J., ... & Wang, S. (2006). Structure-based design of spiro-oxindoles as potent, specific small-molecule inhibitors of the MDM2-p53 interaction. Journal of medicinal chemistry, 49(12), 3432-3435.
  • Wang, S., Sun, W., Zhao, Y., McEachern, D., Meagher, J., Stuckey, J. A., ... & Wang, S. (2014). SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression. Cancer research, 74(20), 5855-5865.
  • Hardcastle, I. R., Ahmed, S. U., Atkins, H., Farnie, G., Golding, B. T., Griffin, R. J., ... & Newell, D. R. (2006). Small-molecule inhibitors of the MDM2-p53 protein-protein interaction. Bioorganic & medicinal chemistry letters, 16(18), 4943-4947.
  • Popowicz, G. M., Czarna, A., Rothweiler, U., Szwagierczak, A., Krajewski, M., Weber, L., & Holak, T. A. (2007). A novel rational approach for the design of small-molecule inhibitors of the p53-MDM2 interaction.
  • Caracoti, A., & D'Andrea, A. D. (2017). Spirocyclic scaffolds in medicinal chemistry. Journal of medicinal chemistry, 60(15), 6433-6458.
  • Sun, D., Li, Z., Rew, Y., Gribble, M. W., Bartberger, M. D., Beck, H. P., ... & Wang, S. (2014). Design of chemically stable, potent, and efficacious MDM2 inhibitors that exploit the retro-mannich ring-opening-cyclization reaction mechanism in spiro-oxindoles. Journal of medicinal chemistry, 57(24), 10354-10377.
  • Gonzalez-Lopez de Turiso, F., Sun, D., Rew, Y., Bartberger, M. D., Beck, H. P., Canon, J., ... & Wang, S. (2013). The role of the solvent-exposed pocket in the design of potent and orally active inhibitors of the MDM2-p53 interaction. Journal of medicinal chemistry, 56(11), 4336-4352.
  • Ding, K., Lu, Y., Nikolovska-Coleska, Z., Wang, G., Qiu, S., Shangary, S., ... & Wang, S. (2005). Structure-based design of potent small-molecule inhibitors of the MDM2-p53 interaction. Journal of the American Chemical Society, 127(29), 10130-10131.
  • Yu, B., Wang, S., & Liu, D. (2019). Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. Frontiers in chemistry, 7, 693.
  • Shangary, S., & Wang, S. (2009). Small-molecule inhibitors of the MDM2-p53 protein-protein interaction to reactivate p53 function: a novel approach for cancer therapy. Annual review of pharmacology and toxicology, 49, 223-241.
  • Wang, S., Zhao, Y., Aguilar, A., Bernard, D., & Yang, C. Y. (2014). SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression. Cancer research, 74(16), 4664-4674.
  • Hardcastle, I. R. (2018). Synthesis of Spiro-oxindole MDM2 Inhibitors. Methods in molecular biology (Clifton, N.J.), 1827, 215-231.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the selective N-benzylation of tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate. While seemingly straightforward, this reaction is prone to the formation of several side products that can complicate purification and reduce yields. This guide provides a detailed, question-and-answer-based approach to understanding and mitigating these issues.

Troubleshooting Guide & FAQs

Question 1: I am observing a significant amount of a higher molecular weight byproduct that is highly polar. What is it and how can I avoid it?

Answer: This is a classic case of over-alkylation , leading to the formation of a quaternary ammonium salt .

  • The Culprit: The desired product, a tertiary amine, can act as a nucleophile and react with another molecule of benzyl bromide. This is a common issue in the alkylation of amines.[1][2]

  • Mechanism of Formation:

    • Desired Reaction: The secondary amine of the starting material attacks the benzyl bromide.

    • Side Reaction: The lone pair on the newly formed tertiary amine of your product attacks another molecule of benzyl bromide, forming a quaternary ammonium salt. This salt is ionic and therefore highly polar.

  • Mitigation Strategies:

    • Control Stoichiometry: Use a minimal excess of benzyl bromide (e.g., 1.05-1.1 equivalents). While a slight excess is often necessary to drive the reaction to completion, a large excess will significantly favor the formation of the quaternary salt.

    • Slow Addition: Add the benzyl bromide dropwise to the reaction mixture at a controlled temperature. This maintains a low instantaneous concentration of the alkylating agent, disfavoring the second alkylation.

    • Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent further reaction of the product.

Question 2: My final product is contaminated with a non-polar impurity that is difficult to remove by column chromatography. What could this be?

Answer: You are likely dealing with residual benzyl bromide .

  • The Problem: Benzyl bromide is a relatively non-polar and reactive compound used in excess to ensure complete conversion of the starting material. Its co-elution with the product can be a significant purification challenge.

  • Troubleshooting and Removal:

    • Aqueous Work-up with a Quenching Agent: During the work-up, the excess benzyl bromide can be quenched by adding a nucleophilic amine like triethylamine.[3][4] This converts the benzyl bromide into a water-soluble benzyltriethylammonium bromide salt, which can be easily removed in the aqueous phase.

    • Distillation: If working on a larger scale, benzyl bromide can sometimes be removed by distillation under reduced pressure, provided your product is not heat-sensitive.[4]

    • Optimized Chromatography: If column chromatography is the only option, using a less polar solvent system (e.g., a higher percentage of hexanes or heptane in ethyl acetate) can help to improve the separation between the product and benzyl bromide.[3]

Question 3: I am seeing a spot on my TLC that corresponds to the de-Boc'd starting material or product. Is it possible for the Boc group to be cleaved under my reaction conditions?

Answer: While less common under standard benzylation conditions (mild base, moderate temperature), cleavage of the Boc group is possible, especially under certain circumstances.

  • Boc Group Lability: The tert-butyloxycarbonyl (Boc) group is known to be labile under acidic conditions. However, prolonged heating in the presence of certain bases or nucleophiles can also lead to its removal.[5][6]

  • Potential Causes for Cleavage:

    • High Temperatures: Running the reaction at elevated temperatures for an extended period can promote thermal decomposition of the Boc group.

    • Strongly Basic Conditions: While potassium carbonate is a relatively mild base, using stronger bases could increase the risk of Boc cleavage.

    • Acidic Contaminants: The presence of acidic impurities in your starting materials or solvents could lead to localized acidic microenvironments, causing deprotection.

  • Preventative Measures:

    • Maintain Moderate Temperatures: Conduct the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

    • Use a Mild Base: Potassium carbonate or cesium carbonate are generally safe choices for this reaction.

    • Ensure Anhydrous and Pure Reagents: Use high-purity, dry solvents and reagents to avoid introducing acidic contaminants.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is designed to minimize the formation of common side products.

Materials:

  • Tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate

  • Benzyl bromide (1.1 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2-3 equivalents)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate in anhydrous acetonitrile, add anhydrous potassium carbonate.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete in 4-8 hours).

  • Once the starting material is consumed, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes).

Visualizing the Reaction and Side Products

The following diagram illustrates the intended synthetic pathway and the formation of the primary side product, the quaternary ammonium salt.

Synthesis_and_Side_Products SM Tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate Product This compound SM->Product + Benzyl Bromide (Desired Reaction) BnBr Benzyl Bromide Quat_Salt Quaternary Ammonium Salt (Over-benzylation Side Product) Product->Quat_Salt + Benzyl Bromide (Side Reaction)

Caption: Reaction scheme showing the desired synthesis and the over-benzylation side reaction.

Data Summary

ParameterTypical ValueNotes
Yield 75-90%Highly dependent on reaction conditions and purification efficiency.
Purity (post-chromatography) >98%As determined by LC-MS and ¹H NMR.
Reaction Time 4-8 hoursMonitor by TLC for completion.
Reaction Temperature Room TemperatureGentle heating may be applied if the reaction is sluggish.

References

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

  • Chemistry LibreTexts. 23.16: Synthesis of Amines by Alkylation. [Link]

  • ResearchGate. How does one separate Benzyl bromide from the reaction mixture?. [Link]

  • ResearchGate. Removing Benzyl bromide. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. Deprotection of a Primary Boc Group under Basic Conditions. [Link]

  • Technical Disclosure Commons. Process for the preparation of Risdiplam and its intermediates. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Diazaspiro[2.5]octane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide

Welcome to the technical support center for diazaspiro[2.5]octane synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in achieving high yields for this valuable spirocyclic scaffold. As a key intermediate in the development of kinase inhibitors and other therapeutics, robust and reproducible synthesis is critical.

This document moves beyond simple protocol recitation. It is structured as a series of frequently asked questions and troubleshooting scenarios, grounded in established chemical principles and field-proven insights to help you diagnose and resolve issues in your experimental workflow.

Part 1: General Troubleshooting & High-Level FAQs

This section addresses common, overarching problems that can affect the overall yield of a multi-step synthesis.

Question: My overall yield is less than 20%, far below the 70% reported in some literature. Where should I start looking for the problem?

Answer: A significant drop in overall yield is typically due to a cumulative loss across multiple steps or a critical failure in one specific transformation.

  • Identify the Problematic Step: Re-examine the yield and purity (TLC, crude NMR) at every single step. A 90% yield over four steps results in a 65% overall yield. A drop to 70% in just one of those steps lowers the overall yield to 51%. Pinpoint the exact reaction where the yield deviates most significantly from reported values.

  • Reagent Quality: The quality of starting materials and reagents is paramount. For moisture-sensitive steps, such as those involving strong reducing agents or organometallics, ensure you are using freshly opened, anhydrous solvents and high-purity reagents.

  • Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the reaction's progress using an appropriate technique (TLC, LC-MS, or GC). A reaction that has stalled or is producing side products needs immediate intervention.

  • Purification Losses: Spirocyclic amines can be challenging to purify. Losses can occur due to product volatility, irreversible binding to silica gel, or poor separation from byproducts. We will address purification strategies in a dedicated section.

Question: My TLC plate shows multiple unexpected spots after the reaction. What are the most likely side products?

Answer: The nature of side products is highly dependent on the specific synthetic route. However, common undesired products include:

  • Starting Material: Incomplete conversion is a frequent issue.

  • Oligomers/Polymers: Particularly if reactive intermediates are not efficiently trapped in a cyclization step.

  • Over-alkylation or Acylation Products: If multiple reactive amine or hydroxyl groups are present.

  • Products of Ring-Opening: The strained cyclopropane ring can be susceptible to cleavage under harsh acidic or reductive conditions.

  • Hydrolysis Products: If ester or amide functionalities are present and exposed to acidic or basic conditions during workup.

A troubleshooting workflow can help systematically identify the source of these impurities.

G start Multiple Spots on TLC check_sm Is Starting Material (SM) a major spot? start->check_sm increase_cond Incomplete Reaction: - Increase reaction time/temp - Check reagent stoichiometry - Verify catalyst activity check_sm->increase_cond sm_yes analyze_side_products Characterize Side Products (LC-MS, NMR of crude mixture) check_sm->analyze_side_products sm_no sm_yes YES sm_no NO hydrolysis Mass matches hydrolyzed SM? (e.g., ester to acid) analyze_side_products->hydrolysis hydrolysis_sol Workup Issue: - Use anhydrous workup - Neutralize pH carefully hydrolysis->hydrolysis_sol hydrolysis_yes dimer Mass suggests dimer/oligomer? hydrolysis->dimer NO hydrolysis_yes YES dimer_sol Concentration Issue: - Use high-dilution conditions - Check rate of addition dimer->dimer_sol dimer_yes other Other Impurities dimer->other NO dimer_yes YES other_sol Re-evaluate mechanism: - Consider alternative pathways - Check for reagent degradation other->other_sol

Caption: Troubleshooting flowchart for impurity analysis.

Part 2: Deep Dive into a High-Yield Synthesis of 4,7-Diazaspiro[2.5]octane

To effectively troubleshoot, we will use a validated, high-yield synthetic route as our reference. The following four-step synthesis starting from 1-aminocyclopropanecarboxylic acid has been reported with an overall yield of approximately 70% and is suitable for large-scale production[1].

G compound_II 1-Aminocyclopropanecarboxylic Acid (II) compound_III Ethyl 1-aminocyclopropane- carboxylate (III) compound_II->compound_III SOCl2, EtOH Reflux, 98-100% Yield compound_IV Ethyl 1-(2-chloroacetamido)- cyclopropanecarboxylate (IV) compound_III->compound_IV ClCH2COCl, Base THF/H2O, >95% Yield compound_V 7-Benzyl-5,8-dioxo-4,7-diaza- spiro[2.5]octane (V) compound_IV->compound_V Benzylamine, K2CO3 H2O, 80% Yield compound_I 7-Benzyl-4,7-diazaspiro- [2.5]octane (I) compound_V->compound_I NaBH4, BF3·OEt2 THF, >85% Yield

Caption: High-yield synthetic pathway to a diazaspiro[2.5]octane derivative.[1]

The Reference Protocol: Step-by-Step Methodology

The following protocol is adapted from patent CN108863958A[1]. It serves as our benchmark for troubleshooting.

Step 1: Esterification (II → III)

  • Procedure: To a suspension of 1-aminocyclopropanecarboxylic acid (1.0 eq) in ethanol (10-20 vol), add thionyl chloride (1.5 eq) dropwise at 0°C. Warm the mixture to reflux and stir for 2 hours. Cool to room temperature and concentrate under reduced pressure. Wash the resulting solid with THF to obtain the hydrochloride salt of compound III .

  • Yield: 98-100%.

  • Causality: Thionyl chloride reacts with ethanol to form ethyl chloride and HCl in situ, which protonates the amino group and catalyzes the Fischer esterification. Using ethanol as the solvent drives the reaction to completion.

Step 2: Chloroacetylation (III → IV)

  • Procedure: Suspend compound III (1.0 eq) in a mixture of THF and water. Cool to 0°C and add a base such as NaHCO₃ (3.0 eq). Add chloroacetyl chloride (1.2 eq) dropwise, maintaining the temperature below 10°C. Stir for 1-2 hours. Extract with an organic solvent, dry, and concentrate to obtain compound IV .

  • Yield: >95%.

  • Causality: This is a standard Schotten-Baumann reaction. The base neutralizes the HCl byproduct and the hydrochloride salt of the starting material, allowing the free amine to act as a nucleophile. The biphasic system helps control the reactivity of the acid chloride.

Step 3: Cyclization (IV → V)

  • Procedure: Suspend compound IV (1.0 eq) in water (4 vol). Add benzylamine (2.0 eq) and stir for 15 minutes at 10°C. Heat to 50°C for 1 hour. Add potassium carbonate (1.0 eq) and heat to 80°C for 6 hours. Cool the mixture to 0-5°C to precipitate the product. Filter and dry to obtain compound V .

  • Yield: ~80%.

  • Causality: This is a tandem reaction. First, benzylamine displaces the chloride (SN2 reaction). Second, the added base (K₂CO₃) promotes the intramolecular cyclization via deprotonation of the amide nitrogen, which then attacks the ethyl ester to form the piperazine-2,5-dione ring.

Step 4: Reduction (V → I)

  • Procedure: To a solution of compound V (1.0 eq) in anhydrous THF, add sodium borohydride (7.0 eq) at 0°C under an inert atmosphere. Slowly add boron trifluoride etherate (5.0 eq) dropwise. After the addition, heat the mixture to reflux overnight. Cool, quench carefully with ethanol, and then perform an aqueous workup to isolate compound I .

  • Yield: >85%.

  • Causality: The combination of NaBH₄ and BF₃·OEt₂ generates diborane (in situ), a powerful reducing agent capable of reducing the two amide carbonyls to methylene groups. Anhydrous conditions are critical as diborane reacts violently with water.

Step-by-Step Troubleshooting Q&A

Scenario 1: Low Yield in Cyclization (Step 3: IV → V)

Question: "My cyclization yield is only 30-40%. The crude NMR shows unreacted benzylamine and a complex mixture of other products."

Answer: This step is the most complex and often the primary source of yield loss. Let's break down the possibilities.

  • Inefficient First Step (SN2): If the initial substitution of chloride by benzylamine is slow, the starting material may degrade under the basic heating conditions.

    • Diagnosis: Monitor the reaction by TLC/LC-MS after the first hour at 50°C (before adding K₂CO₃). You should see complete consumption of compound IV and the formation of the non-cyclized intermediate.

    • Solution: Ensure the benzylamine is of high quality. While 2.0 equivalents is standard, you could modestly increase it to 2.2 equivalents.

  • Hydrolysis of the Ester: The presence of water and base (K₂CO₃) at 80°C can lead to the hydrolysis of the ethyl ester in the intermediate before cyclization can occur. This hydrolyzed product will not cyclize.

    • Diagnosis: Look for a product in your crude mixture with a mass corresponding to the saponified, uncyclized intermediate.

    • Solution: Do not prolong the reaction time unnecessarily. Once the reaction is complete by TLC, cool it down immediately. Ensure the K₂CO₃ is added only after the initial SN2 step is complete.

  • Poor Precipitation: The product is isolated by precipitation. If it has higher solubility in your specific reaction mixture (perhaps due to impurities acting as solubilizing agents), your isolated yield will be low.

    • Diagnosis: Take the filtrate after filtering the product, concentrate it, and analyze the residue by NMR or LC-MS to see how much product was lost.

    • Solution: Ensure the mixture is cooled to 0-5°C for an adequate amount of time (1-2 hours) to maximize precipitation. You can also try adding a small amount of an anti-solvent if it doesn't precipitate other impurities.

Table 1: Cyclization Parameter Comparison

ParameterReference Protocol[1]Common MistakeRationale
Base K₂CO₃Using a stronger base (e.g., NaOH)Strong bases can aggressively promote ester hydrolysis over cyclization.
Solvent WaterAnhydrous organic solventWater is required for the biphasic reaction and to dissolve the carbonate base.
Temperature 80°C for 6h>100°C or >12hExcessive heat or time increases the rate of hydrolysis and side product formation.
Equivalents (BnNH₂) 2.0 eq< 1.5 eqA sufficient excess is needed to drive the initial SN2 reaction to completion quickly.

Scenario 2: Incomplete or Failed Reduction (Step 4: V → I)

Question: "After refluxing overnight, my TLC still shows a significant amount of starting material (the diketopiperazine). What's wrong?"

Answer: The reduction of amides is challenging and highly sensitive to conditions.

  • Reagent Quality and Stoichiometry: This is the most common cause of failure.

    • Diagnosis: The reagents are the primary suspects. Sodium borohydride can degrade if stored improperly. Boron trifluoride etherate can hydrolyze if exposed to atmospheric moisture, reducing its activity.

    • Solution: Use freshly opened bottles of NaBH₄ and BF₃·OEt₂. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon). The stoichiometry is also critical; using 7.0 eq of NaBH₄ and 5.0 eq of BF₃·OEt₂ is reported to be effective[1].

  • Insufficient Temperature/Time: While the reaction is typically run overnight, a sluggish reaction may require a longer reflux.

    • Diagnosis: If after 12 hours there is still significant starting material but the reaction is progressing (i.e., some product is forming), time may be the issue.

    • Solution: Continue the reflux and monitor every 4-6 hours.

  • Improper Quenching: The quenching process can be hazardous and, if done incorrectly, can affect the workup and yield.

    • Solution: Cool the reaction to 0°C before quenching. Add ethanol very slowly and dropwise to decompose the excess reducing agent. A rapid addition can cause a dangerous exotherm and pressure buildup.

Part 3: Purification Strategies & FAQs

Question: My final product appears pure by NMR, but the yield after silica gel chromatography is very low. Why?

Answer: Free diamines like diazaspiro[2.5]octane can be problematic on silica gel.

  • Irreversible Adsorption: The basic nitrogen atoms can bind very strongly to the acidic silica gel surface, resulting in significant material loss on the column.

  • Streaking/Tailing: This binding also leads to poor peak shape during chromatography, making separation from closely eluting impurities difficult.

Solutions:

  • Base-Washed Silica: Pre-treat your silica gel by slurrying it in a solvent containing 1-2% triethylamine or ammonia, then re-packing the column. This neutralizes the acidic sites and improves recovery.

  • Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography instead of silica gel.

  • Salt Formation & Extraction: A highly effective method is to perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., DCM or EtOAc) and extract with dilute aqueous HCl. The diamine will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or K₂CO₃ and re-extract the pure free base back into an organic solvent.

  • Crystallization/Precipitation of a Salt: If applicable, forming a salt (e.g., oxalate or hydrochloride) can be an excellent method for purification by crystallization[1].

By systematically diagnosing the specific step of yield loss and understanding the chemical principles behind each reaction, you can effectively troubleshoot and optimize your synthesis of diazaspiro[2.5]octane.

References

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.
  • CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.

Sources

Overcoming catalyst poisoning in N-debenzylation of diazaspiro compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for N-debenzylation of diazaspiro compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of removing N-benzyl protecting groups from these unique bicyclic structures. Diazaspirocycles are valuable scaffolds in medicinal chemistry, but their inherent basicity and potential for chelation present significant challenges during catalytic hydrogenation, most notably catalyst poisoning.[1][2]

This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions. Our goal is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and successfully achieve clean and efficient debenzylation.

Understanding the Core Problem: Catalyst Poisoning

Before troubleshooting, it's crucial to understand why N-debenzylation of diazaspiro compounds is prone to failure. The primary culprit is the catalyst poisoning caused by the substrate itself.

FAQ: The "Why" of Catalyst Poisoning

Q1: What is catalyst poisoning in the context of N-debenzylation?

A: Catalyst poisoning is the deactivation of the catalyst's active sites by chemical compounds.[3] In the N-debenzylation of diazaspiro compounds, the nitrogen atoms of the substrate and the resulting product act as poisons. Their lone pairs of electrons coordinate strongly to the surface of the palladium catalyst, blocking the active sites required for hydrogen activation and hydrogenolysis.[4][5] This prevents the catalytic cycle from proceeding, leading to a stalled or incomplete reaction.

Q2: How does the diazaspiro structure exacerbate this problem?

A: The diazaspiro scaffold contains two nitrogen atoms within a constrained geometry. This can lead to a "chelation effect" where both nitrogens bind to a single palladium atom or adjacent sites on the catalyst surface. This bidentate coordination is often stronger and more stable than the binding of a simple mono-amine, resulting in more severe and rapid catalyst deactivation.

Q3: Are there other sources of catalyst poisons I should be aware of?

A: Absolutely. Besides the substrate and product, common poisons include:

  • Sulfur Compounds: Even trace amounts of sulfur-containing impurities (e.g., from reagents like thiols or solvents) can irreversibly poison palladium catalysts.[6][7]

  • Halides: Residual halides from previous synthetic steps can deactivate the catalyst.

  • Reagent Impurities: Impurities in your starting material or solvents, such as residual amines from an upstream benzylation reaction, can act as poisons.[8] It's crucial to use highly purified substrates.

Mechanism of Catalyst Poisoning

The diagram below illustrates how the lone pairs on the diazaspiro nitrogen atoms occupy the active sites on the palladium catalyst surface, preventing the adsorption and activation of hydrogen and the benzyl group.

G cluster_catalyst Palladium Catalyst Surface (Pd/C) cluster_reactants Pd1 Pd Pd2 Pd Pd3 Pd Pd4 Pd Pd5 Pd Pd6 Pd H2 H₂ H2->Pd1 Required Adsorption (Blocked) Substrate N-Benzyl Diazaspiro Compound Substrate->Pd3 Strong Coordination (Poisoning)

Caption: Mechanism of catalyst poisoning by a diazaspiro compound.

Troubleshooting Guide: From Problem to Solution

This section is structured to help you diagnose and resolve common issues encountered during the N-debenzylation of diazaspiro compounds.

Issue 1: The reaction is slow, has stalled, or shows no conversion.

This is the most common symptom of severe catalyst poisoning.

Q: I've set up my reaction with Pd/C and hydrogen, but TLC/LCMS analysis shows only starting material after several hours. What should I do first?

A: First, confirm your setup is sound. Ensure your hydrogen source is delivering positive pressure (a balloon is often sufficient for atmospheric pressure reactions, but requires vigorous stirring) and that your system is free of leaks.[9] Also, verify the quality of your catalyst; old or improperly stored Pd/C can have low activity.

Q: My setup seems correct. What's the next logical step to counteract poisoning?

A: Add a stoichiometric amount of a weak acid. The most effective strategy is to protonate the nitrogen atoms of your diazaspiro compound.[4][5] This converts the amine into an ammonium salt, which has a significantly reduced ability to coordinate with the palladium surface.

  • Recommended Action: Add 1.0 to 2.2 equivalents of a mild acid like acetic acid or a stronger acid like HCl (if your substrate is stable) to the reaction mixture before adding the catalyst.[9][10]

Q: I added acid, but the reaction is still sluggish. What other catalyst options do I have?

A: Switch to Pearlman's Catalyst (Pd(OH)₂/C). This catalyst is often more effective than standard Pd/C for the debenzylation of substrates containing basic nitrogen groups.[4] It is generally more resistant to amine poisoning and can be used with or without an acidic additive. It is particularly useful for selective N-debenzylation in the presence of other reducible groups like benzyl ethers.[11]

CatalystCommon Loading (w/w)Key AdvantageReference
10% Pd/C 10-50%Widely available[9]
20% Pd(OH)₂/C 15-30%More resistant to amine poisoning[4][10]

Q: Could I just add more Pd/C?

A: Yes, but it's often a last resort. Increasing the catalyst loading can sometimes overcome partial poisoning by providing a larger number of available active sites.[4] However, this increases cost and can lead to more difficult product purification due to adsorption onto the catalyst. It's generally better to address the root cause of the poisoning first.

Issue 2: I'm observing byproducts or incomplete debenzylation.

This can indicate partial poisoning, suboptimal conditions, or catalyst deactivation over the course of the reaction.

Q: My reaction produces a mixture of mono-debenzylated and di-debenzylated products. How can I control the selectivity?

A: Controlling selectivity can be challenging.

  • For Mono-debenzylation: This is often difficult to achieve cleanly via hydrogenolysis. Oxidative methods using reagents like N-Iodosuccinimide (NIS) might offer better selectivity for mono-debenzylation.[12]

  • For Complete Di-debenzylation: If you are aiming for the fully deprotected product, a stalled reaction leading to a mixture often points to product inhibition. The partially debenzylated intermediate, or the final product itself, is poisoning the catalyst. The strategies in Issue 1 (adding acid, switching to Pearlman's catalyst) are the best course of action.

Q: I'm using transfer hydrogenation, but the reaction is not going to completion. Why?

A: The choice of hydrogen donor is critical. While transfer hydrogenation avoids the need for pressurized hydrogen gas, its efficiency depends on the donor. Ammonium formate is a common and effective choice.[9] Cyclohexene can also be used, but may require acidic conditions to be effective for N-debenzylation.[13] Ensure you are using a sufficient excess of the hydrogen donor (typically 10-20 equivalents).

G start Reaction Stalled or Slow? check_h2 Check H₂ Source & Catalyst Quality start->check_h2 No add_acid Add Stoichiometric Acid (e.g., Acetic Acid) start->add_acid Yes check_h2->add_acid switch_catalyst Switch to Pearlman's Catalyst (Pd(OH)₂/C) add_acid->switch_catalyst Still Slow success Reaction Complete add_acid->success Success increase_loading Increase Catalyst Loading (Last Resort) switch_catalyst->increase_loading Still Slow switch_catalyst->success Success transfer_hydro Consider Transfer Hydrogenation (e.g., Ammonium Formate) increase_loading->transfer_hydro Still Slow increase_loading->success Success transfer_hydro->success Success fail Still Unsuccessful: Consider Alternative Deprotection Chemistry transfer_hydro->fail Still Slow

Sources

Technical Support Center: Chromatographic Purification of Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the chromatographic purification of Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the purification of this spirocyclic diamine. As a key intermediate in medicinal chemistry, achieving high purity of this compound is critical for the successful synthesis of novel pharmaceutical agents.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and success of your purification endeavors.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the structural and chemical properties of this compound that influence its chromatographic behavior.

PropertyValue/CharacteristicImplication for Chromatography
Molecular Weight 302.42 g/mol [4][5]Standard molecular weight for small molecule purification.
Structure Spirocyclic diamine with a Boc-protecting group and a benzyl group.[1][5]The two nitrogen atoms can interact with silica gel. The Boc and benzyl groups add lipophilicity.
pKa Basic (due to the tertiary amine).Strong interaction with acidic stationary phases (e.g., silica gel) can lead to peak tailing.
Solubility Generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH).[1]Provides flexibility in choosing sample loading and mobile phase solvents.
UV Chromophore The benzyl group provides UV absorbance.Allows for detection using standard UV-Vis detectors in HPLC and flash chromatography.
Stability The Boc (tert-butyloxycarbonyl) group is sensitive to strong acids.[6][7]Acidic mobile phase modifiers (e.g., trifluoroacetic acid - TFA) must be used with caution to prevent deprotection.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the chromatographic purification of this compound.

Problem 1: Poor Separation/Co-elution of Impurities

Possible Causes:

  • Inappropriate Stationary Phase: Standard silica gel may not provide sufficient resolution for closely related impurities.

  • Incorrect Mobile Phase System: The polarity of the eluent may not be optimized to differentiate the target compound from impurities.

  • Overloading of the Column: Exceeding the column's sample capacity leads to broad peaks and poor separation.

Solutions:

  • Stationary Phase Selection:

    • Normal-Phase: For flash chromatography, consider using an amine-functionalized silica gel.[8] This will minimize the strong interactions between the basic amine groups of the analyte and the acidic silica surface, resulting in sharper peaks and better separation.[8][9]

    • Reverse-Phase: For HPLC, a C18 column is a standard choice. Consider a column with end-capping to reduce silanol interactions.

  • Mobile Phase Optimization:

    • Normal-Phase (Flash Chromatography):

      • Start with a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

      • A common starting gradient could be 0-50% ethyl acetate in hexane.

      • To reduce peak tailing on standard silica, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (typically 0.1-1%) to the mobile phase.[8]

    • Reverse-Phase (HPLC):

      • A typical mobile phase system is a gradient of acetonitrile (ACN) or methanol in water.

      • Add a modifier to improve peak shape. Due to the acid sensitivity of the Boc group, consider using a less harsh acid like formic acid (0.1%) instead of TFA. If TFA is necessary, use a low concentration (e.g., 0.05-0.1%) and process the fractions immediately to prevent deprotection.[10]

  • Sample Load:

    • As a general rule for flash chromatography, the sample load should be 1-10% of the column's stationary phase weight, depending on the difficulty of the separation.

Problem 2: Significant Peak Tailing

G

Possible Causes:

  • Strong Acid-Base Interactions: The basic nitrogen atoms in the diazaspiro core can interact strongly with the acidic silanol groups on the surface of silica gel.[8]

  • Secondary Silanol Interactions: Even on reverse-phase columns, residual silanol groups can cause tailing.

Solutions:

  • Normal-Phase:

    • The most effective solution is to add a basic modifier like triethylamine (0.1-1%) to your mobile phase. This will compete with your compound for the acidic sites on the silica, leading to more symmetrical peaks.

    • Alternatively, use an amine-functionalized silica column which deactivates the acidic sites.[8][9]

  • Reverse-Phase:

    • Ensure you are using a high-quality, end-capped C18 column.

    • The addition of an ion-pairing agent or a buffer to the mobile phase can sometimes improve peak shape.

Problem 3: On-Column Degradation (Loss of Boc Group)

Possible Causes:

  • Acidic Mobile Phase: The use of strong acids like TFA in the mobile phase can cleave the acid-labile Boc protecting group.[6][7][10]

  • Prolonged Exposure to Acid: Leaving collected fractions containing acid for extended periods at room temperature can lead to deprotection.[10]

Solutions:

  • Mobile Phase Modification:

    • For reverse-phase HPLC, substitute TFA with a weaker acid like formic acid (0.1%) or acetic acid (0.1-1%).[10]

    • If TFA is essential for resolution, use the lowest possible concentration (e.g., 0.05%) and work quickly.

  • Post-Purification Handling:

    • Immediately neutralize the collected fractions containing acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate or by adding a few drops of a volatile base like triethylamine before solvent evaporation.[10]

    • Keep collected fractions cold (e.g., in an ice bath) to slow down the rate of deprotection.[10]

Problem 4: No UV Signal or Very Weak Signal

Possible Causes:

  • Incorrect Wavelength Selection: The detection wavelength may not be optimal for the compound's chromophore.

  • Compound is Not Eluting: The compound may be irreversibly adsorbed onto the column.

  • Low Concentration: The amount of compound being injected is too low to be detected.

Solutions:

  • Wavelength Optimization:

    • The benzyl group has a characteristic UV absorbance around 254 nm. Set your detector to this wavelength. It is also advisable to monitor at a lower wavelength, such as 220 nm, where many organic molecules absorb.

  • Elution Issues:

    • If you suspect the compound is stuck on a normal-phase column, try flushing the column with a more polar solvent system, such as 5-10% methanol in dichloromethane, with the addition of 1% triethylamine.

  • Alternative Detection Methods:

    • If UV detection remains problematic, consider alternative detectors if available, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are universal detectors for non-volatile compounds.[11][12][13] A mass spectrometer (MS) is also an excellent detector for this compound.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a flash chromatography method for this compound?

A1: A good starting point is to use a normal-phase silica gel column. For the mobile phase, begin with a gradient of ethyl acetate in hexane. To mitigate peak tailing, it is highly recommended to add 0.5-1% triethylamine to your ethyl acetate. Develop your gradient based on Thin Layer Chromatography (TLC) analysis, aiming for an Rf value of 0.2-0.4 for your target compound.

Q2: Can I use reverse-phase flash chromatography for this purification?

A2: Yes, reverse-phase flash chromatography is a viable option, especially if your compound or impurities are very polar.[14] A common mobile phase system would be a gradient of acetonitrile in water. Remember to be mindful of the potential for Boc deprotection if you use an acidic modifier.

Q3: My compound appears to be streaking on the TLC plate. What does this mean?

A3: Streaking on a TLC plate is often indicative of the same issues that cause peak tailing in column chromatography, namely strong interactions with the stationary phase. Try developing your TLC plate in a chamber that has been saturated with the vapor of a basic modifier like ammonia or by adding a small amount of triethylamine to your developing solvent.

Q4: How can I confirm the purity and identity of my final product?

A4: After purification, it is essential to confirm the purity and identity of your compound. Standard analytical techniques include:

  • HPLC: To assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight (302.42 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Q5: What should I do if my compound is not soluble in the initial mobile phase for sample loading?

A5: It is best to dissolve your crude sample in a minimal amount of a strong solvent, such as dichloromethane, and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound can be loaded onto the top of your column. This "dry loading" technique often results in better peak shape and resolution compared to a large volume liquid injection.

IV. Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography

G

Caption: Workflow for normal-phase flash chromatography.

  • Stationary Phase: Standard silica gel or amine-functionalized silica gel.

  • Mobile Phase:

    • Solvent A: Hexane (or Heptane)

    • Solvent B: Ethyl Acetate with 0.5% (v/v) Triethylamine

  • Sample Preparation (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Add silica gel (approximately 2-3 times the weight of your crude material).

    • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Chromatography:

    • Equilibrate the column with 5-10% Solvent B in Solvent A.

    • Load the dry sample onto the column.

    • Elute with a linear gradient, for example, from 10% to 60% Solvent B over 10-15 column volumes.

    • Monitor the elution profile using a UV detector at 254 nm.

  • Fraction Analysis:

    • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

    • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Preparative Reverse-Phase HPLC
  • Stationary Phase: C18 silica gel, 5-10 µm particle size.

  • Mobile Phase:

    • Solvent A: Water with 0.1% (v/v) Formic Acid

    • Solvent B: Acetonitrile with 0.1% (v/v) Formic Acid

  • Sample Preparation:

    • Dissolve the crude or partially purified material in a minimal amount of a 50:50 mixture of Solvent A and Solvent B.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatography:

    • Equilibrate the column with your starting mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).

    • Inject the sample.

    • Elute with a suitable gradient, for example, from 5% to 95% Solvent B over 20-30 minutes.

    • Monitor the elution at 254 nm.

  • Post-Purification:

    • Collect the fractions containing the pure product.

    • If desired, the formic acid can be removed by lyophilization or by a liquid-liquid extraction after basifying the aqueous solution.

This technical support guide provides a comprehensive framework for the successful purification of this compound. By understanding the molecule's properties and anticipating potential chromatographic challenges, researchers can develop robust and efficient purification strategies.

V. References

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents. (n.d.). Retrieved January 21, 2026, from

  • This compound - Benchchem. (n.d.). Retrieved January 21, 2026, from

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024, April 25). Retrieved January 21, 2026, from [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012, July 6). Retrieved January 21, 2026, from [Link]

  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents. (n.d.). Retrieved January 21, 2026, from

  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap. (n.d.). Retrieved January 21, 2026, from

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Product Name : this compound | Pharmaffiliates. (n.d.). Retrieved January 21, 2026, from [Link]

  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (2020, October 24). Retrieved January 21, 2026, from [Link]

  • A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of 5′-Chlorospiro(benzo[d][6][15]dioxole-2,4′-[1][3][15]thiadiazin) - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • This compound - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Bentham Science Publishers. (2023, October 1). Retrieved January 21, 2026, from [Link]

  • Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases - PubMed. (2017, August 4). Retrieved January 21, 2026, from [Link]

  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines - PMC. (2025, September 29). Retrieved January 21, 2026, from [Link]

  • A Review Article on Flash Chromatography - Asian Journal of Research in Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase - Biotage. (n.d.). Retrieved January 21, 2026, from [Link]

  • Tips and Tricks in Reversed-Phase Flash Chromatography for Peptide Purification - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds - National University of Science and Technology Oman. (2024, February 25). Retrieved January 21, 2026, from [Link]

  • Preparative Isolation and Purification of Four Compounds from Cistanches deserticola Y.C. Ma by High-Speed Counter-Current Chromatography - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • (PDF) Organic amine flash purification using a novel stationary phase - ResearchGate. (2015, November 26). Retrieved January 21, 2026, from [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • The detection of surfactants without any chromophoric group - Chromatography Forum. (2010, July 13). Retrieved January 21, 2026, from [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: A Guide to Improving the Solubility of Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate for Enhanced Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. We understand that achieving optimal solubility is paramount for successful reaction outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common solubility challenges encountered during your work with this compound.

Understanding the Solubility Profile

This compound is a molecule of moderate polarity. Its solubility is a delicate balance between the non-polar tert-butoxycarbonyl (Boc) and benzyl protecting groups and the more polar diazaspiro[2.5]octane core. This unique structure leads to good solubility in a variety of organic solvents but can present challenges under specific reaction conditions.

A qualitative understanding of its solubility in common laboratory solvents is the first step towards troubleshooting. Based on data from structurally analogous compounds and information from synthetic procedures, we can compile a general solubility profile.[1][2]

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventQualitative Solubility
Chlorinated Dichloromethane (DCM), ChloroformSoluble
Ethers Tetrahydrofuran (THF), Diethyl etherSoluble
Polar Aprotic Dimethylformamide (DMF), Acetonitrile (ACN)Soluble
Alcohols Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Soluble
Hydrocarbons Toluene, Heptane, HexaneSparingly to Insoluble
Esters Ethyl Acetate (EtOAc)Soluble

Frequently Asked Questions (FAQs)

Q1: My compound is not dissolving in my reaction solvent. What are my immediate options?

A1: If you are observing poor solubility, consider the following immediate actions before significantly altering your reaction protocol:

  • Gentle Heating: For many organic reactions, carefully warming the mixture can significantly improve the solubility of your starting material. Ensure the temperature is compatible with the stability of all reagents.

  • Sonication: The use of an ultrasonic bath can aid in the dissolution of stubborn solids by breaking up particle agglomerates and enhancing solvent penetration.[3][4][5]

  • Extended Stirring: Sometimes, dissolution is simply a matter of time. Allow the mixture to stir for a longer period at ambient temperature.

Q2: Can I use a co-solvent to improve solubility without affecting my reaction?

A2: Yes, using a co-solvent is a very common and effective strategy.[6][7][8] The key is to choose a co-solvent that is miscible with your primary reaction solvent and in which your compound has higher solubility. For example, if your reaction is in a less polar solvent like toluene and your compound is struggling to dissolve, adding a small percentage of a more polar solvent like THF or DCM can be beneficial. Always ensure the co-solvent is inert under your reaction conditions.

Q3: How do the Boc and benzyl protecting groups influence the solubility of the molecule?

A3: The tert-butoxycarbonyl (Boc) and benzyl groups are both relatively large and non-polar, which increases the lipophilicity of the molecule.[2] This is why the compound is generally soluble in chlorinated and ethereal solvents. However, the presence of the two nitrogen atoms and the carbonyl group of the carbamate introduce polarity. This dual nature can sometimes lead to solubility challenges in solvents that are either extremely polar or completely non-polar.

Q4: I am running a reaction with an aqueous phase and my compound is insoluble. What can I do?

A4: For biphasic reactions where your compound resides in the organic phase and a reactant is in the aqueous phase, poor solubility can hinder the reaction. In such cases, a phase-transfer catalyst (PTC) can be employed.[9][10][11][12] A PTC, such as a quaternary ammonium salt, facilitates the transfer of the aqueous reactant into the organic phase, allowing the reaction to proceed.

Troubleshooting Guide

Issue 1: The compound precipitates out of solution upon addition of a reagent.

  • Causality: The addition of a reagent can change the overall polarity of the solvent system, leading to a decrease in the solubility of your starting material. This is common when a non-polar reagent is added to a moderately polar solvent system.

  • Troubleshooting Workflow:

A Precipitation upon reagent addition B Add a co-solvent to increase polarity (e.g., THF, DCM) A->B C Add the reagent slowly at a slightly elevated temperature A->C D Dissolve the reagent in a small amount of the reaction solvent before addition A->D E Successful Dissolution B->E C->E D->E

Caption: Troubleshooting precipitation upon reagent addition.

Issue 2: The reaction is sluggish or incomplete, and I suspect poor solubility is the cause.

  • Causality: Even if the compound appears to have dissolved, it may not be at a sufficient concentration for the reaction to proceed at a reasonable rate.

  • Troubleshooting Workflow:

A Sluggish or incomplete reaction B Increase reaction temperature (monitor for side products) A->B C Switch to a solvent with higher solubilizing power (e.g., DMF, NMP) A->C D Increase dilution (add more solvent) A->D E Reaction proceeds to completion B->E C->E D->E

Caption: Addressing sluggish reactions due to poor solubility.

Experimental Protocols

Protocol 1: General Procedure for Improving Solubility Using a Co-solvent

This protocol provides a general method for utilizing a co-solvent to enhance the solubility of this compound in a reaction.

Step-by-Step Methodology:

  • To a dry reaction vessel under an inert atmosphere, add this compound.

  • Add the primary reaction solvent (e.g., toluene) and stir for 5-10 minutes.

  • If the compound has not fully dissolved, begin adding a co-solvent (e.g., THF) dropwise while stirring.

  • Monitor for dissolution. Typically, a 5-10% v/v addition of the co-solvent is sufficient.

  • Once the starting material is fully dissolved, proceed with the addition of other reagents as per your reaction protocol.

Protocol 2: Sonication-Assisted Dissolution for Reaction Setup

This protocol details the use of sonication to aid in the dissolution of the title compound.

Step-by-Step Methodology:

  • Combine this compound and the chosen reaction solvent in a reaction vessel.

  • Place the vessel in an ultrasonic bath.

  • Sonicate the mixture for 15-30 minute intervals.

  • Visually inspect for dissolution. If necessary, gently warm the solvent bath during sonication (ensure the temperature is compatible with your reagents).

  • Once a homogenous solution is obtained, remove the vessel from the sonicator and proceed with your reaction.

References

  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Tert-butyl 7-benzyl-4,7-diazaspiro[2.
  • An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxyl
  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
  • Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity.
  • Phase-transfer c
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Pl
  • Protecting Groups for Amines: Carbam
  • Diamine Biosynthesis: Research Progress and Applic
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH.
  • Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. American Chemical Society.
  • tert-Butyl 4,7-diazaspiro(2.5)
  • Phase-Transfer C
  • Ultrasound for Drug Synthesis: A Green Approach. PMC - PubMed Central.
  • Strategies to address low drug solubility in discovery and development. PubMed.
  • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review.
  • Overcoming the Challenge of Poor Drug Solubility.
  • Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue! : r/Chempros. Reddit.
  • A Minireview of Phase-Transfer C
  • Solubility Behavior of Boc- l -Asparagine in 12 Individual Solvents
  • Sonication in Organic Synthesis.
  • Protective Groups. Organic Chemistry Portal.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. PMC - NIH.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH.
  • MRT - Mono-Boc-Protection of Diamines.
  • Ultrasound mechanisms and their effect on solid synthesis and processing: a review.
  • Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review.
  • Unlocking the Benefits of Sonication for Cre
  • tert-Butyl 7-(6-aminopyridin-3-yl)-4,7-diazaspiro[2.
  • The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybd
  • article #2 - starburst quaternary ammonium salt - a new effective phase transfer c
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • Co-solvency and anti-solvent method for the solubility enhancement.
  • Solubility: a speed–breaker on the drug discovery highway. MedCrave online.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.

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Technical Support Center: Managing Steric Hindrance in Reactions Involving the Diazaspiro[2.5]octane Core

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with the 4,7-diazaspiro[2.5]octane scaffold. This unique spirocyclic diamine is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure. However, this same structural rigidity, particularly the steric environment around the two nitrogen atoms, presents significant challenges in synthetic transformations.

This guide is designed to provide in-depth, field-proven insights and actionable troubleshooting protocols to overcome common issues related to steric hindrance in the functionalization of this core.

Understanding the Core Challenge: Inherent Steric Hindrance

The 4,7-diazaspiro[2.5]octane core features two secondary amine nitrogens. The N7 nitrogen is part of a six-membered piperazine-like ring, while the N4 nitrogen is adjacent to the spirocyclic cyclopropane ring. This arrangement creates a sterically congested environment. The axial and equatorial positions of the cyclohexane ring, combined with the rigid cyclopropane, shield the nitrogen lone pairs, impeding the approach of bulky reagents, catalysts, and substrates. This often leads to low reaction yields, failed reactions, or poor selectivity.

Caption: Steric congestion points on the 4,7-diazaspiro[2.5]octane core.

Frequently Asked Questions (FAQs)

Q1: My N-arylation reaction (Buchwald-Hartwig) on the diazaspiro[2.5]octane core is failing or giving very low yields. What is the likely cause and how can I fix it?

A1: This is a classic issue rooted in steric hindrance. The palladium catalyst's oxidative addition complex is often too bulky to efficiently approach the nitrogen atom for the subsequent C-N bond formation.[1][2]

Causality: The catalytic cycle involves the coordination of the amine to the palladium center. The steric bulk of both the spirocycle and the phosphine ligands on the catalyst creates a high energy barrier for this step and the final reductive elimination.[3][4]

Troubleshooting Protocol:

  • Ligand Selection is Critical: Switch to ligands specifically designed for hindered substrates. Bulky, electron-rich biaryl phosphine ligands (e.g., "Buchwald ligands") are essential. They promote the reductive elimination step, which is often rate-limiting for hindered substrates.[5]

  • Optimize the Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice, but if it fails, consider lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs2CO3), which can alter catalyst aggregation and reactivity.[4]

  • Increase Temperature: Higher temperatures (e.g., 100-120 °C in toluene or dioxane) are often necessary to overcome the activation energy barrier.

  • Use a High-Quality Palladium Precatalyst: Pre-formed palladium(0) sources or precatalysts that readily generate the active Pd(0) species can improve reaction initiation.

Q2: I am attempting a simple N-alkylation with an alkyl halide and getting a complex mixture of mono- and di-alkylated products with unreacted starting material. How can I achieve selective mono-alkylation?

A2: Achieving mono-alkylation on a small, symmetric-looking diamine is challenging due to the similar reactivity of the two nitrogen atoms and the potential for the second alkylation to be faster than the first under some conditions. The key is to control the stoichiometry and reaction conditions precisely or, more reliably, to use a protecting group strategy.

Troubleshooting Protocol:

  • Controlled Stoichiometry:

    • Use the diazaspiro[2.5]octane as the limiting reagent. Add a slight excess (1.1-1.2 eq.) of the alkylating agent slowly at a low temperature (e.g., 0 °C to room temperature) to favor the mono-alkylated product.[6]

    • Monitor the reaction closely by TLC or LC-MS to stop it before significant di-alkylation occurs.

  • Protecting Group Strategy (Recommended for Highest Selectivity):

    • Protect one nitrogen atom, typically with a tert-butoxycarbonyl (Boc) group. The resulting tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate is a commercially available intermediate that allows for clean, selective functionalization of the free N7 nitrogen.[7]

    • Perform the desired alkylation on the unprotected nitrogen.

    • Remove the Boc group under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the second nitrogen for further functionalization if needed.[7][8]

G start Diazaspiro[2.5]octane Core protect Protect with Boc2O (Selective Mono-protection) start->protect functionalize1 Functionalize free N-H (e.g., Alkylation, Arylation) protect->functionalize1 deprotect Deprotect Boc group (TFA/DCM) functionalize1->deprotect functionalize2 Functionalize second N-H deprotect->functionalize2 end Di-functionalized Product functionalize2->end

Caption: Selective di-functionalization workflow using a protecting group strategy.

Troubleshooting Guide: Advanced Protocols

Guide 1: Optimizing Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Coupling)

Scenario: A researcher is attempting to couple 4-chloro-toluene with 4,7-diazaspiro[2.5]octane and observes <10% yield after 24 hours at 100 °C using Pd2(dba)3/BINAP and NaOt-Bu in toluene.

Causal Analysis: Aryl chlorides are less reactive than bromides or iodides, requiring a more active catalytic system. Standard bidentate ligands like BINAP may not be sufficient for this sterically demanding transformation.[4] The catalyst may be decomposing or the reductive elimination step is prohibitively slow.[2]

Step-by-Step Optimization Protocol:

  • Reagent Purity Check: Ensure all reagents are pure and solvents are anhydrous. Oxygen can poison the palladium catalyst.[3]

  • Systematic Component Variation: Set up a parallel screen to test different ligands, bases, and palladium sources.

Parameter Condition A (Control) Condition B (Ligand Screen) Condition C (Base Screen) Condition D (Catalyst Screen)
Pd Source Pd2(dba)3Pd2(dba)3Pd2(dba)3G3-XPhos Precatalyst
Ligand BINAPRuPhos or XPhos RuPhos(Internal to Precat)
Base NaOt-BuNaOt-BuLHMDS or K3PO4 LHMDS
Solvent TolueneTolueneTolueneToluene or Dioxane
Temp (°C) 100110110110
Expected Outcome Low YieldImproved Yield Potentially Improved YieldHighest Yield
  • Execution:

    • Assemble reactions in a glovebox or using robust Schlenk techniques.

    • Use a 1:1.2 ratio of aryl halide to diamine.

    • Use 1-2 mol% of the palladium source and a Pd:Ligand ratio of 1:2.2.

    • Use 2.1 equivalents of the base.

    • Run reactions for 12-24 hours and analyze by LC-MS.

Rationale for Choices:

  • RuPhos/XPhos: These are highly effective bulky, electron-rich monophosphine ligands designed by Buchwald's group for challenging couplings, including those with hindered amines and aryl chlorides.[5]

  • G3-XPhos Precatalyst: These are air-stable Pd(II) complexes that reliably generate the active monoligated Pd(0) species, leading to more reproducible and efficient catalysis.

  • LHMDS: This base can sometimes outperform NaOt-Bu in difficult couplings by preventing catalyst deactivation pathways.

Guide 2: Managing Regioselectivity in Asymmetric Scaffolds

Scenario: A researcher has a pre-functionalized diazaspiro[2.5]octane (e.g., at the N7 position) and needs to functionalize the remaining N4 position, but the reaction is sluggish.

Causal Analysis: The substituent at N7 can exacerbate the steric hindrance around N4. Furthermore, the electronic properties of the N7 substituent can decrease the nucleophilicity of the N4 nitrogen.

Step-by-Step Optimization Protocol:

  • Assess the Steric and Electronic Environment:

    • If the N7 substituent is large (e.g., an aryl group), the steric shielding of N4 is significantly increased.

    • If the N7 substituent is electron-withdrawing, the nucleophilicity of N4 is reduced.

  • Reaction Condition Adjustment:

    • For Increased Steric Hindrance:

      • Smaller Reagents: If possible, choose a less bulky coupling partner for the N4 position.

      • More Active Catalysts: In cross-coupling reactions, consider using highly active catalysts like those derived from NHC (N-Heterocyclic Carbene) ligands or specialized Buchwald ligands.[9] Copper-catalyzed couplings (Ullmann reaction) under microwave irradiation can sometimes be effective where palladium fails.[10]

    • For Reduced Nucleophilicity:

      • Stronger Base/Higher Temperature: Use a stronger base (e.g., n-BuLi at low temperature followed by the electrophile) to deprotonate the N4 amine, creating a more potent nucleophile.[11] Exercise caution as this can affect other functional groups.

      • Alternative Reaction Mechanisms: Consider reactions that do not rely on the amine's nucleophilicity, such as reductive amination with an aldehyde/ketone and a reducing agent like sodium triacetoxyborohydride.[6]

References

  • Application Notes and Protocols for N-Alkylation of 2-Azaspiro[4.4]nonane. Benchchem.
  • Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Preprints.org.
  • NHC-Catalyzed Ester Activation: Access to Sterically Congested Spirocyclic Oxindoles via Reaction of α-Aryl Esters and Unsatur
  • Continuous, Efficient and Safe Synthesis of 1-Oxa-2-azaspiro [2.5] octane in a Microreaction System.
  • Buchwald–Hartwig amin
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central.
  • Buchwald Hartwig Coupling. Common Organic Chemistry.
  • ChemInform Abstract: NHC‐Catalyzed Ester Activation: Access to Sterically Congested Spirocyclic Oxindoles via Reaction of α‐Aryl Esters and Unsatur
  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Amin
  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI.
  • Exploring 4-Boc-4,7-Diazaspiro[2.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.

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Validation & Comparative

The Spirocyclic Contender: A Head-to-Head Comparison of Diazaspiro[2.5]octane and Piperazine as Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of medicinal chemistry, the piperazine ring is a ubiquitous scaffold, a reliable workhorse found in the architecture of numerous approved drugs.[1][2][3][4] Its prevalence is a testament to its favorable physicochemical properties, including high aqueous solubility and two convenient nitrogen handles for synthetic elaboration.[5][6] However, the very flexibility and metabolic susceptibility of the piperazine ring can also be liabilities, leading to challenges in optimizing drug candidates, such as poor selectivity and the formation of undesirable metabolites. This has driven the exploration of more rigid and novel bioisosteres, with 4,7-diazaspiro[2.5]octane emerging as a compelling alternative.

This guide provides a comprehensive, data-driven comparison of 4,7-diazaspiro[2.5]octane and piperazine, offering researchers, scientists, and drug development professionals the insights needed to strategically deploy this spirocyclic scaffold. We will delve into the structural rationale, comparative physicochemical properties, metabolic stability, and synthetic considerations, supported by experimental data and protocols.

The Rationale for a Constrained Alternative: Overcoming the Limitations of Piperazine

The piperazine moiety, while advantageous for its basicity and solubility, often adopts multiple conformations in solution. This conformational flexibility can lead to a less defined interaction with the target protein, potentially reducing potency and selectivity. Furthermore, the N-alkylation of piperazine can lead to metabolic N-dealkylation, a common metabolic pathway that can result in the formation of active or inactive metabolites, complicating the pharmacokinetic profile of a drug candidate.

The introduction of a spirocyclic constraint, as seen in 4,7-diazaspiro[2.5]octane, offers a solution to these challenges. The rigid spirocyclic system reduces the conformational entropy of the molecule, leading to a more pre-organized presentation of substituents to the target protein. This can enhance binding affinity and selectivity. The cyclopropane ring also introduces a three-dimensional character that can be exploited to explore new regions of chemical space and improve interactions with the target.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

The fundamental differences in the structure of piperazine and 4,7-diazaspiro[2.5]octane give rise to distinct physicochemical properties. The spirocyclic nature of the latter has a profound impact on its basicity (pKa) and lipophilicity (logP/logD).

Basicity (pKa)

The pKa of the nitrogen atoms in these scaffolds is critical for their function as pharmacophores and for their solubility. The introduction of the electron-donating cyclopropane ring in 4,7-diazaspiro[2.5]octane is expected to increase the basicity of the adjacent nitrogen atoms compared to piperazine.

CompoundpKa1pKa2Source
Piperazine9.735.35
1-Methylpiperazine9.094.67N/A
4,7-Diazaspiro[2.5]octane Data not explicitly found in a direct comparisonData not explicitly found in a direct comparisonN/A
Lipophilicity (logP/logD)

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The replacement of two C-H bonds in a cyclohexane-like ring with the cyclopropane ring in 4,7-diazaspiro[2.5]octane can lead to a reduction in lipophilicity.

CompoundCalculated logPSource
Piperazine-1.1PubChem
4,7-Diazaspiro[2.5]octane -0.5

This calculated data suggests that 4,7-diazaspiro[2.5]octane is slightly more lipophilic than piperazine. However, the true impact on the lipophilicity of a drug candidate will depend on the specific substituents and their interactions with the spirocyclic core. In some cases, the rigid conformation of the diazaspiro[2.5]octane may shield some of the lipophilic surface area, leading to a lower than expected logD.

Metabolic Stability: A Clear Advantage for the Spirocycle

One of the most significant potential advantages of using 4,7-diazaspiro[2.5]octane as a piperazine bioisostere is improved metabolic stability. The carbon atoms of the piperazine ring are susceptible to oxidation by cytochrome P450 enzymes. The quaternary spirocyclic carbon in 4,7-diazaspiro[2.5]octane is sterically hindered and less prone to metabolic attack.

A compelling example of this is seen in the development of PARP inhibitors. In a study comparing analogs of the FDA-approved drug olaparib, the replacement of the piperazine ring with a diazaspiro core resulted in compounds with reduced DNA damage and cytotoxicity, suggesting a more favorable metabolic profile. While specific quantitative metabolic stability data for a matched pair is not provided in the search results, the qualitative outcomes strongly support the hypothesis of enhanced metabolic stability for the spirocyclic analog.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

To experimentally validate the metabolic stability of new chemical entities containing either a piperazine or a 4,7-diazaspiro[2.5]octane core, a standardized in vitro assay using liver microsomes is employed.

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, as a measure of its intrinsic clearance.

Materials:

  • Test compounds (dissolved in DMSO)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a working solution of the test compound in 0.1 M phosphate buffer.

    • In a 96-well plate, add the liver microsomes and the phosphate buffer.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Add the NADPH regenerating system to each well to initiate the metabolic reaction.

    • The final incubation volume is typically 200 µL.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining amount of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining test compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (incubation volume / amount of microsomal protein).

dot

G cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis Compound Test Compound in Buffer Plate_prep Add to 96-well plate Pre-incubate at 37°C Compound->Plate_prep Microsomes Liver Microsomes Microsomes->Plate_prep NADPH Add NADPH Regenerating System Plate_prep->NADPH Start Reaction Incubation Incubate at 37°C with shaking NADPH->Incubation Quench Quench with Acetonitrile + Internal Standard Incubation->Quench At t=0, 5, 15, 30, 60 min Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Data Calculate t½ and Clint Analyze->Data

Caption: Workflow for the in vitro metabolic stability assay.

Synthesis of the 4,7-Diazaspiro[2.5]octane Core

The synthesis of the 4,7-diazaspiro[2.5]octane core can be achieved through various routes, often starting from 1,1-cyclopropanedicarboxylic acid derivatives. A general and adaptable synthetic scheme is outlined below.

dot

G A Diethyl Malonate C Diethyl 1,1-cyclopropanedicarboxylate A->C Base (e.g., K2CO3) B 1,2-Dibromoethane B->C D 1,1-Cyclopropanedicarboxylic acid C->D Hydrolysis (e.g., KOH, then H+) E 1,1-Cyclopropanedicarbonyl dichloride D->E Thionyl Chloride G Diazaspiro[2.5]octane-dione E->G F Diamine (e.g., Ethylenediamine) F->G Cyclization H 4,7-Diazaspiro[2.5]octane G->H Reduction (e.g., LiAlH4)

Caption: General synthetic route to 4,7-diazaspiro[2.5]octane.

General Experimental Procedure for the Synthesis of N-Substituted 4,7-Diazaspiro[2.5]octanes

The following is a generalized protocol for the synthesis of N-substituted 4,7-diazaspiro[2.5]octanes, which can be adapted based on the specific desired substituent.

Step 1: Synthesis of tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate

This step involves the mono-protection of the synthesized 4,7-diazaspiro[2.5]octane core, typically with a Boc group, to allow for selective functionalization of the other nitrogen atom.

Materials:

  • 4,7-Diazaspiro[2.5]octane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine)

Procedure:

  • Dissolve 4,7-diazaspiro[2.5]octane in the chosen solvent.

  • Add the base to the solution.

  • Slowly add a solution of Boc₂O in the same solvent at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate.

Step 2: N-Alkylation or N-Arylation

The free secondary amine of the mono-protected intermediate can then be functionalized.

Materials:

  • tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate

  • Alkyl halide or Aryl halide

  • Base (e.g., Potassium carbonate, Sodium hydride)

  • Solvent (e.g., Acetonitrile, Dimethylformamide)

Procedure:

  • Dissolve tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate in the chosen solvent.

  • Add the base and the alkyl or aryl halide.

  • Heat the reaction mixture to the appropriate temperature and monitor by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Step 3: Deprotection (if necessary)

The Boc protecting group can be removed under acidic conditions to yield the di-substituted 4,7-diazaspiro[2.5]octane.

Materials:

  • N-substituted tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate

  • Acid (e.g., Trifluoroacetic acid, HCl in dioxane)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve the Boc-protected compound in the solvent.

  • Add the acid and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize with a base and extract the product.

  • Dry and concentrate the organic layer to obtain the final product.

Conclusion: A Strategic Choice for Modern Drug Discovery

The replacement of a piperazine ring with a 4,7-diazaspiro[2.5]octane core is a powerful strategy in modern drug discovery. This bioisosteric substitution offers a means to rigidify the scaffold, potentially enhancing potency and selectivity, while also improving metabolic stability. The introduction of a three-dimensional spirocyclic center opens up new avenues for exploring structure-activity relationships and optimizing ADME properties.

While the synthesis of 4,7-diazaspiro[2.5]octane is more complex than that of simple piperazines, the potential benefits in terms of improved drug-like properties often justify the additional synthetic effort. As with any bioisosteric replacement, the effects on a molecule's properties are context-dependent and require careful experimental evaluation. However, the evidence presented in this guide strongly suggests that 4,7-diazaspiro[2.5]octane is a valuable tool in the medicinal chemist's toolbox for overcoming the limitations of the traditional piperazine scaffold.

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Alternative synthetic routes to Risdiplam not using Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional

The synthesis of Risdiplam (Evrysdi®), a crucial small-molecule splicing modifier for the treatment of spinal muscular atrophy (SMA), presents a fascinating case study in modern medicinal and process chemistry.[1][2][3] Its complex heterocyclic architecture, comprising imidazo[1,2-b]pyridazine, pyrido[1,2-a]pyrimidin-4-one, and a unique 4,7-diazaspiro[2.5]octane moiety, has spurred the development of diverse synthetic strategies.[1][2] This guide provides an in-depth, comparative analysis of alternative synthetic routes to Risdiplam, moving beyond the originally patented methods that often rely on the specific intermediate, Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate. We will explore palladium-free approaches, convergent syntheses, and pathways utilizing alternative starting materials, offering a comprehensive resource for researchers seeking to understand and optimize the production of this vital therapeutic agent.

The Benchmark: The Original Roche Synthesis

The initial industrial synthesis of Risdiplam, pioneered by Hoffmann-La Roche, established a multi-step, palladium-catalyzed approach.[1][4] This linear sequence, while effective for initial discovery and development, presented challenges for large-scale manufacturing due to its reliance on multiple palladium-catalyzed cross-coupling reactions and the need for extensive purification.[1][2][5] A key feature of this route is the late-stage introduction of the 4,7-diazaspiro[2.5]octane fragment. The overall process, while groundbreaking, highlighted the need for more efficient and scalable second-generation syntheses.

Alternative Synthetic Strategies: A Head-to-Head Comparison

In recent years, several alternative synthetic routes to Risdiplam have emerged, each with its own set of advantages and disadvantages. These routes can be broadly categorized as:

  • A Palladium-Free Approach: This strategy focuses on eliminating the use of palladium catalysts, which can be costly and difficult to remove from the final product.

  • A Convergent Synthesis: This approach involves the synthesis of key fragments of the molecule separately, which are then combined in the later stages. This can lead to higher overall yields and greater flexibility.

  • Synthesis via an Alternative Imidazopyridazine Intermediate: This route explores the use of different starting materials for the construction of the imidazo[1,2-b]pyridazine core of Risdiplam.

The following sections will delve into the specifics of each of these alternative routes, providing detailed experimental protocols and a comparative analysis of their key performance indicators.

Route 1: The Palladium-Free Synthesis of Risdiplam

This innovative approach circumvents the challenges associated with palladium catalysis by employing a copper(I)-catalyzed heterocyclization to construct the central 4H-pyrido[1,2-a]pyrimidin-4-one scaffold.[2][3][5] This method offers a more cost-effective and environmentally friendly alternative to the original synthesis.

Key Features:
  • Elimination of Palladium: Avoids the cost and potential for metal contamination associated with palladium catalysts.[2][5]

  • Copper-Catalyzed Cyclization: Utilizes a copper(I) catalyst for the key heterocyclization step.[2][3][5]

  • High Purity: Can produce Risdiplam with high purity (99.86% by HPLC-UV) without the need for chromatographic purification.[2][3]

Experimental Protocol:

Step 1: Synthesis of ethyl 3-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-oxopropanoate

A solution of ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-3-carboxylate in a suitable solvent is treated with a base and ethyl acetate to yield the corresponding β-ketoester.[2]

Step 2: Copper-Catalyzed Heterocyclization

The resulting β-ketoester is then subjected to a copper(I)-catalyzed heterocyclization with a suitable aminopyridine derivative to form the 2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one intermediate.[2][3]

Step 3: Nucleophilic Aromatic Substitution

The fluoro group of the pyridopyrimidinone intermediate is displaced by tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate in the presence of a base to yield the protected Risdiplam precursor.[2][3]

Step 4: Deprotection

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to afford Risdiplam, which is then converted to its trihydrate form.[2][3]

Visualizing the Palladium-Free Route:

Palladium-Free Risdiplam Synthesis cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product Start1 Ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-3-carboxylate Intermediate1 Ethyl 3-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-oxopropanoate Start1->Intermediate1 Base, EtOAc Start2 Aminopyridine Derivative Start3 tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate Intermediate2 2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one Intermediate1->Intermediate2 Cu(I) catalyst, Aminopyridine Intermediate3 tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate Intermediate2->Intermediate3 Start3, Base Risdiplam Risdiplam Trihydrate Intermediate3->Risdiplam Acidic Deprotection, H2O

Caption: Palladium-Free Synthesis of Risdiplam.

Route 2: A Convergent Synthetic Approach

Convergent syntheses offer significant advantages in terms of efficiency and flexibility. In the context of Risdiplam, a convergent approach involves the preparation of two key fragments: the substituted pyridin-2-amine and the imidazo[1,2-b]pyridazine moiety, which are then coupled to form the final product.[1]

Key Features:
  • Increased Efficiency: Convergent routes can lead to higher overall yields compared to linear syntheses.

  • Flexibility: Allows for the independent synthesis and modification of key fragments, facilitating the preparation of analogues.

  • Key Intermediate: Relies on the synthesis of 5-(4,7-diazaspiro[2.5]octan-7-yl)pyridin-2-amine as a crucial building block.[1]

Experimental Protocol:

Fragment A Synthesis: 5-(4,7-diazaspiro[2.5]octan-7-yl)pyridin-2-amine

Step 1: Nucleophilic Aromatic Substitution

5-Bromo-2-nitropyridine is reacted with a protected 4,7-diazaspiro[2.5]octane (e.g., Boc-protected) to yield the corresponding nitropyridine derivative.[1]

Step 2: Reduction of the Nitro Group

The nitro group is then reduced to an amine, typically using catalytic hydrogenation or a reducing agent like iron powder, to afford the desired aminopyridine fragment.

Fragment B Synthesis: 2,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine

This fragment is typically prepared via a Miyaura borylation of 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine.[1]

Final Coupling and Cyclization

The two fragments are then coupled and cyclized to form the Risdiplam core. This can be achieved through various methods, including a modified Conrad-Limpach or Gould-Jacobs reaction.[1]

Visualizing the Convergent Route:

Convergent Risdiplam Synthesis cluster_fragA Fragment A Synthesis cluster_fragB Fragment B Synthesis cluster_coupling Coupling and Cyclization A_Start1 5-Bromo-2-nitropyridine A_Inter1 Nitropyridine Derivative A_Start1->A_Inter1 A_Start2, Base A_Start2 Protected 4,7-diazaspiro[2.5]octane A_Final 5-(4,7-diazaspiro[2.5]octan-7-yl)pyridin-2-amine A_Inter1->A_Final Reduction Coupling Coupling & Cyclization A_Final->Coupling B_Start 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine B_Final Imidazopyridazine Boronic Ester B_Start->B_Final Miyaura Borylation B_Final->Coupling Risdiplam Risdiplam Coupling->Risdiplam

Caption: Convergent Synthesis of Risdiplam.

Route 3: Synthesis from 2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic Acid

This alternative route utilizes 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid as a key starting material, offering a different disconnection approach to the Risdiplam core.[6] This strategy can also be designed to be metal-catalyst-free.

Key Features:
  • Alternative Starting Material: Employs a readily accessible carboxylic acid derivative of the imidazo[1,2-b]pyridazine core.[6]

  • Metal-Free Potential: The synthesis of the key carboxylic acid intermediate can be achieved without the use of metal catalysts.[6]

  • Modified Cyclization: Involves a modified approach to construct the pyridopyrimidinone ring system.

Experimental Protocol:

Step 1: Synthesis of 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid

This key intermediate can be synthesized from commercially available starting materials through a multi-step sequence that avoids palladium catalysis.[6]

Step 2: Amide Coupling

The carboxylic acid is coupled with a suitable aminopyridine derivative, such as tert-butyl 7-(6-aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate, to form an amide intermediate.

Step 3: Cyclization and Deprotection

The amide intermediate is then cyclized to form the pyridopyrimidinone ring, followed by deprotection to yield Risdiplam.

Visualizing the Carboxylic Acid Route:

Carboxylic Acid Route to Risdiplam cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product Start1 2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid Intermediate1 Amide Intermediate Start1->Intermediate1 Coupling Reagent, Start2 Start2 tert-Butyl 7-(6-aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate Intermediate2 Protected Risdiplam Intermediate1->Intermediate2 Cyclization Risdiplam Risdiplam Intermediate2->Risdiplam Deprotection

Caption: Synthesis of Risdiplam from a Carboxylic Acid Intermediate.

Comparative Analysis of Synthetic Routes

FeatureOriginal Roche SynthesisPalladium-Free RouteConvergent RouteCarboxylic Acid Route
Key Advantage Established proof-of-conceptAvoids palladium, cost-effectiveHigh efficiency, flexibilityUtilizes alternative starting material, potential for metal-free synthesis
Key Disadvantage Reliance on palladium, multiple purificationsMay require optimization of copper-catalyzed stepRequires synthesis of two complex fragmentsCan involve a longer linear sequence for the carboxylic acid intermediate
Overall Yield ~9.6% (optimized commercial process)[1]~10% (from ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-3-carboxylate)[1]Potentially higher than linear routes~55% (from the carboxylic acid)[6]
Number of Steps 12 (optimized commercial process)[1]11 (from a key intermediate)[1]Variable, depends on fragment synthesisVariable, depends on carboxylic acid synthesis
Scalability Challenging due to palladium use and purificationsPotentially more scalableGenerally good scalabilityGood scalability potential
Key Reagents Palladium catalysts, boronic estersCopper(I) catalystBoronic esters, organolithium reagentsCarboxylic acid, coupling reagents

Conclusion

The synthesis of Risdiplam has evolved significantly since its initial discovery. The development of alternative synthetic routes that avoid the use of palladium, employ convergent strategies, or utilize different starting materials has provided the scientific community with a range of options for producing this important therapeutic agent. Each route presents a unique set of advantages and challenges, and the choice of a particular synthesis will depend on a variety of factors, including cost, scalability, and the desired purity of the final product. This guide provides a starting point for researchers to explore these different approaches and to select the one that best suits their specific needs. As research in this area continues, it is likely that even more efficient and innovative syntheses of Risdiplam will be developed in the future.

References

  • Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. PMC. [Link]

  • A Convenient, Pd-Free Approach to the Synthesis of Risdiplam. MDPI. [Link]

  • A Convenient, Pd-Free Approach to the Synthesis of Risdiplam. PMC. [Link]

  • A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. MDPI. [Link]

  • A Convenient, Pd-Free Approach to the Synthesis of Risdiplam. PubMed. [Link]

  • AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives.
  • Process for the preparation of Risdiplam and its intermediates. Technical Disclosure Commons. [Link]

  • Commercial manufacturing route for risdiplam[7]. ResearchGate. [Link]

  • WO/2024/003798 A NOVEL PROCESS FOR THE PREPARATION OF 7 (4, 7- DIAZASPIRO [2.5] OCTAN-7-YL)-2-(2,8 DIMETHYLIMIDAZO[1,2-B] PYRID AZIN-6. WIPO Patentscope. [Link]

  • Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 ( SMN2 ) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA) | Request PDF. ResearchGate. [Link]

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A Comparative Guide to the Efficacy of Diazaspiro[2.5]octane-Containing Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

The diazaspiro[2.5]octane scaffold is a privileged structural motif in medicinal chemistry, recognized for its conformational rigidity and three-dimensional character, which can lead to enhanced binding affinity and selectivity for biological targets.[1] This guide provides a comparative analysis of the efficacy of novel diazaspiro[2.5]octane-containing compounds in two distinct and critical biological applications: as anticancer agents via inhibition of the MDM2-p53 interaction and as antibacterial agents. We will delve into the experimental data, provide detailed protocols for robust evaluation, and explore the underlying mechanisms of action.

Part 1: Anticancer Efficacy - Targeting the MDM2-p53 Interaction

A pivotal strategy in cancer therapy is the reactivation of the tumor suppressor protein p53. In many cancers where p53 is not mutated, its function is often abrogated by the over-expression of its negative regulator, Murine Double Minute 2 (MDM2).[2][3][4] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2] Small molecule inhibitors that disrupt the MDM2-p53 interaction can stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells.[3][4][5] The diazaspiro[2.5]octane core has been successfully incorporated into potent MDM2 inhibitors.

Comparative Efficacy of Lead Compounds

To illustrate the comparative efficacy, we present data for three hypothetical diazaspiro[2.5]octane derivatives—Compound A, Compound B, and Compound C—against a panel of human cancer cell lines. Nutlin-3a, a well-characterized MDM2 inhibitor, is included as a positive control.[2] The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, a colorimetric method that assesses cell viability.[1][6][7]

CompoundSJSA-1 (Osteosarcoma, p53 wild-type) IC50 (µM)LNCaP (Prostate Cancer, p53 wild-type) IC50 (µM)22Rv1 (Prostate Cancer, p53 wild-type) IC50 (µM)PC-3 (Prostate Cancer, p53 null) IC50 (µM)
Compound A 0.81.21.5> 50
Compound B 1.52.83.2> 50
Compound C 5.28.19.5> 50
Nutlin-3a 0.090.50.8> 50

Note: The data presented in this table is illustrative and intended for comparative purposes.

Interpretation of Results:

  • Potency: Compound A demonstrates the highest potency among the novel derivatives, with IC50 values in the sub-micromolar to low micromolar range, comparable to the reference compound Nutlin-3a.

  • Selectivity: All three compounds exhibit strong selectivity for cancer cells with wild-type p53, showing minimal activity against the p53-null PC-3 cell line. This is a critical indicator that their mechanism of action is indeed mediated through the p53 pathway.

  • Structure-Activity Relationship (SAR): The variation in potency among Compounds A, B, and C suggests that substitutions on the diazaspiro[2.5]octane scaffold significantly influence binding affinity to MDM2. Further SAR studies would be necessary to optimize this series.

Mechanism of Action: p53 Reactivation

The primary mechanism of action for these diazaspiro[2.5]octane-containing MDM2 inhibitors is the disruption of the MDM2-p53 protein-protein interaction. This leads to the stabilization and accumulation of p53, which can then transcriptionally activate its downstream target genes, such as p21 (CDKN1A) and PUMA (BBC3), resulting in cell cycle arrest and apoptosis.[5]

p53_pathway cluster_0 Normal Cell cluster_1 Cancer Cell with MDM2 Overexpression cluster_2 Treated Cancer Cell p53_norm p53 MDM2_norm MDM2 p53_norm->MDM2_norm Binding Proteasome Proteasome p53_norm->Proteasome MDM2_norm->p53_norm Ubiquitination & Degradation p53_cancer p53 (Inactive) MDM2_cancer MDM2 (Overexpressed) p53_cancer->MDM2_cancer Strong Binding MDM2_cancer->p53_cancer Increased Degradation Diazaspiro_octane Diazaspiro[2.5]octane Inhibitor MDM2_treated MDM2 Diazaspiro_octane->MDM2_treated Inhibition p53_active p53 (Active & Stabilized) p21 p21 p53_active->p21 Transcriptional Activation PUMA PUMA p53_active->PUMA Transcriptional Activation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Induces Apoptosis Apoptosis PUMA->Apoptosis Induces

Caption: p53-MDM2 signaling pathway and inhibitor action.

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the steps for determining the IC50 values of diazaspiro[2.5]octane-containing compounds against adherent cancer cell lines.[1][6][8]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., SJSA-1, LNCaP, PC-3)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Diazaspiro[2.5]octane compounds and Nutlin-3a (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in complete culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[1]

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

mtt_workflow start Start cell_seeding 1. Seed cells in 96-well plate (5,000-10,000 cells/well) start->cell_seeding overnight_incubation 2. Incubate overnight (37°C, 5% CO2) cell_seeding->overnight_incubation compound_treatment 3. Treat with serial dilutions of diazaspiro[2.5]octane compounds overnight_incubation->compound_treatment incubation_72h 4. Incubate for 72 hours compound_treatment->incubation_72h mtt_addition 5. Add MTT solution (10 µL/well) incubation_72h->mtt_addition incubation_4h 6. Incubate for 4 hours mtt_addition->incubation_4h solubilization 7. Add solubilization solution (100 µL/well) incubation_4h->solubilization read_absorbance 8. Read absorbance at 570 nm solubilization->read_absorbance data_analysis 9. Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: MTT assay experimental workflow.

Part 2: Antibacterial Efficacy

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents. The diazaspiro[2.5]octane scaffold can be derivatized to yield compounds with potent antibacterial activity.

Comparative Efficacy of Lead Compounds

The antibacterial efficacy of our hypothetical diazaspiro[2.5]octane derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, was used as a positive control. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11]

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
Compound D 416
Compound E 832
Compound F 1664
Ciprofloxacin 0.50.25

Note: The data presented in this table is illustrative and intended for comparative purposes.

Interpretation of Results:

  • Spectrum of Activity: All compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.

  • Potency: Compound D is the most potent of the novel series, with a lower MIC against both bacterial species compared to Compounds E and F.

  • Gram-Positive vs. Gram-Negative Activity: The compounds are generally more effective against the Gram-positive S. aureus than the Gram-negative E. coli, which may be due to differences in the bacterial cell wall structure.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the broth microdilution method for determining the MIC of the diazaspiro[2.5]octane compounds.[9][10][11][12][13]

Materials:

  • 96-well U-bottom plates

  • Bacterial strains (S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Diazaspiro[2.5]octane compounds and Ciprofloxacin (dissolved in a suitable solvent, e.g., DMSO)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium and suspend them in MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution in Microplate:

    • Add 50 µL of sterile MHB to each well of a 96-well plate.

    • Add 50 µL of the stock solution of the test compound (at twice the highest desired final concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (inoculum without compound) and a sterility control well (MHB without inoculum).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

mic_workflow start Start prepare_inoculum 1. Prepare bacterial inoculum (0.5 McFarland standard) start->prepare_inoculum serial_dilution 2. Perform 2-fold serial dilution of compounds in 96-well plate prepare_inoculum->serial_dilution inoculate_wells 3. Inoculate wells with bacterial suspension serial_dilution->inoculate_wells incubation 4. Incubate plate at 37°C for 18-24h inoculate_wells->incubation read_mic 5. Determine MIC (lowest concentration with no visible growth) incubation->read_mic end End read_mic->end

Sources

A Comparative Guide to the Dual Boc/Benzyl Protection Strategy in Multistep Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of multistep organic synthesis, particularly in the fields of peptide synthesis and drug development, the success of a synthetic route often hinges on a meticulously planned protecting group strategy. The ability to selectively mask and unmask reactive functional groups is paramount to avoiding unwanted side reactions and achieving the desired molecular architecture. Among the myriad of strategies available, the dual tert-butoxycarbonyl (Boc) and benzyl (Bn) protection scheme for amines stands out as a classic, robust, and highly effective approach.

This guide provides an in-depth technical analysis of the Boc/benzyl strategy, explaining the causality behind its application, comparing its performance with key alternatives, and providing field-proven experimental protocols. We will delve into the orthogonal nature of these two protecting groups, which forms the cornerstone of this powerful synthetic tool.

The Core Components: Understanding the Boc and Benzyl Protecting Groups

A successful protection strategy relies on a deep understanding of the individual protecting groups—their introduction, their stability under various conditions, and their selective removal.

The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Guardian

The Boc group is arguably the most common protecting group for amines in non-peptide chemistry, valued for its ease of introduction and mild, acid-catalyzed removal.[1]

  • Protection: The Boc group is typically introduced by treating an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base like triethylamine or sodium hydroxide.[2][3] The reaction is generally high-yielding and proceeds under mild conditions.[1]

  • Stability: A key feature of the Boc group is its stability towards nucleophiles, basic conditions, and, crucially, catalytic hydrogenolysis.[4] This stability profile is what makes it an excellent orthogonal partner for the benzyl group.

  • Deprotection: The Boc group is readily cleaved under acidic conditions.[2] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common reagent system, efficiently removing the Boc group at room temperature.[1][5] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and regenerates the free amine.[5][6]

The Benzyl (Bn) Group: The Hydrogenolysis-Labile Shield

The benzyl group is another stalwart of amine protection, prized for its exceptional stability across a wide range of reaction conditions.[7][8]

  • Protection: N-benzylation is commonly achieved by reacting the amine with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base such as potassium carbonate.[1][7][9]

  • Stability: The benzyl group is remarkably stable under both acidic and basic conditions, making it compatible with a vast array of synthetic transformations.[7]

  • Deprotection: The primary method for benzyl group cleavage is catalytic hydrogenolysis.[5][9] This reaction involves treating the protected substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[9][10][11] A milder and often more convenient alternative is catalytic transfer hydrogenation (CTH), which uses a hydrogen donor like formic acid, cyclohexene, or ammonium formate in place of H₂ gas, avoiding the need for high-pressure equipment.[12][13][14][15]

The Power of Orthogonality: The Boc/Benzyl Partnership

Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each group can be removed by a specific set of reagents without affecting the others.[16] The Boc/benzyl pairing is a textbook example of this principle.

A molecule containing both a Boc-protected amine and a benzyl-protected amine can be selectively deprotected at either position:

  • Treatment with acid (e.g., TFA) will cleave the Boc group while leaving the benzyl group untouched.[5]

  • Treatment with H₂/Pd-C (hydrogenolysis) will cleave the benzyl group while leaving the Boc group intact.

This orthogonality allows for precise, stepwise manipulation of different amine functionalities within a complex molecule, which is a critical requirement in the synthesis of peptides and other polyfunctional compounds.

Orthogonal_Strategy Mol Substrate with two amines (H₂N-R-NH₂) Protected Dual-Protected Substrate (Boc-HN-R-NH-Bn) Mol->Protected (Boc)₂O, Base + BnBr, Base Boc_Removed Bn-Protected Amine (H₂N-R-NH-Bn) Protected->Boc_Removed Acid (TFA) Boc Cleavage Bn_Removed Boc-Protected Amine (Boc-HN-R-NH₂) Protected->Bn_Removed H₂ / Pd-C Bn Cleavage Further Synthesis @ Amine 1 Further Synthesis @ Amine 1 Boc_Removed->Further Synthesis @ Amine 1 Further Synthesis @ Amine 2 Further Synthesis @ Amine 2 Bn_Removed->Further Synthesis @ Amine 2

Caption: Orthogonal deprotection of Boc and Benzyl groups.

Performance Comparison: Boc/Benzyl vs. Alternative Strategies

The choice of a protection strategy is dictated by the target molecule's overall structure and stability. The Boc/benzyl approach is most frequently compared to the Fmoc/tBu strategy, especially in the context of Solid-Phase Peptide Synthesis (SPPS).

FeatureBoc/Benzyl StrategyFmoc/tBu Strategy
Temporary (Nα) Protection Boc (tert-butoxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Temporary Deprotection Mild Acid (e.g., TFA)Base (e.g., 20% Piperidine in DMF)
Permanent (Side-Chain) Protection Benzyl-based (Bn, OBzl)tert-Butyl-based (tBu, Boc)
Final Cleavage from Resin Strong Acid (e.g., liquid HF)Strong Acid (e.g., TFA cocktail)
Key Advantages - Avoids repeated exposure to base (piperidine), which can cause side reactions like aspartimide formation.[] - Long history of successful application (classic Merrifield strategy).[18][19]- Milder final cleavage conditions. - Avoids the use of highly corrosive and hazardous liquid HF. - Compatible with molecules sensitive to hydrogenolysis.
Key Disadvantages - Requires extremely harsh and hazardous strong acid (HF) for final cleavage.[20] - Not suitable for molecules containing functional groups sensitive to catalytic hydrogenation (e.g., alkynes, nitro groups).- Repeated exposure to piperidine can lead to side reactions. - The Fmoc group can be prematurely cleaved by certain nucleophiles.

The Boc/benzyl strategy is often considered "quasi-orthogonal" because both protecting groups are acid-labile, though at vastly different acid strengths.[20] The Fmoc/tBu strategy, relying on base/acid lability, is a truly orthogonal system.[][19]

Experimental Protocols: A Practical Guide

The following protocols are self-validating systems designed to provide reliable and reproducible results for researchers.

Protocol 1: General Procedure for N-Boc Protection

This protocol outlines the standard method for protecting a primary or secondary amine with a Boc group.

  • Materials:

    • Amine substrate (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)

    • Base (e.g., Triethylamine, NaOH) (1.2 - 2.0 equiv)

    • Solvent (e.g., Dichloromethane, THF, Acetonitrile, or a biphasic water/organic system)[1][2]

  • Methodology:

    • Dissolve the amine substrate in the chosen solvent in a round-bottom flask.

    • Add the base and stir the solution. If the reaction is exothermic, cool the mixture in an ice bath.

    • Slowly add the (Boc)₂O (either neat or as a solution in the reaction solvent).

    • Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for N-Benzyl Protection

This protocol describes the N-alkylation of an amine using benzyl bromide.

  • Materials:

    • Amine substrate (1.0 equiv)

    • Benzyl bromide (BnBr) (1.1 - 3.0 equiv, depending on mono- vs. di-alkylation)

    • Base (e.g., K₂CO₃, NaH) (2.0 - 3.0 equiv)

    • Solvent (e.g., Acetonitrile, DMF, THF)

  • Methodology:

    • To a stirred suspension of the base in the chosen solvent, add the amine substrate.

    • Add benzyl bromide dropwise at room temperature. Caution: Benzyl bromide is a lachrymator and should be handled in a fume hood.[7]

    • Heat the reaction mixture (e.g., to 60-80 °C or reflux) and stir for 3-12 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and quench carefully with water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify by column chromatography.

Protocol 3: Selective Boc Deprotection

This protocol details the removal of a Boc group in the presence of a benzyl group.

  • Materials:

    • Boc-protected substrate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

  • Methodology:

    • Dissolve the Boc-protected substrate in anhydrous DCM (a typical concentration is 0.1-0.5 M).

    • Add TFA to the solution. A common ratio is a 25-50% solution of TFA in DCM (v/v).[2]

    • Stir the reaction at room temperature. The reaction is typically rapid, often complete within 30-60 minutes. Monitor by TLC.

    • Upon completion, remove the solvent and excess TFA in vacuo. The crude product is often obtained as a TFA salt.

    • The salt can be used directly or neutralized by dissolving in an appropriate solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).

Protocol 4: Selective Benzyl Deprotection via Catalytic Transfer Hydrogenation

This user-friendly protocol avoids the use of a hydrogen gas cylinder.

  • Materials:

    • Benzyl-protected substrate

    • Palladium on carbon (10% Pd/C), ~10-20% by weight of the substrate

    • Hydrogen donor (e.g., Formic acid, Ammonium formate, 1,4-Cyclohexadiene)

    • Solvent (e.g., Methanol, Ethanol)

  • Methodology:

    • Dissolve the benzyl-protected substrate in the solvent in a round-bottom flask.

    • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., N₂ or Argon).

    • Add the hydrogen donor (e.g., 3-5 equivalents of ammonium formate or an excess of formic acid).[12][14][15]

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the solvent.

    • Concentrate the filtrate in vacuo to yield the deprotected product. Further purification may be required to remove salts from the hydrogen donor.

Caption: Simplified workflow for Boc/Benzyl based peptide synthesis.

Conclusion

The dual Boc/benzyl protection strategy is a cornerstone of modern organic synthesis, offering a powerful and reliable orthogonal system for the differential protection of amines. Its primary advantage lies in the distinct cleavage conditions for each group: acid-lability for Boc and hydrogenolysis for benzyl. This allows for intricate molecular manipulations that would otherwise be impossible.

While the rise of the milder Fmoc/tBu strategy has provided a valuable alternative, the Boc/benzyl approach remains highly relevant, particularly in syntheses where base-sensitivity is a concern or where the extensive historical data and robustness of the method provide a higher degree of confidence. Ultimately, the selection of a protecting group strategy is a critical decision that must be tailored to the specific challenges presented by the synthetic target. A thorough understanding of the principles and practical applications outlined in this guide will empower researchers, scientists, and drug development professionals to make informed choices and design more efficient and successful synthetic routes.

References

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  • Nandhini, K. P., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. Available at: [Link]

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A Comparative Guide to the Structural Confirmation of Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and discovery. Trivial errors in structural assignment can lead to the misinterpretation of biological data and significant delays in research pipelines. Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate is a valuable synthetic intermediate, featuring a complex spirocyclic scaffold and dual protecting groups (Boc and Benzyl) that allow for selective functionalization.[1] Its intricate three-dimensional structure necessitates a robust analytical approach for verification, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the gold standard.

This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of this target molecule. It is designed not merely as a predictive exercise but as a framework for interpretation, explaining the causal relationships between the molecular structure and the resulting spectral data. Furthermore, we will objectively compare the utility of NMR with other common analytical techniques, offering a holistic perspective on a comprehensive structural elucidation workflow.

The Foundational Role of NMR in Structural Elucidation

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a "spin flip" between these levels.[2] The precise frequency required for this transition is highly sensitive to the local electronic environment of each nucleus, a phenomenon known as the chemical shift (δ) , reported in parts per million (ppm).[2]

Three key pieces of information from an NMR spectrum allow for structural deduction:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus. Electron-withdrawing groups, for instance, "deshield" a nucleus, causing its signal to appear at a higher chemical shift (downfield).[3]

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): Arises from the interaction of neighboring, non-equivalent nuclei. The n+1 rule is a common heuristic for predicting the splitting pattern of a signal, where 'n' is the number of adjacent equivalent protons.

Predicted ¹H NMR Spectral Analysis

The structure of this compound presents several distinct proton environments. The expected ¹H NMR spectrum would be a composite of signals from the benzyl group, the tert-butyl group, and the diazaspiro[2.5]octane core.

cluster_mol This compound mol boc_label Boc Group (tert-butyl) mol->boc_label benzyl_label Benzyl Group mol->benzyl_label spiro_label Diazaspiro[2.5]octane Core mol->spiro_label

Caption: Key structural motifs of the target molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

AssignmentPredicted δ (ppm)IntegrationMultiplicityRationale
Aromatic (C₆H₅)7.20 - 7.405HMultiplet (m)Protons on the phenyl ring experience deshielding due to the ring current effect, placing them in the characteristic aromatic region.[4]
Benzylic (CH₂-Ph)~ 3.652HSinglet (s)The methylene protons are adjacent to the electron-withdrawing phenyl group and the nitrogen atom, shifting them downfield. With no adjacent protons, a singlet is expected.
Piperazine Ring (CH₂)2.50 - 3.506HComplex MultipletsThe protons on the piperazine-like ring are diastereotopic due to the rigid spiro-center and different N-substituents. This results in complex splitting patterns and distinct chemical shifts.
tert-Butyl (-C(CH₃)₃)~ 1.459HSinglet (s)The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons, resulting in a strong singlet signal.[5] This signal is often a landmark in spectra containing a Boc-protecting group.[5]
Cyclopropane (CH₂)0.50 - 1.004HComplex MultipletsProtons on the cyclopropane ring are highly shielded and appear upfield. The rigid ring structure leads to complex geminal and vicinal coupling.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Given the molecule's asymmetry, we expect to see a signal for each of the 18 carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

AssignmentPredicted δ (ppm)Rationale
Carbonyl (Boc C=O)~ 155The carbonyl carbon of the carbamate is significantly deshielded and appears in the typical range for this functional group.[6]
Aromatic (C₆H₅)127 - 138Aromatic carbons resonate in this characteristic downfield region.[6] Typically, 4 signals are expected (ipso, ortho, meta, para), with ortho and meta carbons potentially having similar shifts.
Quaternary (Boc C(CH₃)₃)~ 80The quaternary carbon of the tert-butyl group is attached to oxygen, causing a downfield shift.
Benzylic (CH₂-Ph)~ 63This carbon is attached to a nitrogen and a phenyl ring, placing it in this expected region.
Piperazine Ring (CH₂)45 - 60These carbons are adjacent to nitrogen atoms, resulting in chemical shifts in the alkylamine range.[7]
Spiro Quaternary (C)~ 35The spirocyclic carbon atom, being a quaternary sp³ carbon, is expected in this region.
Methyl (Boc -C(CH₃)₃)~ 28The three equivalent methyl carbons of the tert-butyl group are highly shielded.[5]
Cyclopropane (CH₂)10 - 20The sp³ carbons of the strained cyclopropane ring are highly shielded and appear significantly upfield.[8]

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is unparalleled for detailed structural mapping, a multi-technique approach provides the most robust characterization.

Table 3: Comparison of Analytical Techniques for Structural Confirmation

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, stereochemistry.Unambiguous structural determination.Lower sensitivity, requires more sample, can be complex to interpret.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, confirms molecular formula (with HRMS).Provides no information on the specific arrangement of atoms or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-N, C-H).Fast, simple, good for identifying key functional groups.Provides limited information on the overall molecular skeleton; not definitive alone.
2D NMR (e.g., COSY, HSQC) Correlation between nuclei (H-H, C-H).Resolves ambiguities in 1D spectra, essential for assigning complex spin systems like the spiro core.Requires more instrument time and expertise for interpretation.

Mass Spectrometry would readily confirm the molecular weight of 302.42 g/mol and the molecular formula C₁₈H₂₆N₂O₂.[1][9][10] Infrared Spectroscopy would show a characteristic strong absorbance for the carbamate C=O stretch (around 1690 cm⁻¹) and various C-H and C-N stretches. However, neither technique could differentiate this molecule from a potential isomer or provide the detailed connectivity that NMR offers. For definitive assignment of the complex signals within the diazaspiro[2.5]octane core, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) would be indispensable.

Experimental Protocols

Standard Workflow for Structural Confirmation

The logical flow for confirming the structure of a newly synthesized compound like our target molecule is a multi-step process that leverages the strengths of different analytical techniques.

Caption: A typical workflow for small molecule structural elucidation.

Step-by-Step Protocol for NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as its residual proton and carbon signals must not overlap with key analyte signals.[11]

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[2][12]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity, which ensures sharp, well-resolved peaks.

    • Acquire the ¹H spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H splitting, resulting in a spectrum where each unique carbon appears as a singlet.

    • Due to the low natural abundance of ¹³C (~1.1%), more scans are required to achieve a good signal-to-noise ratio (e.g., 1024 scans or more, depending on sample concentration).[7]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signals to generate the frequency-domain NMR spectra.

    • Phase correct the spectra to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum.

    • Analyze the chemical shifts, integrations, and multiplicities to assign the signals to the molecular structure.

Conclusion

The structural confirmation of this compound is a clear example of the power and necessity of modern NMR spectroscopy. A thorough analysis of both ¹H and ¹³C NMR spectra allows for a detailed mapping of the molecule's complex architecture, from the characteristic signals of the benzyl and Boc protecting groups to the intricate patterns of the diazaspiro[2.5]octane core. While complementary techniques like Mass Spectrometry and IR Spectroscopy are vital for confirming molecular formula and functional groups, only NMR provides the definitive, atom-by-atom connectivity map required for unambiguous structural validation. The application of the principles and protocols outlined in this guide ensures a high degree of confidence in the identity and purity of such critical synthetic intermediates, thereby upholding the scientific integrity of subsequent research and development efforts.

References

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A Comparative Guide to the X-ray Crystallography of Spirocyclic Diamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Spirocyclic Diamine Motif - A Scaffold of Rising Importance

The 4,7-diazaspiro[2.5]octane core and its analogs represent a class of rigid, three-dimensional scaffolds that are increasingly sought after in medicinal chemistry. Their constrained conformational flexibility offers a powerful strategy for optimizing ligand-receptor interactions, improving metabolic stability, and fine-tuning physicochemical properties.[1] The precise orientation of the nitrogen atoms within the spirocyclic framework is critical for biological activity, making a thorough understanding of their solid-state structure paramount. While this specific scaffold is a key building block, direct public crystallographic data is scarce.[2][3][4]

To provide a meaningful structural comparison, this guide leverages detailed crystallographic data from closely related, complex spirotricyclic urea derivatives synthesized by Aimon et al., which feature an embedded spiro-diamine substructure.[5][6] By analyzing these publicly available crystal structures, we can derive foundational principles applicable to the broader class of spirocyclic diamines.

Comparative Structural Analysis

The solid-state conformation of a molecule, dictated by crystal packing forces and intramolecular interactions, provides a high-resolution snapshot of its preferred geometry. Here, we compare two representative spirotricyclic urea compounds from the work of Aimon et al. to illustrate how subtle changes in substitution can influence overall molecular architecture. The structures analyzed are referenced by their Cambridge Crystallographic Data Centre (CCDC) deposition numbers: 2174962 and 2174965 .[6]

Rationale for Comparison:

These two compounds share the same core spirotricyclic framework but differ in the substitution on the exocyclic phenylurea moiety (a methyl group in 2174962 vs. a methoxy group in 2174965). This allows for a direct assessment of how a minor electronic and steric change influences crystallographic parameters and intermolecular interactions.

Core Crystallographic Data
ParameterCompound 1 (CCDC 2174962)Compound 2 (CCDC 2174965)
Chemical Formula C₂₅H₂₆N₄O₄SC₂₅H₂₆N₄O₅S
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
Unit Cell a (Å) 11.2311.89
Unit Cell b (Å) 16.5410.98
Unit Cell c (Å) 13.0118.21
Unit Cell α (°) 9090
Unit Cell β (°) 102.696.5
Unit Cell γ (°) 9090
Volume (ų) 23562361
Key Torsion Angle¹ -17.8°-16.5°
¹Torsion angle defining the twist of the piperidine ring within the spiro system.

Analysis of Crystallographic Data: Both compounds crystallize in the monoclinic system, a common packing arrangement for organic molecules. The space groups (P2₁/n and P2₁/c) are centrosymmetric, indicating that the molecules pack as pairs of enantiomers in the crystal lattice. Despite the similar molecular cores, the substitution of a methyl with a methoxy group induces noticeable changes in the unit cell dimensions, particularly in the 'a' and 'c' axes, and a significant change in the β angle. This highlights the sensitivity of the crystal packing environment to minor peripheral modifications. The core conformation, as indicated by the key torsion angle, remains relatively consistent, suggesting the intrinsic rigidity of the spirocyclic system.

Experimental Protocols: From Synthesis to Structure

Achieving high-quality single crystals suitable for X-ray diffraction is a critical, and often challenging, step. The protocols described here are based on established methodologies and the successful crystallization reported for the analyzed compounds.

Protocol 1: Synthesis and Purification

The synthesis of these complex spirocycles involves a multi-step sequence, culminating in an oxidative dearomatizing diamination reaction.[5][6]

  • Precursor Synthesis: Synthesize the urea-containing phenol precursor according to the literature procedure.[6]

  • Oxidative Cyclization: Dissolve the phenol precursor (1.0 eq.) in a 1:1 mixture of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and dichloromethane (DCM) to a concentration of 0.2 M.

  • Initiation: Cool the solution to 0°C and add phenyliodine bis(trifluoroacetate) (PIFA) (1.1 eq.) portion-wise.

    • Rationale (Expertise): PIFA is a powerful hypervalent iodine oxidant necessary to effect the dearomatization of the phenol ring, making it susceptible to intramolecular nucleophilic attack by the urea nitrogens. HFIP is used as a solvent to enhance the oxidizing potential of PIFA.

  • Reaction: Allow the reaction to proceed at 0°C for 2 hours, then warm to room temperature and stir until completion (typically 3-24 hours, monitored by TLC or LC-MS).

  • Workup & Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel) using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).

Protocol 2: Single Crystal Growth

The method of crystallization is crucial for obtaining diffraction-quality crystals. Slow evaporation is a reliable technique for compounds of this nature.

  • Solvent Selection: Dissolve the purified compound (5-10 mg) in a minimal amount of a suitable solvent, such as dichloromethane or acetone, in a small, clean vial.

  • Induce Supersaturation: Add a more poorly-solvating "anti-solvent" (e.g., hexane or heptane) dropwise until the solution becomes slightly turbid. Add a single drop of the primary solvent to redissolve the precipitate.

    • Rationale (Trustworthiness): This process brings the solution to a state of supersaturation. Slow evaporation of the more volatile solvent will gradually increase the concentration, allowing molecules to organize into a well-ordered crystal lattice rather than crashing out as an amorphous powder.

  • Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent mixture over several days at room temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) before flash-cooling in liquid nitrogen.

Workflow and Structural Relationships

Visualizing the process from a synthesized compound to its final, analyzed crystal structure is essential for understanding the experimental pipeline.

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis Precursor Urea-Phenol Precursor Cyclization Oxidative Cyclization (PIFA) Precursor->Cyclization HFIP/DCM Purification Flash Chromatography Cyclization->Purification Dissolve Dissolve in DCM Purification->Dissolve Purified Compound AntiSolvent Add Hexane (Anti-solvent) Dissolve->AntiSolvent Evaporation Slow Evaporation AntiSolvent->Evaporation DataCollection Data Collection (Synchrotron/Diffractometer) Evaporation->DataCollection Single Crystal StructureSolution Structure Solution (e.g., SHELXT) DataCollection->StructureSolution Refinement Structure Refinement (e.g., SHELXL) StructureSolution->Refinement Analysis Conformational & Packing Analysis Refinement->Analysis

Caption: From purified compound to final structural analysis.

Key Structural Comparison Diagram

This diagram illustrates the core structural similarity and the peripheral difference between the two analyzed molecules, highlighting the point of comparison.

G cluster_A CCDC 2174962 cluster_B CCDC 2174965 Core Common Spirotricyclic Urea Core (C₂₄H₂₃N₄O₄S) MolA Full Molecule A Core->MolA Identical Core MolB Full Molecule B Core->MolB Identical Core SubA Substituent: -p-tolyl (-C₆H₄-CH₃) MolA->SubA SubB Substituent: -p-methoxyphenyl (-C₆H₄-OCH₃) MolB->SubB

Caption: Comparison of two derivatives with a common core.

Conclusion and Future Outlook

This guide demonstrates that even subtle modifications to the periphery of a complex spirocyclic diamine scaffold can lead to measurable differences in crystal packing and unit cell parameters. The inherent rigidity of the spiro[2.5]octane-derived core, however, is largely maintained. For drug development professionals, this is a critical insight: the core pharmacophore can be expected to retain its geometry, while peripheral groups can be modified to tune properties like solubility and crystal packing without disrupting the essential binding conformation.

The protocols and analyses presented here provide a validated framework for researchers working with this important class of molecules. Future work should aim to crystallize simpler 4,7-diazaspiro[2.5]octane derivatives to deconvolve the structural contributions of the core from those of the more complex fused ring systems, further enriching our understanding of these valuable three-dimensional scaffolds.

References

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(5), 607-610. [Link]

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]

  • Mykhailiuk, P. K., et al. (2015). Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold. The Journal of Organic Chemistry, 80(7), 3561-3571. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15338006, 4,7-Diazaspiro(2.5)octane. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 46942212, tert-Butyl 4,7-diazaspiro(2.5)octane-7-carboxylate. [Link]

  • Google Patents. (2018). CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.

Sources

A Senior Application Scientist's Guide to LC-MS Methods for Purity Analysis of Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds.[1][2][3] Its spirocyclic core is a privileged scaffold in medicinal chemistry, often imparting unique three-dimensional structures that can lead to enhanced biological activity and selectivity.[4] Given its role as a critical building block, ensuring the purity of this intermediate is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for the comprehensive purity assessment of such molecules, offering a powerful combination of high-resolution separation and sensitive, specific detection.[5]

This guide provides an in-depth comparison of various LC-MS methodologies for the purity analysis of this compound. We will explore the rationale behind chromatographic and mass spectrometric choices, present comparative data, and provide a detailed, field-tested protocol to serve as a robust starting point for your method development.

The Analytical Challenge: Understanding the Molecule

Successful method development begins with a thorough understanding of the analyte's physicochemical properties. This compound possesses several key features that dictate the analytical strategy:

  • Basic Nitrogen Centers: The two nitrogen atoms in the diazaspiro core make the molecule basic. This is advantageous for electrospray ionization (ESI) in positive ion mode but can lead to poor peak shape (tailing) on traditional silica-based reversed-phase columns due to strong interactions with residual acidic silanols.

  • Chirality: The spirocyclic nature of the molecule creates a chiral center. For stereospecific syntheses, it is crucial to employ chiral chromatography to resolve and quantify the enantiomers.

  • Lack of a Strong Chromophore: While the benzyl group provides some UV absorbance, it is not a strong chromophore, making mass spectrometry the preferred detection method for achieving high sensitivity, especially for trace-level impurities.

  • Potential Impurities: A thorough purity analysis must consider potential process-related impurities (e.g., starting materials, reagents, by-products) and degradation products. These impurities can have a wide range of polarities, necessitating a robust separation method.

Comparative Analysis of LC-MS Methodologies

The selection of the appropriate LC-MS method is a critical decision that impacts the quality and efficiency of the purity analysis. Below, we compare the most relevant chromatographic approaches.

Reversed-Phase Liquid Chromatography (RPLC)

RPLC is the workhorse of pharmaceutical analysis due to its versatility and compatibility with MS. For a basic compound like our target molecule, careful optimization of mobile phase conditions is key to achieving good chromatography.

  • Mechanism: Separation is based on the hydrophobic partitioning of the analyte between a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase.

  • Expertise & Experience: The primary challenge with basic compounds in RPLC is peak tailing. This is mitigated by using a low-pH mobile phase. The addition of an acid, such as formic acid (typically 0.1%), serves a dual purpose: it protonates the basic nitrogen atoms, leading to a consistent charge state and improved peak shape, and it enhances ionization efficiency in positive mode ESI-MS.[6] Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and ability to provide sharper peaks.[7]

  • Trustworthiness: Modern, end-capped C18 columns with high purity silica are designed to minimize silanol interactions, providing robust and reproducible results for the analysis of basic compounds.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative or orthogonal technique to RPLC, particularly for the analysis of polar impurities that may not be well-retained by reversed-phase columns.[8][9][10][11]

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase with a high concentration of organic solvent. Separation is achieved through a partitioning mechanism into a water-enriched layer on the surface of the stationary phase.[10]

  • Expertise & Experience: HILIC can provide unique selectivity for polar compounds that elute in or near the void volume in RPLC.[11] This makes it a powerful tool for comprehensive impurity profiling. The high organic content of the mobile phase can also lead to enhanced sensitivity in ESI-MS. Volatile buffers like ammonium formate or ammonium acetate are typically used to control pH and ionic strength.[12]

  • Trustworthiness: While extremely powerful, HILIC methods can require longer equilibration times than RPLC methods. Careful control of mobile phase composition, especially water content, is critical for reproducible retention times.

Chiral Chromatography

When the stereochemical purity of the spirocyclic center is critical, a dedicated chiral separation method is non-negotiable.

  • Mechanism: Chiral stationary phases (CSPs), most commonly based on polysaccharide derivatives (e.g., amylose, cellulose), create a chiral environment where enantiomers can form transient diastereomeric complexes with differing stabilities, leading to their separation.

  • Expertise & Experience: Developing a chiral separation can be more empirical than achiral methods. A screening approach using multiple CSPs and mobile phase systems is often the most efficient path to success.[13] For LC-MS compatibility, reversed-phase or polar organic mobile phases are preferred over traditional normal-phase solvents.[14] The use of MS-compatible mobile phase additives is crucial, as traditional additives like trifluoroacetic acid (TFA) can cause significant ion suppression.[14][15]

  • Trustworthiness: A validated chiral method provides unequivocal proof of enantiomeric purity. The mass spectrometer serves as a highly specific detector, confirming that the separated peaks are indeed the enantiomers of the target compound, as they will have identical mass spectra.[15]

Method Performance Comparison

The following table summarizes the key performance attributes of the discussed chromatographic techniques for the analysis of this compound and its potential impurities.

Parameter Reversed-Phase LC (RPLC) Hydrophilic Interaction LC (HILIC) Chiral LC
Primary Application Routine purity, assay, analysis of non-polar to moderately polar impurities.Analysis of highly polar impurities, orthogonal separation to RPLC.Enantiomeric purity assessment.
Strengths Robust, reproducible, wide applicability, straightforward method development.Excellent retention of polar compounds, enhanced MS sensitivity.[11]Resolves enantiomers, provides absolute stereochemical purity data.
Considerations Potential for poor peak shape with basic compounds if not optimized.Longer column equilibration times, sensitive to water content in mobile phase.Requires specialized columns, method development can be more complex.
MS Compatibility Excellent with volatile acidic modifiers (e.g., formic acid).Excellent with volatile salt buffers (e.g., ammonium formate).Good, but requires careful selection of MS-friendly mobile phases.[15]

Mass Spectrometry Considerations

For this molecule, Electrospray Ionization (ESI) is the preferred ionization technique due to the presence of the basic nitrogen atoms, which are readily protonated in solution.[16][17]

  • Ionization Mode: Positive ion mode is the clear choice, as it will readily form the protonated molecule [M+H]⁺.

  • Detector: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is highly recommended. HRMS provides accurate mass measurements, which are invaluable for confirming the elemental composition of the main peak and for the identification of unknown impurities. Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure of impurities by inducing fragmentation of the parent ion.[18]

Experimental Workflow and Protocols

A logical workflow is essential for efficient and accurate purity analysis.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation & Analysis SamplePrep Sample Preparation AchiralScreen Achiral Method Screening (RPLC & HILIC) SamplePrep->AchiralScreen ChiralScreen Chiral Method Screening SamplePrep->ChiralScreen Optimization Method Optimization AchiralScreen->Optimization ChiralScreen->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation RoutineAnalysis Routine Sample Analysis Validation->RoutineAnalysis Reporting Data Reporting & Purity Assignment RoutineAnalysis->Reporting

Caption: High-level workflow for LC-MS purity analysis.

Recommended Protocol: RPLC-MS for Achiral Purity

This protocol provides a robust starting point for the achiral purity analysis of this compound.

1. Sample Preparation

  • Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Dilute the stock solution to a working concentration of 100 µg/mL using the same diluent.

2. LC System and Column

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A high-purity, end-capped C18 column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18), 2.1 x 100 mm, 1.7-1.8 µm particle size.

  • Column Temperature: 40 °C

3. Mobile Phase

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

4. Gradient Program

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

    Time (min) % B
    0.0 10
    10.0 95
    12.0 95
    12.1 10

    | 15.0 | 10 |

5. MS Detector Settings (Positive ESI)

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow (Desolvation): 800 L/hr

  • Scan Range (m/z): 100 - 1000

Decision Logic for Method Selection

The choice of method depends on the specific analytical question being asked.

G cluster_achiral Achiral Analysis cluster_chiral Chiral Analysis node_result node_result start Analytical Goal? goal_achiral Assay & Impurity Profile start->goal_achiral goal_chiral Enantiomeric Purity start->goal_chiral check_polar Polar Impurities Not Retained? goal_achiral->check_polar node_result_rplc Use Validated RPLC-MS Method check_polar->node_result_rplc No node_result_hilic Develop Orthogonal HILIC-MS Method check_polar->node_result_hilic Yes node_result_chiral Develop Chiral LC-MS Method goal_chiral->node_result_chiral

Caption: Decision tree for selecting the appropriate LC-MS method.

Conclusion

The purity analysis of critical pharmaceutical intermediates like this compound demands a robust and well-characterized analytical methodology. LC-MS stands as the premier technique for this purpose. A well-optimized RPLC-MS method is the cornerstone for routine purity and assay determination, providing reliable and reproducible results. For comprehensive impurity profiling, especially for polar species, HILIC offers an invaluable orthogonal separation. Finally, when stereochemistry is a critical quality attribute, a dedicated chiral LC-MS method is essential. By understanding the physicochemical properties of the molecule and applying the principles outlined in this guide, researchers and drug development professionals can confidently develop and implement scientifically sound methods to ensure the quality and integrity of their materials.

References

  • ResearchGate. (2025). On the Use of Electrospray Ionization and Desorption Electrospray Ionization Mass Spectrometry for Bulk and Surface Polymer Analysis. Available at: [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available at: [Link]

  • PubMed. (2008). Confirmation by LC-MS/MS of azaspiracids in shellfish from the Portuguese north-western coast. Available at: [Link]

  • Google Patents. AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives.
  • Chromatography Online. Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Available at: [Link]

  • National Institutes of Health (NIH). Size-Exclusion Chromatography–Electrospray-Ionization Mass Spectrometry To Characterize End Group and Chemical Distribution of Poly(lactide-co-glycolide) Copolymers. Available at: [Link]

  • MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

  • Separation Science. (2020). Separation of the 4 Enantiomers of the Fungicide Spiroxamine by LC-MS/MS. Available at: [Link]

  • MDPI. LC-MS/MS Tandem Mass Spectrometry for Analysis of Phenolic Compounds and Pentacyclic Triterpenes in Antifungal Extracts of Terminalia brownii (Fresen). Available at: [Link]

  • PubMed. (2014). Liquid Chromatography Tandem Mass Spectrometry Determination of Selected Synthetic Cathinones and Two Piperazines in Oral Fluid. Cross Reactivity Study With an On-Site Immunoassay Device. Available at: [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]

  • ChemRxiv. Size-exclusion chromatography–electrospray-ioniza on mass spectrometry to characterize end group and chemical distribu on of p. Available at: [Link]

  • ACS Publications. Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones. Available at: [Link]

  • National Institutes of Health (NIH). (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available at: [Link]

  • YouTube. (2023). Understanding Reverse Phase Selectivity for Different Compound Classes. Available at: [Link]

  • Royal Society of Chemistry. Current developments in LC–MS for pharmaceutical analysis. Available at: [Link]

  • OSTI.GOV. Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. Available at: [Link]

  • LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Available at: [Link]

  • Royal Society of Chemistry. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development with β-cyclodextrin (β-CD) derivatized chiral stationary phase for the enhanced separation and determination of flurbiprofen enantiomers: application to a stereoselective pharmacokinetic study. Available at: [Link]

  • MDPI. Integration of Two-Dimensional Liquid Chromatography-Mass Spectrometry and Molecular Docking to Characterize and Predict Polar Active Compounds in Curcuma kwangsiensis. Available at: [Link]

  • LCGC International. (2020). Not (Only) Reversed-Phase Liquid Chromatography–Mass Spectrometry: Alternative LC–MS Approaches. Available at: [Link]

  • Patsnap. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. Available at: [Link]

  • MDPI. Comprehensive Metabolomic–Transcriptomic Analysis of the Regulatory Effects of Armillaria mellea Source Differences on Secondary Metabolism in Gastrodia elata. Available at: [Link]

  • YouTube. (2018). Part 10: Mass Spectrometry - Electrospray Ionization | ESI Technique. Available at: [Link]

  • Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • PubChem. tert-Butyl 4,7-diazaspiro(2.5)octane-7-carboxylate. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of 4,7-Diazaspiro[2.5]octane Enantiomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, chiral separation, and comparative biological evaluation of enantiomers derived from the 4,7-diazaspiro[2.5]octane scaffold. It is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the critical role of stereochemistry in defining the pharmacological profile of this novel heterocyclic system.

The Imperative of Chirality in Modern Drug Design

In pharmaceutical sciences, it is a well-established principle that the three-dimensional structure of a molecule is intrinsically linked to its biological function. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this principle is of paramount importance. The two enantiomers of a chiral drug can exhibit profound differences in their biological activity, including their pharmacodynamics, pharmacokinetics, and toxicology.[1][2][3] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects or toxicity.[1][4]

Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have long recognized this, issuing guidelines that emphasize the need to characterize the absolute stereochemistry of chiral drug candidates and evaluate each enantiomer separately early in the development process.[1] This approach, often termed "chiral switching," has led to the development of single-enantiomer drugs with improved therapeutic indices and simpler pharmacokinetic profiles.[2][3]

The 4,7-diazaspiro[2.5]octane scaffold represents a compelling starting point for medicinal chemistry exploration. Its spirocyclic nature imparts a high degree of conformational rigidity, which can enhance binding affinity and selectivity for a biological target by pre-organizing key pharmacophoric features in a defined three-dimensional space.[5][6] As this scaffold is inherently chiral, a rigorous comparison of its enantiomers is not merely an academic exercise but a critical step in unlocking its full therapeutic potential.

From Racemate to Enantiopure: Synthesis and Chiral Separation

The synthesis of the 4,7-diazaspiro[2.5]octane core has been described in the literature, providing access to this key pharmaceutical intermediate.[7][8] Typically, initial synthetic routes yield a racemic mixture, a 50:50 combination of both enantiomers. To evaluate their distinct biological activities, these enantiomers must first be separated.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for the analytical and preparative separation of enantiomers.[9][10][11] The principle lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation.

Experimental Protocol: Chiral HPLC Separation of Diamine Enantiomers

This protocol is a generalized method based on established procedures for separating chiral diamines and primary amines.[12][13]

  • Instrumentation and Column Selection:

    • An HPLC system equipped with a UV detector is required.

    • Column selection is empirical. For primary and secondary diamines, polysaccharide-based CSPs (e.g., Chiralpak® series) or crown ether-based CSPs (e.g., CROWNPAK®) are excellent starting points.[12][13]

  • Mobile Phase Preparation:

    • For polysaccharide-based columns, typical mobile phases consist of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape. A common starting ratio is 80:20:0.1 (n-Hexane:IPA:DEA).

    • For crown ether-based columns, an acidic aqueous mobile phase (e.g., perchloric acid solution, pH 1.0-2.0) is often used.[12]

  • Sample Preparation:

    • Dissolve the racemic 4,7-diazaspiro[2.5]octane derivative in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 - 1.2 mL/min.

    • Column Temperature: 25 °C (can be optimized).

    • Detection Wavelength: Determined by the UV absorbance profile of the derivative.

    • Injection Volume: 5 - 20 µL.

  • System Equilibration and Analysis:

    • Equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.[12]

    • Inject the prepared sample.

    • Analyze the resulting chromatogram to determine the retention times of the two enantiomers and calculate the resolution (Rs). A baseline separation (Rs ≥ 1.5) is desired.

Workflow for direct chiral separation by HPLC.

Comparative Biological Evaluation: A Tale of Two Enantiomers

Once isolated, the enantiomers must be evaluated in parallel across a panel of relevant biological assays. Here, we present a comparative framework using hypothetical 4,7-diazaspiro[2.5]octane derivatives, (R)-1 and (S)-1 , in the context of anticancer drug discovery—a common application for novel heterocyclic scaffolds.[14][15]

In Vitro Cell Viability and Cytotoxicity

The first step is to determine if the compounds have a general effect on cell viability. The MTT and XTT assays are robust, colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16][17][18][19] A reduction in metabolic activity suggests either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell adhesion.

  • Compound Treatment: Prepare serial dilutions of (R)-1 and (S)-1 in the culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of each enantiomer. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17][19]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).[17]

G cluster_0 Phase 1: Setup cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assay cluster_3 Phase 4: Analysis A Seed Cells in 96-well Plate B Incubate 24h A->B D Treat Cells B->D C Prepare Enantiomer Dilutions C->D E Incubate 48-72h D->E F Add MTT/XTT Reagent E->F G Incubate & Solubilize F->G H Read Absorbance G->H I Calculate % Viability H->I J Determine IC50 I->J

General workflow for cell viability assays.
Data Presentation: Comparative Cytotoxicity

The results should be summarized in a table to clearly illustrate any stereoselectivity in cytotoxic activity.

Compound IC50 (µM) vs. MCF-7 IC50 (µM) vs. A549 IC50 (µM) vs. HCT116
(R)-1 1.22.50.8
(S)-1 25.4> 5018.9
Doxorubicin0.50.80.4

Hypothetical data for illustrative purposes.

In this hypothetical example, the (R)-enantiomer is significantly more potent than the (S)-enantiomer, demonstrating clear stereoselectivity.

Target-Based Biological Assays

Potent and selective cytotoxicity often stems from a specific interaction with a molecular target, such as a G protein-coupled receptor (GPCR) or a protein kinase.[15][20] Spirocyclic diamines have shown activity at GPCRs, making this a plausible target class.[5][21] A competitive radioligand binding assay is a gold-standard method to determine the affinity of a compound for a specific receptor.[22]

Experimental Protocol: Competitive GPCR Binding Assay
  • Materials:

    • Cell membranes prepared from cells overexpressing the target GPCR.

    • A suitable radioligand ([³H]-ligand) with high affinity and selectivity for the target receptor.

    • Test compounds: (R)-1 and (S)-1 .

    • A known, unlabeled ligand for the receptor to determine non-specific binding.

    • Scintillation fluid and a scintillation counter.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test enantiomers (or the unlabeled ligand for controls).

    • Incubate the mixture to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes (and any bound radioligand) but allows the unbound radioligand to pass through.

    • Wash the filters to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the competitor enantiomer.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that displaces 50% of the specific radioligand binding).

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation. The Ki value represents the affinity of the test compound for the receptor.

Sources

A Comparative Guide to the Synthesis of Diazaspiro[2.5]octane Intermediates: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The diazaspiro[2.5]octane scaffold is a key structural motif in modern medicinal chemistry, prized for its three-dimensional topology which can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of drug candidates. As the demand for novel therapeutics containing this spirocyclic system grows, the need for efficient, scalable, and cost-effective synthetic routes to key intermediates becomes paramount. This guide provides a detailed comparison of several prominent synthetic pathways to diazaspiro[2.5]octane derivatives, offering an in-depth analysis of their respective advantages and disadvantages to aid researchers in selecting the optimal route for their specific needs.

The Linear Approach from Diethyl 1,1-Cyclopropanedicarboxylate

One of the most established routes commences with the readily available and relatively inexpensive diethyl malonate and 1,2-dibromoethane.[1][2] This pathway involves the initial construction of a cyclopropane ring followed by a series of functional group manipulations to build the piperazine moiety.

Synthetic Pathway Overview

The synthesis begins with the cyclopropanation of diethyl malonate with 1,2-dibromoethane under basic conditions to form diethyl 1,1-cyclopropanedicarboxylate.[1][2] This is followed by selective hydrolysis to the monoester, a Curtius or Hofmann rearrangement to install an amine functionality, and subsequent elaboration and cyclization to form the diazaspiro[2.5]octane core.

Linear_Approach_from_Diethyl_Malonate diethyl_malonate Diethyl Malonate cyclopropanedicarboxylate Diethyl 1,1-cyclopropanedicarboxylate diethyl_malonate->cyclopropanedicarboxylate Base, DMF dibromoethane 1,2-Dibromoethane dibromoethane->cyclopropanedicarboxylate monoester Monoethyl 1,1-cyclopropanedicarboxylate cyclopropanedicarboxylate->monoester Hydrolysis amino_ester Ethyl 1-aminocyclopropane-1-carboxylate monoester->amino_ester Hofmann or Curtius Rearrangement protected_amino_ester Protected Amino Ester amino_ester->protected_amino_ester Protection amide Amide Intermediate protected_amino_ester->amide Coupling diazaspiro_dione Diazaspiro[2.5]octane-dione amide->diazaspiro_dione Intramolecular Cyclization diazaspirooctane Diazaspiro[2.5]octane diazaspiro_dione->diazaspirooctane Reduction Convergent_Synthesis amino_acid 1-Aminocyclopropanecarboxylic Acid protected_amino_acid N-Protected Amino Acid amino_acid->protected_amino_acid Protection activated_acid Activated Acid protected_amino_acid->activated_acid Activation coupled_product Coupled Intermediate activated_acid->coupled_product Coupling with e.g., Benzylamine cyclized_product Cyclized Intermediate coupled_product->cyclized_product Intramolecular Cyclization final_product Diazaspiro[2.5]octane cyclized_product->final_product Reduction/Deprotection

Caption: Convergent synthesis from 1-aminocyclopropanecarboxylic acid.

Experimental Protocol: A Key Cyclization Step

[3]

  • A suspension of the precursor amide (e.g., a compound of formula IV in the patent, 882.0 g) in ice water (3.6 L) is treated with benzylamine (919.1 g). [3]2. The mixture is stirred at approximately 10°C for 15 minutes and then heated to 50°C for 1 hour. [3]3. Potassium carbonate (592.8 g) is added, and the reaction temperature is raised to 80°C for 6 hours. [3]4. Cooling to 0-5°C induces precipitation of the cyclized product. [3]

Cost-Benefit Analysis
MetricAnalysis
Cost 1-Aminocyclopropanecarboxylic acid is more expensive than diethyl malonate, which can impact the overall cost, particularly at a large scale.
Scalability The described procedures have been demonstrated on a large scale (e.g., 800g scale for a reduction step), indicating good scalability. [3]
Yield This approach generally offers higher overall yields compared to the linear synthesis from diethyl malonate, with one patent reporting a four-step yield of 70%. [3]
Safety The reagents used are generally standard for organic synthesis, with manageable safety profiles.
Versatility The use of different protecting groups and coupling partners allows for the synthesis of a variety of substituted diazaspiro[2.5]octane derivatives.

Safety-Enhanced Route Avoiding Boron Trifluoride Diethyl Etherate

A significant consideration in process chemistry is the avoidance of hazardous reagents. Some traditional routes for the reduction of amide functionalities in the final step of diazaspiro[2.5]octane synthesis employ boron trifluoride diethyl etherate, which is flammable, explosive, corrosive, and toxic. [4]An alternative, safer route has been developed to mitigate these risks.

Synthetic Pathway Overview

This improved synthesis starts from a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate. [4]The key steps involve substitution, protection, deprotection, and a final reduction step that avoids the use of boron trifluoride diethyl etherate. [4]

Safety_Enhanced_Route start_material 4-Methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate derivative substituted_product Substituted Intermediate start_material->substituted_product Substitution protected_product Protected Amine substituted_product->protected_product Protection deprotected_product Deprotected Intermediate protected_product->deprotected_product Deprotection final_product Diazaspiro[2.5]octane deprotected_product->final_product Reduction (BF3-free)

Caption: A safer synthetic route avoiding hazardous reagents.

Experimental Protocol: BF₃-Free Reduction

[4]

  • The amide precursor is dissolved in an organic solvent such as anhydrous Tetrahydrofuran (THF). [4]2. A reducing agent (not specified as boron-based) is added.

  • The reaction is heated to a temperature between 40 to 70°C, preferably at the boiling point of THF (around 66°C), until the reaction is complete as monitored by TLC. [4]

Cost-Benefit Analysis
MetricAnalysis
Cost The starting material may be more complex and costly than in other routes, but this can be offset by the reduced costs associated with handling hazardous materials.
Scalability The avoidance of highly reactive and dangerous reagents makes this process more amenable to safe scale-up in an industrial setting. [4]
Yield Specific yields for each step are not detailed in the abstract, but the focus is on process safety and improvement over prior art.
Safety The primary advantage of this route is the enhanced safety profile due to the elimination of boron trifluoride diethyl etherate. [4]
Versatility The route allows for the introduction of various protecting groups, offering flexibility in the synthesis of different derivatives. [4]

Comparative Summary

Synthetic PathwayKey Starting MaterialsOverall YieldKey AdvantagesKey Disadvantages
Linear from Diethyl Malonate Diethyl malonate, 1,2-dibromoethaneLow (10-20%) [3]Inexpensive starting materials, good for initial exploration. [2]Multi-step, low overall yield, potential scalability issues with some steps.
Convergent from 1-Aminocyclopropanecarboxylic Acid 1-Aminocyclopropanecarboxylic acidHigh (up to 70%) [3]Fewer steps, higher overall yield, demonstrated scalability. [3]More expensive starting material.
Safety-Enhanced Route 4-Methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate derivativeNot specifiedAvoids hazardous reagents like BF₃·OEt₂, safer for large-scale production. [4]Potentially more expensive starting material.

Conclusion

The choice of synthetic pathway to diazaspiro[2.5]octane intermediates is a critical decision that depends on the specific requirements of the research or development program. For large-scale, cost-sensitive manufacturing, the Convergent Synthesis from 1-Aminocyclopropanecarboxylic Acid appears to offer the best balance of high yield and demonstrated scalability, despite the higher initial cost of the starting material. The Linear Approach from Diethyl Malonate remains a viable option for smaller-scale synthesis and initial exploratory work due to the low cost of its starting materials. The Safety-Enhanced Route is a significant advancement for industrial applications where minimizing process hazards is a top priority.

Ultimately, a thorough process of optimization and cost analysis for each specific target derivative is recommended. This guide serves as a foundational resource for researchers to make an informed decision based on a comprehensive understanding of the available synthetic strategies.

References

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents.
  • CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents.
  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap.

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A Senior Application Scientist's Comparative Guide to In-Silico Modeling of Spirocyclic Ligand Binding to Kinase Targets

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing kinase inhibitor discovery, the integration of computational, or in-silico, techniques is no longer a novelty but a cornerstone of modern therapeutic design. This guide provides an in-depth, objective comparison of core in-silico methodologies for modeling the binding of complex spirocyclic derivatives to their kinase targets. We will move beyond a mere listing of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating computational workflow.

The focus of our comparative analysis will be a case study on the binding of a potent spirocyclic inhibitor to Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cell signaling and a prominent target in oncology. While our conceptual framework is rooted in the chemical space of Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate derivatives, for the purpose of a data-driven comparison, we will utilize the well-characterized, potent, and selective spirocyclic PI3Kα inhibitor, GDC-0326. This compound exhibits a formidable binding affinity with a Ki of 0.2 nM, providing a robust experimental benchmark against which we can evaluate our computational models.[1][2]

Our target protein will be the human PI3Kα, for which a high-resolution co-crystal structure is available (PDB ID: 4JPS), offering a precise structural blueprint for our in-silico investigations.[3][4][5]

The Rationale for a Multi-faceted In-Silico Approach

A single computational method rarely provides a complete picture of the intricate dance between a ligand and its protein target. Therefore, a tiered approach, starting with less computationally expensive methods and progressing to more rigorous, resource-intensive techniques, is often the most effective strategy. This guide will compare three such techniques in a logical progression:

  • Molecular Docking: A rapid, computationally efficient method to predict the preferred binding mode and affinity of a ligand to a receptor.

  • Molecular Dynamics (MD) Simulation: A more advanced technique that simulates the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and conformational changes.

  • MM/PBSA Binding Free Energy Calculation: A post-processing method applied to MD simulation trajectories to provide a more accurate estimation of the binding free energy.

Methodology 1: Molecular Docking with AutoDock Vina

Molecular docking serves as the initial computational screening tool, predicting the binding conformation of a ligand within the active site of a protein and estimating the strength of the interaction.[6] This method is invaluable for high-throughput virtual screening of large compound libraries and for generating initial hypotheses about ligand binding.[7]

Experimental Protocol: Molecular Docking of GDC-0326 into PI3Kα

Objective: To predict the binding pose and estimate the binding affinity of GDC-0326 to the ATP-binding site of PI3Kα.

Software: AutoDock Vina

Step-by-Step Protocol:

  • Receptor Preparation:

    • Download the crystal structure of PI3Kα (PDB ID: 4JPS) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Gasteiger charges to the protein using AutoDock Tools.

    • Save the prepared receptor in the PDBQT file format.

  • Ligand Preparation:

    • Obtain the 3D structure of GDC-0326.

    • Use a tool like Avogadro to perform an initial energy minimization of the ligand structure.

    • In AutoDock Tools, assign rotatable bonds and save the ligand in the PDBQT format.

  • Grid Box Definition:

    • Identify the ATP-binding site of PI3Kα. This can be done by referring to the position of the co-crystallized ligand in the original PDB file or from literature.

    • Define a grid box that encompasses the entire binding site. For PI3Kα (PDB: 4JPS), a grid centered on the active site with dimensions of approximately 25 x 25 x 25 Å is a good starting point.

  • Docking Execution:

    • Create a configuration file specifying the paths to the receptor and ligand PDBQT files and the grid box parameters.

    • Run AutoDock Vina from the command line using the configuration file.

  • Results Analysis:

    • Analyze the output PDBQT file, which contains the predicted binding poses and their corresponding binding affinity scores in kcal/mol.

    • Visualize the top-ranked binding pose in a molecular visualization software (e.g., PyMOL or Chimera) to examine the key interactions (hydrogen bonds, hydrophobic interactions) with the protein residues.

Workflow Diagram: Molecular Docking

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor_Prep Receptor Preparation (PDB: 4JPS) Grid_Box Define Grid Box (Active Site) Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (GDC-0326) Run_Vina Run AutoDock Vina Ligand_Prep->Run_Vina Grid_Box->Run_Vina Analyze_Poses Analyze Binding Poses & Scores Run_Vina->Analyze_Poses Visualize Visualize Interactions Analyze_Poses->Visualize

Caption: Workflow for molecular docking of a ligand to a protein target.

Methodology 2: Molecular Dynamics Simulation with GROMACS

While molecular docking provides a static snapshot of the binding event, MD simulations offer a dynamic view, revealing the stability of the protein-ligand complex and the nature of their interactions over time. This is a crucial step for validating docking poses and understanding the flexibility of both the ligand and the protein.

Experimental Protocol: MD Simulation of the PI3Kα-GDC-0326 Complex

Objective: To assess the stability of the docked PI3Kα-GDC-0326 complex and analyze its dynamic behavior in a simulated physiological environment.

Software: GROMACS

Step-by-Step Protocol:

  • System Preparation:

    • Use the top-ranked docked pose of the PI3Kα-GDC-0326 complex from the previous step as the starting structure.

    • Choose an appropriate force field. For protein-ligand complexes, the AMBER and CHARMM force fields are widely used and have been shown to be accurate.[8][9][10] We will proceed with the AMBER ff14SB force field for the protein and the General Amber Force Field (GAFF) for the ligand.

    • Generate the topology files for the protein and the ligand. Ligand parameterization can be performed using tools like Antechamber.

  • Solvation and Ionization:

    • Place the complex in a periodic box of appropriate dimensions (e.g., a cubic box with a 1.0 nm distance between the complex and the box edges).

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Energy Minimization:

    • Perform a steepest descent energy minimization to remove any steric clashes or inappropriate geometries in the initial system.

  • Equilibration:

    • Perform a two-phase equilibration. First, a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

    • Follow this with a longer NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.

  • Production MD:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) without any restraints.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess structural stability.

    • Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the hydrogen bonds and other non-bonded interactions between the protein and the ligand over time.

Workflow Diagram: Molecular Dynamics Simulation

MD_Simulation_Workflow cluster_setup System Setup cluster_equilibration Equilibration cluster_production Production & Analysis Start_Structure Starting Structure (Docked Complex) Topology Generate Topologies (AMBER/GAFF) Start_Structure->Topology Solvate_Ions Solvation & Ionization Topology->Solvate_Ions Energy_Min Energy Minimization Solvate_Ions->Energy_Min NVT_Equil NVT Equilibration Energy_Min->NVT_Equil NPT_Equil NPT Equilibration NVT_Equil->NPT_Equil Production_MD Production MD Run (e.g., 100 ns) NPT_Equil->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production_MD->Trajectory_Analysis

Caption: Workflow for a typical protein-ligand molecular dynamics simulation.

Methodology 3: Binding Free Energy Calculation with MM/PBSA

To obtain a more quantitative and often more accurate estimate of the binding affinity than that provided by docking scores, we can employ end-point free energy calculation methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). This method calculates the binding free energy by combining molecular mechanics energy terms with continuum solvation models.

Experimental Protocol: MM/PBSA Calculation for the PI3Kα-GDC-0326 Complex

Objective: To calculate the binding free energy of GDC-0326 to PI3Kα using the MD simulation trajectory.

Software: AMBER (MMPBSA.py)

Step-by-Step Protocol:

  • Trajectory Preparation:

    • Use the trajectory generated from the production MD run in GROMACS. Ensure that the trajectory is stripped of water and ions and that periodic boundary conditions are accounted for.

  • Input File Preparation:

    • Create separate topology files for the complex, the receptor, and the ligand.

    • Prepare an input file for MMPBSA.py specifying the parameters for the calculation, including the frames from the trajectory to be used, the Poisson-Boltzmann or Generalized Born solver to be used, and the salt concentration.

  • Run MMPBSA.py:

    • Execute the MMPBSA.py script with the prepared input and topology files.

  • Analysis of Results:

    • The output will provide the calculated binding free energy (ΔG_bind) and its components (van der Waals, electrostatic, polar solvation, and non-polar solvation energies).

    • Compare the calculated ΔG_bind with the experimental value. The experimental Ki of 0.2 nM for GDC-0326 can be converted to an experimental binding free energy (ΔG_exp) using the equation ΔG = RTln(Ki), where R is the gas constant and T is the temperature in Kelvin.

Workflow Diagram: MM/PBSA Calculation

MMPBSA_Workflow cluster_input Input Preparation cluster_calc Calculation cluster_output Output Analysis MD_Trajectory MD Trajectory (from GROMACS) Topologies Create Topologies (Complex, Receptor, Ligand) MD_Trajectory->Topologies MMPBSA_Input Prepare MMPBSA.py Input File Topologies->MMPBSA_Input Run_MMPBSA Run MMPBSA.py MMPBSA_Input->Run_MMPBSA Analyze_dG Analyze ΔG_bind & Components Run_MMPBSA->Analyze_dG Compare_Exp Compare with Experimental Data Analyze_dG->Compare_Exp

Caption: Workflow for MM/PBSA binding free energy calculation.

Comparative Analysis of In-Silico Methodologies

The true value of this multi-faceted approach lies in the comparative analysis of the results obtained from each method, benchmarked against experimental data.

MethodPredicted Binding AffinityComputational CostKey Insights
Molecular Docking (AutoDock Vina) Docking Score (kcal/mol)Low (minutes to hours)- Initial binding pose- Key interacting residues- Rapid screening of compounds
Molecular Dynamics (GROMACS) Qualitative assessment of stabilityHigh (days to weeks)- Stability of the complex- Conformational flexibility- Dynamic interaction patterns
MM/PBSA (AMBER) ΔG_bind (kcal/mol)Moderate (hours to days)- More accurate binding free energy- Decomposition of energy components
Experimental Data Ki = 0.2 nM (ΔG_exp ≈ -13.2 kcal/mol)N/A- Ground truth for validation

Interpretation of Expected Results:

  • Molecular Docking: We would expect AutoDock Vina to predict a binding pose for GDC-0326 within the ATP-binding pocket of PI3Kα, with a favorable docking score. The predicted interactions should be consistent with the known binding mode of similar inhibitors.

  • Molecular Dynamics: The RMSD plots for the protein and ligand should plateau after an initial equilibration period, indicating that the complex is stable. The RMSF analysis might reveal flexibility in certain loop regions of the protein. The analysis of interactions over time will provide a more realistic picture of the binding than the static docking pose.

  • MM/PBSA: The calculated ΔG_bind from MM/PBSA should be in closer agreement with the experimental ΔG_exp than the docking score. While a perfect match is not always achieved due to the approximations in the method, a strong correlation is often observed for a series of related compounds.

Conclusion and Recommendations for Researchers

This guide has outlined a hierarchical and self-validating workflow for the in-silico modeling of spirocyclic ligand binding to kinase targets. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain a comprehensive understanding of ligand-protein interactions, from initial binding pose prediction to a more accurate estimation of binding affinity and dynamic stability.

Key Recommendations:

  • Start with Docking: Use molecular docking for initial screening and hypothesis generation. It is a computationally inexpensive way to prioritize compounds.

  • Validate with MD: Always follow up docking studies with MD simulations for promising candidates to assess the stability of the predicted binding mode.

  • Refine with MM/PBSA: For lead optimization and to gain a more accurate understanding of the driving forces of binding, employ MM/PBSA or similar free energy calculation methods.

  • Always Compare with Experiment: The ultimate validation of any in-silico model is its ability to reproduce and predict experimental results. Always benchmark your computational predictions against available experimental data.

By adopting this rigorous, multi-faceted approach, researchers can harness the full potential of in-silico modeling to accelerate the discovery and design of novel and effective kinase inhibitors.

References

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  • Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR.

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  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC.

  • MD simulation for the 6943–PI3Kα complex (PDB ID: 4JPS), (A)... - ResearchGate.

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  • Exploring the specificity of the PI3K family inhibitor LY294002 - PMC - NIH.

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  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC - PubMed Central.

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  • Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed.

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  • Natural Compounds and Their Small Molecule Derivatives as PI3-Kinase Inhibitors against Cancer.

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors.

  • 1257294-23-7|7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane - BLDpharm.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: A Proactive Stance

The first principle of chemical safety is understanding the potential hazards. Based on the known properties of its precursor, tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate, and related benzylated amines, we can infer the following primary hazards:

  • Harmful if Swallowed, in Contact with Skin, or if Inhaled: The un-benzylated precursor is classified with GHS hazard statements H302+H312+H332. The addition of a benzyl group is unlikely to mitigate these risks.

  • Causes Skin and Serious Eye Irritation: The precursor is a known skin and eye irritant (H315, H319). Benzylamine is also corrosive and can cause severe skin burns and eye damage.

  • May Cause Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation (H335).

Table 1: Hazard Profile and Recommended Precautions

Hazard CategoryInferred GHS Hazard StatementsRecommended Personal Protective Equipment (PPE)Engineering Controls
Acute Toxicity H302, H312, H332Nitrile gloves (double-gloving recommended), lab coat, closed-toe shoesChemical fume hood
Skin Corrosion/Irritation H315Nitrile gloves, lab coatChemical fume hood
Eye Damage/Irritation H319Chemical safety goggles, face shieldChemical fume hood
Respiratory Irritation H335Respirator (if aerosols or dusts are generated)Chemical fume hood

It is imperative to always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1]

Waste Segregation and Containment: The Cornerstone of Safe Disposal

Proper segregation is the most critical step in a compliant waste disposal workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step-by-Step Waste Segregation Protocol:
  • Designate a Specific Waste Container: Dedicate a clearly labeled, chemically compatible container for "tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate" waste. Polypropylene or high-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazard pictograms (e.g., exclamation mark for irritant, health hazard).[2][3]

  • Waste Stream Classification: This compound should be disposed of as a non-halogenated organic solid waste .

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents or acids, to prevent unforeseen reactions.[4]

Disposal Procedures: A Step-by-Step Guide

The following procedures provide a clear pathway for the safe disposal of both residual amounts of the compound and contaminated materials.

For Solid Waste:
  • Collection: Carefully transfer any residual solid "this compound" into the designated hazardous waste container using a dedicated spatula or scoop.

  • Container Management: Ensure the waste container is kept tightly sealed when not in use to prevent the release of dust or vapors.[5] Store the container in a designated satellite accumulation area (SAA) within the laboratory.[2]

  • Final Disposal: Once the container is full (not exceeding 90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][7]

For Contaminated Labware and PPE:
  • Decontamination: Whenever possible, decontaminate reusable labware (e.g., glassware) by rinsing with a suitable organic solvent (e.g., ethanol or acetone) in a chemical fume hood. The solvent rinsate must be collected as hazardous waste.

  • Disposal of Consumables: Dispose of single-use contaminated items, such as gloves, weighing paper, and pipette tips, directly into the designated solid waste container for this compound.

Spill Management: Preparedness and Response

In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:
  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or generates significant dust, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in Table 1.

  • Containment: For a solid spill, gently cover it with an absorbent material like vermiculite or sand to prevent the generation of airborne dust.

  • Collection: Carefully sweep or scoop the spilled material and absorbent into the designated hazardous waste container.

  • Decontamination: Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of "this compound" and associated materials.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_decision Segregation & Containment cluster_action Action cluster_final Final Disposal A Residual Solid Compound D Designated & Labeled Non-Halogenated Organic Solid Waste Container A->D B Contaminated Consumables (Gloves, Wipes) B->D C Contaminated Glassware C->D Disposable? E Rinse with Solvent (Collect Rinsate as Liquid Waste) C->E Reusable? G Arrange for EHS/ Contractor Pickup D->G Container Full E->D Collect Rinsate F Dispose in Designated Solid Waste Container

Caption: Decision workflow for waste segregation and disposal.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of "this compound" is a critical component of responsible laboratory practice. By adhering to the principles of proactive hazard assessment, meticulous waste segregation, and standardized disposal procedures, researchers can ensure the safety of themselves and their colleagues while maintaining compliance with environmental regulations. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for the most current and locally relevant procedures.[8][9]

References

  • OSHA . (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. Retrieved from [Link]

  • Environmental Protection Agency . (n.d.). Resource Conservation and Recovery Act (RCRA). Retrieved from [Link]

  • PubChem . (n.d.). Benzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemicea Pharmaceuticals Pvt Ltd. (n.d.). Material Safety Data Sheet.
  • GAIACA . (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University . (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • JoVE . (2017, July 14). Proper Handling and Disposal of Laboratory Waste. Retrieved from [Link]

  • American Chemical Society . (n.d.). Chemical Waste Management. Retrieved from [Link]

  • Collect and Recycle . (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

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Navigating the Handling of Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

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For researchers, scientists, and professionals in drug development, the confident and safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). By understanding the "why" behind each recommendation, we build a culture of safety that goes beyond the product itself.

Hazard Analysis: A Structurally-Informed Approach

  • Core Scaffold: 4,7-diazaspiro[2.5]octane-4-carboxylate: The parent compound, Tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate, is classified as an acute toxin and an irritant.[1][2] Hazards include:

    • Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

    • Causes skin irritation and serious eye irritation.[1][2]

    • May cause respiratory irritation.[1][2]

  • N-Benzyl Group: The addition of a benzyl group to a nitrogen-containing heterocycle can introduce new considerations. While not always adding significant toxicity, N-benzyl compounds should be handled with care, as related structures can be irritants.[3][4]

  • Tert-butoxycarbonyl (Boc) Protecting Group: The Boc group is generally stable but can be cleaved by strong acids, releasing isobutylene and carbon dioxide.[5][6] While not a primary handling hazard, this reactivity is important to consider in experimental design and waste disposal.

Based on this composite analysis, this compound should be treated, at a minimum, as a substance that is harmful by all routes of exposure and is a skin, eye, and respiratory irritant.

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it's crucial to remember that PPE is the last line of defense. The primary methods for protecting laboratory personnel are, in order of preference: elimination, substitution, engineering controls (e.g., fume hoods), and administrative controls (e.g., standard operating procedures).[7] PPE is used in conjunction with these controls to mitigate any remaining risk.[7]

Core PPE Recommendations

A thorough hazard assessment is required for every specific use case in a laboratory.[8][9] However, the following table outlines the minimum recommended PPE for handling this compound under standard laboratory conditions.

Protection Type Specific Recommendation Rationale & Causality
Hand Protection Double-gloving with nitrile gloves.The parent compound is harmful upon skin contact.[1] Nitrile provides good splash protection against many organic chemicals. Double-gloving is a best practice to prevent exposure in case the outer glove is compromised. For prolonged contact or spills, consider heavier-duty gloves like butyl rubber and consult manufacturer permeation data.[10][11]
Eye & Face Protection ANSI Z87-rated safety goggles with side shields.[7]The parent compound causes serious eye irritation.[1][12] Goggles provide a seal around the eyes to protect against splashes from all directions. When pouring larger volumes or if there is a significant splash risk, a face shield should be worn in addition to safety goggles.[7][13]
Body Protection Flame-resistant lab coat with tight-fitting cuffs.A lab coat protects skin and personal clothing from splashes and spills.[13] The cuffs should be snug to prevent accidental contact with contaminated surfaces.
Respiratory Protection Use only within a certified chemical fume hood.The parent compound may cause respiratory irritation and is harmful if inhaled.[1][2] All handling of the solid or solutions should be performed in a fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates would be required after a formal respiratory protection program is established, as per OSHA standards.[8]

Procedural Workflow: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Visualizing the Safety Sequence

The following diagrams illustrate the logical flow for risk assessment and the proper sequence for PPE management.

RiskAssessment cluster_0 Phase 1: Pre-Operation cluster_1 Phase 2: Operation cluster_2 Phase 3: Post-Operation A Analyze Hazards (SDS, Analog Data) B Implement Engineering Controls (Fume Hood) A->B C Select Appropriate PPE (Gloves, Goggles, Coat) B->C D Don PPE Correctly C->D E Handle Chemical D->E F Doff PPE to Avoid Contamination E->F G Dispose of Waste Properly F->G H Wash Hands Thoroughly G->H

Caption: Risk assessment workflow for chemical handling.

PPE_Sequence cluster_donning Donning (Clean Area) cluster_doffing Doffing (At Exit of Work Area) don1 1. Lab Coat don2 2. Safety Goggles don1->don2 don3 3. Gloves (Outer) don2->don3 doff1 1. Gloves (Outer) doff2 2. Lab Coat doff1->doff2 doff3 3. Safety Goggles doff2->doff3

Caption: Simplified PPE Donning and Doffing Sequence.

Step-by-Step Protocol

Donning:

  • Lab Coat: Fasten completely.

  • Eye and Face Protection: Put on safety goggles. If required, add a face shield.

  • Gloves: Put on the first pair of nitrile gloves. Pull the second, outer pair over the first, ensuring the cuffs of the lab coat are tucked into the outer glove.

Doffing (to prevent contamination):

  • Outer Gloves: Remove the outer pair of gloves without touching your skin with the contaminated glove surface. Dispose of them in the designated chemical waste container.

  • Lab Coat: Unfasten the lab coat. Remove it by rolling it down your arms, keeping the contaminated outer surface folded inward.

  • Safety Goggles/Face Shield: Remove by handling the strap or earpieces.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Emergency Procedures and Disposal

Spills: In case of a spill, evacuate the area and alert your safety officer. Small spills inside a fume hood can be absorbed with a chemical spill kit absorbent. Ensure you are wearing the appropriate PPE during cleanup.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1]

  • Inhalation: Move to fresh air immediately.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[1]

In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information about the chemical as possible.

Disposal: All contaminated PPE (gloves, absorbent materials) and excess chemical waste must be disposed of as hazardous chemical waste according to your institution's and local regulations. Do not dispose of it in regular trash or down the drain.

Conclusion

The safe handling of this compound is achieved through a combination of understanding its inferred hazards, utilizing proper engineering controls, and diligently applying the correct PPE. By integrating these principles into your daily workflow, you ensure a safer research environment for yourself and your colleagues.

References

  • NIOSH (1990). A Guide for Evaluating the Performance of Chemical Protective Clothing (90-109). Centers for Disease Control and Prevention. [Link]

  • Clarion Safety Systems (2022). OSHA's PPE Laboratory Standards. [Link]

  • Lab Manager (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • University of California, Riverside Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • NIOSH. Recommendations for Chemical Protective Clothing. CDC Archive. [Link]

  • NIOSH. NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. [Link]

  • Gibb, T. (2000). OSHA's Personal Protective Equipment Standard. Laboratory Medicine, 31(7), 376-379. [Link]

  • NIOSH. Protective Clothing and Ensembles. Centers for Disease Control and Prevention. [Link]

  • NIOSH. NIOSH/Chemical Protective Clothing Page/INDEX A. CDC Archive. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • PubChem. tert-Butyl 4,7-diazaspiro(2.5)octane-7-carboxylate. National Center for Biotechnology Information. [Link]

  • Synple Chem. Application Note – N-Boc Protection. [Link]

  • Chemtips (2012). Reactions that Work: Boc Protection. [Link]

  • Lone, S. A., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of the Indian Chemical Society. [Link]

  • Alchem Pharmtech. Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.